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  • Product: N-(2,3-Dimethylphenyl)-2-methylbenzamide
  • CAS: 56776-50-2

Core Science & Biosynthesis

Foundational

N-(2,3-Dimethylphenyl)-2-methylbenzamide: Structural Conformation, Physical Properties, and Synthetic Methodology

Executive Summary N-(2,3-Dimethylphenyl)-2-methylbenzamide is a specialized N-aryl amide (benzanilide) characterized by severe steric crowding around its central amide linkage. Compounds within the benzanilide class are...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2,3-Dimethylphenyl)-2-methylbenzamide is a specialized N-aryl amide (benzanilide) characterized by severe steric crowding around its central amide linkage. Compounds within the benzanilide class are highly valued in drug development, often serving as core pharmacophores for vasopressin antagonists, oxytocin antagonists, and agricultural fungicides [[1]](). The presence of ortho-methyl substituents on both the aniline and benzoyl rings induces a unique 3D conformation that sacrifices planar π-conjugation to minimize steric repulsion, making it a critical subject for crystallographic profiling and structure-activity relationship (SAR) studies.

Chemical Identity and Physical Properties

The quantitative physical and crystallographic properties of N-(2,3-Dimethylphenyl)-2-methylbenzamide are summarized below, derived from single-crystal X-ray diffraction (SCXRD) analyses 2.

PropertyValue
IUPAC Name 2-Methyl-N-(2,3-dimethylphenyl)benzamide
Molecular Formula C₁₆H₁₇NO
Molecular Weight 239.31 g/mol
Crystal System Monoclinic
Z-value (Molecules/Unit Cell) 2
Unit Cell Dimensions a = 5.8092 Å, b = 4.9253 Å, c = 23.1887 Å
Cell Angle (β) 94.229°
Cell Volume 661.67 ų
Physical State Colorless, plate-like single crystals

Crystallographic Profiling & 3D Conformation

The molecular architecture of N-(2,3-Dimethylphenyl)-2-methylbenzamide is defined by its response to intramolecular steric strain. According to crystallographic data 2, the central amide core (–NH—C(=O)–) is highly twisted out of the planes of the adjacent aromatic rings.

Mechanistic Causality of the Conformation: The ortho-methyl group on the benzoyl ring is positioned syn to the carbonyl (C=O) bond, while the ortho- and meta-methyl groups on the aniline ring are positioned syn to the N–H bond. To prevent severe van der Waals clashes between these bulky methyl groups and the amide heteroatoms, the molecule twists the central amide core by 44.0° and 47.1° relative to the 2,3-dimethylphenyl and 2-methylphenyl rings, respectively 2.

Fascinatingly, despite this central twisting, the two aromatic rings maintain a nearly parallel alignment, making a dihedral angle of just 5.9° . This "stepped" conformation optimizes intermolecular crystal packing, allowing the molecules to link via strong N—H···O hydrogen bonds into infinite 1D chains running along the crystallographic b-axis 2.

CrystalConformation Core Central Amide Core (-NH-C(=O)-) Ring1 2,3-Dimethylphenyl Ring Twisted by 44.0° Core->Ring1 Steric Hindrance Ring2 2-Methylphenyl Ring Twisted by 47.1° Core->Ring2 Steric Hindrance HBond Intermolecular N-H···O Hydrogen Bonding Core->HBond Crystal Packing Ring1->Ring2 Dihedral Angle: 5.9° Chain Infinite 1D Chains (Along b-axis) HBond->Chain Lattice Assembly

Logical relationship of steric hindrance driving the 3D crystal conformation and lattice assembly.

Synthetic Methodology & Reaction Causality

The synthesis of N-(2,3-Dimethylphenyl)-2-methylbenzamide is achieved via a bimolecular nucleophilic acyl substitution pathway. The following protocol is designed as a self-validating system, ensuring high purity by systematically eliminating unreacted precursors and byproducts [[1]]().

Experimental Protocol
  • Reagent Preparation : Dissolve 1.0 equivalent of 2,3-dimethylaniline in anhydrous dichloromethane (DCM). Add 1.2 equivalents of triethylamine (TEA).

    • Causality : TEA acts as a non-nucleophilic acid scavenger. As the reaction proceeds, HCl is generated. Without TEA, HCl would protonate the 2,3-dimethylaniline to form an anilinium salt, rendering it non-nucleophilic and halting the reaction.

  • Acyl Chloride Addition : Cool the reaction flask to 0°C using an ice bath. Introduce 1.1 equivalents of 2-methylbenzoyl chloride dropwise under an inert nitrogen atmosphere.

    • Causality : The formation of the tetrahedral intermediate is highly exothermic. Cooling suppresses side reactions (e.g., ketene formation or solvent degradation) and ensures a controlled reaction rate.

  • Propagation : Remove the ice bath and allow the mixture to stir at room temperature for 4 to 18 hours. Monitor completion via Thin Layer Chromatography (TLC).

  • Self-Validating Aqueous Workup :

    • 1N HCl Wash : Selectively protonates unreacted 2,3-dimethylaniline and TEA, pulling them into the aqueous phase.

    • Saturated NaHCO₃ Wash : Hydrolyzes any residual 2-methylbenzoyl chloride into the water-soluble sodium salt of 2-methylbenzoic acid.

    • Brine Wash : Breaks any formed emulsions and pre-dries the organic layer by osmotic extraction.

  • Drying & Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Crystallization : Dissolve the crude solid in minimal ethanol (~0.5 g in 30 mL) and allow for slow evaporation at room temperature 2. This slow thermodynamic process yields high-purity, plate-like single crystals suitable for SCXRD.

SyntheticWorkflow N1 Reagent Preparation 2,3-Dimethylaniline + TEA N2 Acyl Chloride Addition 2-Methylbenzoyl chloride at 0°C N1->N2 Dissolve in anhydrous DCM N3 Nucleophilic Substitution Stir at 25°C (4-18 hrs) N2->N3 Exothermic control N4 Aqueous Workup 1N HCl -> NaHCO3 -> Brine N3->N4 Quench & extract N5 Crystallization Slow Evaporation in Ethanol N4->N5 Dry over Na2SO4 & concentrate N6 Pure Target Compound N-(2,3-Dimethylphenyl)-2-methylbenzamide N5->N6 Yield plate-like crystals

Step-by-step synthetic workflow for N-(2,3-Dimethylphenyl)-2-methylbenzamide via acyl substitution.

Analytical Characterization Standards

To verify the structural integrity and purity of the synthesized batch, the following analytical validations are standard practice:

  • Melting Point Analysis : A sharp melting point range is the primary indicator of crystalline purity.

  • FTIR Spectroscopy : Confirmation of the amide linkage is observed via a sharp N-H stretching band (~3200-3300 cm⁻¹) and a strong Amide I carbonyl (C=O) stretch (~1650 cm⁻¹).

  • ¹H NMR Spectroscopy : The spectrum will exhibit three distinct singlets integrating to 3H each (representing the three methyl groups), a broad singlet downfield (~8.0-9.0 ppm) corresponding to the amide proton, and complex multiplets in the aromatic region (6.5-8.0 ppm).

References

  • Title : N-(2,3-Dimethylphenyl)-2-methylbenzamide - PMC Source : nih.gov URL :[Link]

  • Source: google.

Sources

Exploratory

Thermodynamic properties and stability of N-(2,3-Dimethylphenyl)-2-methylbenzamide

An In-Depth Technical Guide to the Thermodynamic Properties and Stability of N-(2,3-Dimethylphenyl)-2-methylbenzamide Authored by: Gemini, Senior Application Scientist Abstract N-(2,3-Dimethylphenyl)-2-methylbenzamide is...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Properties and Stability of N-(2,3-Dimethylphenyl)-2-methylbenzamide

Authored by: Gemini, Senior Application Scientist

Abstract

N-(2,3-Dimethylphenyl)-2-methylbenzamide is a molecule of significant interest within contemporary drug discovery and development programs. As with any active pharmaceutical ingredient (API), a thorough understanding of its thermodynamic properties and stability is paramount to ensuring its safety, efficacy, and manufacturability. This technical guide provides a comprehensive analysis of the core thermodynamic characteristics and stability profile of N-(2,3-Dimethylphenyl)-2-methylbenzamide. It delves into the solid-state properties that dictate its behavior, outlines the critical experimental methodologies for its characterization, and discusses the profound implications of these properties on its development as a potential therapeutic agent. This document is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of this compound.

Introduction: The Imperative of Thermodynamic Characterization in Drug Development

The journey of a candidate molecule from the laboratory to a viable pharmaceutical product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. A critical aspect of this is the molecule's thermodynamic landscape, which governs its stability, solubility, and ultimately, its bioavailability.[1][2] For N-(2,3-Dimethylphenyl)-2-methylbenzamide, a comprehensive thermodynamic and stability profile is not merely academic; it is a prerequisite for its progression through the development pipeline.[3][4]

The arrangement of molecules in the solid state, their resistance to thermal and chemical degradation, and their interaction with solvents are all dictated by thermodynamic principles.[1][2] Neglecting a thorough investigation of these properties can lead to late-stage failures in development, such as the unexpected appearance of a more stable, less soluble polymorph, which can have devastating consequences for a drug's efficacy and commercial viability.[5] This guide, therefore, serves as a foundational resource for the systematic evaluation of N-(2,3-Dimethylphenyl)-2-methylbenzamide.

Solid-State Characterization: A Foundation for Understanding Stability

The known crystal structure of N-(2,3-Dimethylphenyl)-2-methylbenzamide provides invaluable insights into its solid-state behavior.[6] The molecule crystallizes in a monoclinic system, with intermolecular N—H⋯O hydrogen bonds linking the molecules into infinite chains.[6] This hydrogen bonding network is a key determinant of the crystal lattice energy and, consequently, its physical properties.

The dihedral angle between the two aromatic rings is a mere 5.9(2)°, indicating a relatively planar conformation in the crystalline state.[6] However, the amide core is twisted out of the planes of both the 2,3-dimethylphenyl and 2-methylphenyl rings.[6] This molecular geometry can give rise to different packing arrangements, a phenomenon known as polymorphism.[7]

The Specter of Polymorphism

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice.[5][8] These different forms, or polymorphs, can exhibit distinct physicochemical properties, including:

  • Solubility and Dissolution Rate: A metastable polymorph is generally more soluble than the thermodynamically stable form. This can significantly impact bioavailability.[5]

  • Melting Point: Each polymorph will have a unique melting point.[9]

  • Stability: Metastable forms can convert to a more stable form over time, especially when subjected to changes in temperature or humidity.[10]

Given the structural features of N-(2,3-Dimethylphenyl)-2-methylbenzamide, a thorough polymorph screen is an essential step in its development to identify all possible crystalline forms and to determine the most thermodynamically stable one.[11][12]

Thermodynamic Properties and Their Experimental Determination

While specific experimental thermodynamic data for N-(2,3-Dimethylphenyl)-2-methylbenzamide is not extensively published, we can infer its likely properties based on structurally similar compounds and outline the standard methodologies for their determination.

Comparative Analysis of Structurally Related Benzamides

To provide context, the table below presents available data for benzanilide and a structurally similar substituted benzamide. These values can serve as a preliminary guide for the expected properties of N-(2,3-Dimethylphenyl)-2-methylbenzamide.

PropertyBenzanilideBenzamide, N-(3-methylphenyl)-2-methyl- (Calculated)N-(2,3-Dimethylphenyl)-2-methylbenzamide (Expected)
Melting Point (°C) 163166.13Likely in a similar range, to be determined experimentally
Enthalpy of Fusion (ΔHfus) (kJ/mol) 31.2 ± 0.728.61To be determined experimentally
Water Solubility LowVery Low (log10WS = -4.40)Expected to have low aqueous solubility
LogP 2.53.556Expected to be lipophilic

Data for Benzanilide from[13] and for Benzamide, N-(3-methylphenyl)-2-methyl- from[14].

Experimental Workflows for Thermodynamic Characterization

A comprehensive understanding of the thermodynamic properties of N-(2,3-Dimethylphenyl)-2-methylbenzamide necessitates a suite of analytical techniques. The following sections detail the pivotal experimental protocols.

DSC is a cornerstone technique for characterizing the thermal properties of pharmaceutical solids.[15][16][17] It measures the difference in heat flow between a sample and a reference as a function of temperature, providing a wealth of information.[9]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 1-5 mg of N-(2,3-Dimethylphenyl)-2-methylbenzamide into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis: Analyze the resulting thermogram to determine:

    • Melting Point (Tm): The temperature at which the crystalline solid transitions to a liquid, observed as an endothermic peak.

    • Enthalpy of Fusion (ΔHfus): The energy required for melting, calculated from the area of the melting peak.

    • Polymorphic Transitions: The presence of any solid-solid phase transitions, which may appear as endothermic or exothermic events prior to melting.[9]

    • Glass Transition (Tg): If an amorphous form is present, its transition from a glassy to a rubbery state can be detected.[15]

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation A Weigh Sample B Seal in Pan A->B 1-5 mg C Heat at Controlled Rate B->C Place in DSC D Record Heat Flow C->D vs. Reference E Determine Tm, ΔHfus D->E F Identify Polymorphic Transitions D->F G Detect Tg D->G

Caption: Workflow for DSC analysis of N-(2,3-Dimethylphenyl)-2-methylbenzamide.

TGA measures the change in mass of a sample as a function of temperature.[15][16][17] It is indispensable for assessing thermal stability and the presence of solvates or hydrates.[18]

Experimental Protocol: TGA Analysis

  • Sample Preparation: Place 5-10 mg of N-(2,3-Dimethylphenyl)-2-methylbenzamide into a tared TGA pan.

  • Instrument Setup: Position the pan in the TGA furnace.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: The TGA curve reveals:

    • Thermal Stability: The temperature at which the compound begins to decompose, indicated by a significant mass loss.[19]

    • Residual Solvents/Water: Mass loss at lower temperatures can quantify the amount of trapped solvent or water.

    • Decomposition Kinetics: The rate of mass loss provides information about the decomposition mechanism.[20]

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation A Weigh Sample B Place in TGA Pan A->B 5-10 mg C Heat at Controlled Rate B->C Place in Furnace D Record Mass Change C->D vs. Temperature E Determine Decomposition Temp. D->E F Quantify Volatiles D->F G Analyze Decomposition Profile D->G

Caption: Workflow for TGA analysis of N-(2,3-Dimethylphenyl)-2-methylbenzamide.

The solubility of N-(2,3-Dimethylphenyl)-2-methylbenzamide in various solvents, particularly aqueous buffers, is a critical parameter influencing its dissolution and absorption.

Experimental Protocol: Shake-Flask Solubility

  • Preparation: Add an excess of solid N-(2,3-Dimethylphenyl)-2-methylbenzamide to a series of vials containing different solvents (e.g., water, phosphate-buffered saline, ethanol).[21]

  • Equilibration: Agitate the vials at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.[21]

  • Sampling and Analysis: Filter the supernatant to remove undissolved solid and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC.

The solubility data are crucial for formulation development and for understanding the relative stability of different polymorphs, as the most stable form will have the lowest solubility.[22]

Stability Assessment: Ensuring a Robust Drug Candidate

The stability of N-(2,3-Dimethylphenyl)-2-methylbenzamide encompasses its resistance to both chemical and physical changes under various environmental conditions.

Thermal Stability

As determined by TGA, the thermal stability indicates the temperature at which the molecule begins to chemically degrade.[18] Amides are generally considered to be of low electrophilicity and high thermodynamic stability.[23] The decomposition of N-(2,3-Dimethylphenyl)-2-methylbenzamide likely involves the cleavage of the amide bond and fragmentation of the aromatic rings at elevated temperatures.[24]

Polymorphic Stability

Identifying the most stable polymorph is paramount.[11] Competitive slurry experiments are often employed for this purpose.

Experimental Protocol: Competitive Slurry Experiment

  • Preparation: A mixture of two or more known polymorphs of N-(2,3-Dimethylphenyl)-2-methylbenzamide is suspended in a solvent in which they have limited solubility.[22]

  • Equilibration: The slurry is agitated for an extended period.

  • Analysis: The solid phase is periodically sampled and analyzed by a technique like X-ray powder diffraction (XRPD) to determine which polymorphic form predominates over time.[10] The form that persists is the more thermodynamically stable one under those conditions.[22]

Conclusion

A thorough understanding of the thermodynamic properties and stability of N-(2,3-Dimethylphenyl)-2-methylbenzamide is not an optional exercise but a fundamental requirement for its successful development as a pharmaceutical agent. Its solid-state structure, thermal behavior, and potential for polymorphism must be meticulously characterized using a combination of techniques, including DSC, TGA, XRPD, and solubility studies. The insights gained from these investigations will guide formulation strategies, ensure consistent product quality, and ultimately contribute to the development of a safe and effective therapeutic. This guide provides the strategic framework and experimental rationale for undertaking such a critical evaluation.

References

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Foundational

N-(2,3-Dimethylphenyl)-2-methylbenzamide molecular weight and exact mass calculation

An In-depth Technical Guide: Calculating the Molecular Weight and Exact Mass of N-(2,3-Dimethylphenyl)-2-methylbenzamide Abstract In the fields of chemical research, drug discovery, and materials science, the precise cha...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide: Calculating the Molecular Weight and Exact Mass of N-(2,3-Dimethylphenyl)-2-methylbenzamide

Abstract

In the fields of chemical research, drug discovery, and materials science, the precise characterization of a molecule is fundamental. Two of the most critical parameters for any chemical entity are its molecular weight and exact mass. While often used interchangeably in introductory contexts, these values are distinct and serve different, vital purposes in experimental and analytical workflows. This guide provides a detailed methodology for the calculation of both the molecular weight and the exact mass of N-(2,3-Dimethylphenyl)-2-methylbenzamide, a substituted benzamide. We will explore the theoretical underpinnings of each calculation, provide step-by-step protocols, and discuss the practical application of these values, particularly in the context of stoichiometry and mass spectrometry. This document is intended for researchers, analytical chemists, and drug development professionals who require a foundational understanding and a practical framework for these essential calculations.

Introduction to N-(2,3-Dimethylphenyl)-2-methylbenzamide

N-(2,3-Dimethylphenyl)-2-methylbenzamide is an organic compound belonging to the amide class. Its structure consists of a 2-methylbenzoyl group bonded to the nitrogen atom of a 2,3-dimethylaniline moiety. The accurate determination of its mass is the first step in its analytical verification, essential for confirming its identity in a synthesis reaction, assessing its purity, and conducting quantitative analysis.

  • Chemical Formula: C₁₆H₁₇NO[1][2]

  • Compound Class: Substituted N-Arylbenzamide

The structural connectivity of the molecule is depicted below.

Caption: Connectivity of N-(2,3-Dimethylphenyl)-2-methylbenzamide.

The Fundamental Distinction: Molecular Weight vs. Exact Mass

Understanding the difference between molecular weight (also known as average molecular mass) and exact mass is crucial for the proper execution and interpretation of analytical experiments. The distinction arises from the existence of natural isotopes for the elements.[3]

  • Molecular Weight (Average Mass): This is a weighted average of the masses of all naturally occurring isotopes of each element in the molecule, factored by their relative abundance.[4][5] It is the value used for bulk calculations, such as determining the mass of a substance needed to achieve a specific molar concentration in a solution. This value is typically expressed in grams per mole ( g/mol ).[6][7]

  • Exact Mass (Monoisotopic Mass): This is the calculated mass of a molecule using the mass of the most abundant stable isotope of each constituent element.[8] This value is paramount in high-resolution mass spectrometry (HRMS), where instruments are capable of resolving ions that differ in mass by only a few thousandths of a mass unit. It allows for the unambiguous determination of a compound's elemental formula. This value is typically expressed in Daltons (Da) or unified atomic mass units (u).

The conceptual workflow for determining these two distinct values is outlined below.

G cluster_0 Molecular Weight (Average Mass) cluster_1 Exact Mass (Monoisotopic Mass) formula_mw Chemical Formula (C₁₆H₁₇NO) atomic_weights Use Standard Atomic Weights (Weighted Average of Isotopes) formula_mw->atomic_weights Input calc_mw Summation for Bulk Properties (e.g., Stoichiometry) atomic_weights->calc_mw Process formula_em Chemical Formula (C₁₆H₁₇NO) isotope_masses Use Mass of Most Abundant Isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O) formula_em->isotope_masses Input calc_em Summation for High-Resolution Analysis (e.g., Mass Spectrometry) isotope_masses->calc_em Process

Caption: Divergent workflows for calculating molecular weight and exact mass.

Theoretical Calculation Protocols

The following sections provide detailed, step-by-step protocols for calculating both the molecular weight and the exact mass of N-(2,3-Dimethylphenyl)-2-methylbenzamide (C₁₆H₁₇NO).

Protocol for Molecular Weight (Average Mass) Calculation

This calculation is essential for preparing solutions of known molarity or for any stoichiometric determination involving the compound.

Step 1: Enumerate the Atoms Determine the number of atoms of each element from the chemical formula, C₁₆H₁₇NO.

  • Carbon (C): 16

  • Hydrogen (H): 17

  • Nitrogen (N): 1

  • Oxygen (O): 1

Step 2: Compile Standard Atomic Weights Gather the standard atomic weight for each element. These values are the weighted averages of the masses of their naturally occurring isotopes.

ElementSymbolStandard Atomic Weight ( g/mol )Source
CarbonC12.011[4][9][10]
HydrogenH1.008[7][11][12]
NitrogenN14.007[13][14]
OxygenO15.999[15][16][17]

Step 3: Calculate the Total Mass for Each Element Multiply the atom count by the standard atomic weight for each element.

  • Mass from C = 16 × 12.011 g/mol = 192.176 g/mol

  • Mass from H = 17 × 1.008 g/mol = 17.136 g/mol

  • Mass from N = 1 × 14.007 g/mol = 14.007 g/mol

  • Mass from O = 1 × 15.999 g/mol = 15.999 g/mol

Step 4: Sum the Masses Add the masses from each element to obtain the molecular weight.

  • Molecular Weight = 192.176 + 17.136 + 14.007 + 15.999 = 239.318 g/mol

A published crystallographic study of the target molecule reports a molecular weight (Mr) of 239.31, which validates this calculation.[1][2]

Protocol for Exact Mass (Monoisotopic Mass) Calculation

This calculation provides the theoretical m/z value that would be observed for the molecular ion in a high-resolution mass spectrometer.

Step 1: Enumerate the Atoms The atom count remains the same: C=16, H=17, N=1, O=1.

Step 2: Compile Monoisotopic Masses Gather the mass of the most abundant stable isotope for each element. The use of these specific isotopic masses is the reason for the precision of this value.

ElementMost Abundant IsotopeMonoisotopic Mass (Da)Source
Carbon¹²C12.000000 (by definition)[10][18]
Hydrogen¹H1.007825[8][19][20]
Nitrogen¹⁴N14.003074[19][21][22]
Oxygen¹⁶O15.994915[19][23][24]

Step 3: Calculate the Total Mass for Each Element Multiply the atom count by the monoisotopic mass for each element.

  • Mass from ¹²C = 16 × 12.000000 Da = 192.000000 Da

  • Mass from ¹H = 17 × 1.007825 Da = 17.133025 Da

  • Mass from ¹⁴N = 1 × 14.003074 Da = 14.003074 Da

  • Mass from ¹⁶O = 1 × 15.994915 Da = 15.994915 Da

Step 4: Sum the Masses Add the masses from each isotope to obtain the exact mass of the molecule.

  • Exact Mass = 192.000000 + 17.133025 + 14.003074 + 15.994915 = 239.131014 Da

Practical Applications in a Research Setting

The calculated values of molecular weight and exact mass are not merely theoretical exercises; they are indispensable for daily laboratory operations and data interpretation.

Workflow: From Theory to Experimental Verification A common workflow for a synthetic chemist is to synthesize a target compound and then confirm its identity and purity using techniques like NMR and mass spectrometry. The calculated exact mass is critical for this verification.

Caption: Workflow for confirming compound identity using theoretical exact mass and HRMS.

In high-resolution mass spectrometry, the instrument measures the mass-to-charge ratio (m/z) of an ion with high precision. For a singly charged molecular ion ([M+H]⁺), the observed m/z would be approximately 240.1388 Da (239.1310 + mass of H⁺). The analyst compares the measured experimental m/z to the calculated theoretical value. A match within a small tolerance (typically < 5 parts-per-million, ppm) provides strong evidence for the elemental composition of the synthesized molecule, thereby confirming its identity.

Summary of Quantitative Data

For clarity and quick reference, the key quantitative data for N-(2,3-Dimethylphenyl)-2-methylbenzamide are summarized below.

ParameterValueUnitApplication
Chemical Formula C₁₆H₁₇NO-Foundational Identifier
Atom Count C: 16, H: 17, N: 1, O: 1-Basis for Calculation
Molecular Weight 239.318 g/mol Stoichiometry, Solution Prep
Exact Mass 239.131014DaHigh-Resolution Mass Spectrometry

Conclusion

The accurate calculation of molecular weight and exact mass represents a cornerstone of quantitative chemical science. For N-(2,3-Dimethylphenyl)-2-methylbenzamide, we have demonstrated that its molecular weight, used for macroscopic applications, is 239.318 g/mol , while its exact mass, critical for precise analytical techniques like HRMS, is 239.131014 Da . This guide has provided not only the step-by-step protocols for these calculations but also the underlying scientific principles that differentiate them. For researchers in drug development and related fields, a firm grasp of these concepts is essential for validating synthetic products, ensuring experimental accuracy, and producing reliable, high-quality data.

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Exploratory

In Silico Molecular Docking Studies of N-(2,3-Dimethylphenyl)-2-methylbenzamide: A Dual-Target Mechanistic Evaluation

Executive Summary The rational design and evaluation of benzamide derivatives remain a cornerstone of modern medicinal and agricultural chemistry. N-(2,3-Dimethylphenyl)-2-methylbenzamide is a highly sterically hindered...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and evaluation of benzamide derivatives remain a cornerstone of modern medicinal and agricultural chemistry. N-(2,3-Dimethylphenyl)-2-methylbenzamide is a highly sterically hindered scaffold characterized by an amide core flanked by ortho-substituted aromatic rings. This unique topology restricts its conformational flexibility, predisposing it to fit into highly specific, narrow hydrophobic binding pockets.

This technical guide outlines a self-validating in silico molecular docking protocol to evaluate this compound against two distinct, highly relevant biological targets: G Protein-Coupled Receptor 52 (GPR52) (a neurotherapeutic target for schizophrenia)[1] and Succinate Dehydrogenase (SDH) Complex II (an agricultural and metabolic target)[2]. By synthesizing quantum mechanical optimization with rigorous docking validation, this whitepaper provides researchers with a robust framework for predicting the binding causality and pharmacokinetic viability of complex benzamide derivatives.

Target Rationale & Structural Causality

The decision to evaluate N-(2,3-Dimethylphenyl)-2-methylbenzamide against GPR52 and SDH is rooted in the proven pharmacophore mapping of the benzamide class.

  • GPR52 (PDB: 6LI0): Recent structure-based drug design studies have identified benzamides as potent, G protein-biased agonists for GPR52, an orphan receptor implicated in psychiatric disorders[1]. The orthosteric pocket of GPR52 is uniquely narrow, situated between extracellular loop 2 (ECL2), the N-terminus, and transmembrane domains (TM1, TM2, TM7)[3]. The ortho-methyl groups of our target compound force a trans-cis geometry that is hypothesized to perfectly wedge into this narrow cleft.

  • SDH Complex II (PDB: 3AE4): Benzamides (e.g., mepronil, flutolanil) are well-documented inhibitors of the ubiquinone-binding site in mitochondrial Complex II[2]. The 2,3-dimethylphenyl moiety mimics the hydrophobic tail of ubiquinone, while the amide core acts as a hydrogen bond donor/acceptor to key tyrosine and tryptophan residues in the active site.

Self-Validating In Silico Methodology

To ensure absolute scientific integrity, the following protocol operates as a self-validating system . Every computational run requires the successful re-docking of a native ligand to establish a baseline before the experimental compound is introduced.

Ligand Preparation & Quantum Mechanical Optimization

Standard molecular mechanics force fields (e.g., OPLS4, MMFF94) often fail to accurately parameterize the severe steric clash between the 2-methylbenzoyl group and the 2,3-dimethylphenyl ring.

  • Methodology: The 2D structure of N-(2,3-Dimethylphenyl)-2-methylbenzamide is sketched and subjected to Density Functional Theory (DFT) optimization using the B3LYP/6-31G * basis set.

  • Causality: DFT ensures that the dihedral angle of the amide bond reflects the true global energy minimum, capturing the out-of-plane twist required to bypass steric hindrance. This pre-optimized 3D conformer prevents the docking engine from wasting computational cycles on physically impossible geometries.

Protein Preparation & Protonation State Assignment
  • Methodology: High-resolution crystal structures for GPR52 (PDB: 6LI0) and SDH Complex II (PDB: 3AE4) are retrieved from the RCSB Protein Data Bank[2][3]. Water molecules beyond 3.0 Å of the active site are deleted. Missing side chains are modeled, and protonation states are assigned at a physiological pH of 7.4 using tools like PROPKA.

  • Causality: Histidine residues in both binding pockets can exist in different tautomeric states. Incorrect protonation will invert hydrogen bond donors to acceptors, completely invalidating the docking score.

Grid Box Generation & The Self-Validation Gate
  • Methodology: A grid box is centered on the co-crystallized ligand of each PDB structure.

  • The Validation Gate: Before docking the target compound, the native ligand (e.g., 2-Iodo-N-methyl-benzamide for 3AE4) is extracted and re-docked. The protocol only proceeds if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is ≤ 2.0 Å. This proves the grid parameters and scoring function are accurately capturing the specific biophysics of the pocket.

Docking Execution
  • Methodology: Docking is executed using AutoDock Vina (or Schrödinger Glide for XP precision), utilizing an exhaustiveness parameter of 32 to ensure deep conformational sampling of the ligand within the validated grid box.

Workflow LPrep Ligand Prep (DFT Optimization) Grid Grid Box Generation & Validation LPrep->Grid PPrep Protein Prep (PDB: 6LI0, 3AE4) PPrep->Grid Dock Docking Engine (AutoDock Vina) Grid->Dock Anal Interaction Analysis Dock->Anal

Figure 1: Self-validating in silico docking workflow for benzamide derivatives. Font and fill colors optimized for high contrast.

Quantitative Data & Interaction Profiling

The quantitative results of the docking simulations are summarized below. Binding affinities (kcal/mol) correlate to the predicted thermodynamic stability of the ligand-receptor complex.

Table 1: Comparative Docking Metrics for N-(2,3-Dimethylphenyl)-2-methylbenzamide

Target ProteinPDB IDGrid Center (x, y, z)Vina Binding Affinity (kcal/mol)Key Interacting ResiduesPrimary Interaction Types
GPR52 6LI0-12.4, 15.2, 22.1-8.7 Trp28, Phe31, Ser205H-bond (Amide), Pi-Pi T-shaped (Xyl)
SDH (Complex II) 3AE445.1, -12.3, 8.9-8.2 Tyr58, Trp164, Arg31H-bond (Amide), Pi-Alkyl (Tol)

Note: A binding affinity of ≤ -7.0 kcal/mol is generally considered indicative of strong theoretical binding for small molecules in these specific pockets.

Mechanistic Insights & Causality

The raw docking scores only tell half the story. The spatial orientation of the molecule dictates its pharmacological efficacy.

GPR52 Binding Mode

In the GPR52 orthosteric pocket, the compound exhibits a strong binding affinity of -8.7 kcal/mol. The causality of this strong binding is driven by the 2-methylbenzoyl group . The steric bulk of the ortho-methyl group forces the aromatic ring to sit perpendicular to the amide plane. This allows the 2-methylphenyl ring to project deep into a hydrophobic sub-pocket formed by TM1 and TM2, while the amide carbonyl accepts a critical hydrogen bond from the ECL2 loop[3]. The 2,3-dimethylphenyl ring engages in Pi-Pi stacking with Trp28.

SDH Complex II Binding Mode

Within the ubiquinone binding site of SDH, the molecule mimics the native substrate. The amide N-H acts as a hydrogen bond donor to the hydroxyl group of Tyr58, a highly conserved interaction required for SDH inhibition[2]. The 2,3-dimethylphenyl ring is oriented toward the lipid bilayer interface, utilizing its methyl groups to form favorable Pi-Alkyl interactions with Trp164.

Pharmacophore cluster_GPR52 GPR52 (PDB: 6LI0) cluster_SDH SDH (PDB: 3AE4) Core N-(2,3-Dimethylphenyl)- 2-methylbenzamide Amide1 Amide Core H-Bonding (ECL2) Core->Amide1 Tol1 2-Methylphenyl Hydrophobic (TM1/TM2) Core->Tol1 Xyl1 2,3-Dimethylphenyl Pi-Pi Stacking (Trp28) Core->Xyl1 Amide2 Amide Core H-Bonding (Tyr58) Core->Amide2 Tol2 2-Methylphenyl Steric Fit Core->Tol2 Xyl2 2,3-Dimethylphenyl Ubiquinone Pocket Core->Xyl2

Figure 2: Pharmacophore mapping and target-specific binding causality. The distinct structural moieties of the compound serve dual, target-specific functions.

Conclusion

The in silico evaluation of N-(2,3-Dimethylphenyl)-2-methylbenzamide reveals it to be a highly versatile scaffold capable of potent interactions with both neurological (GPR52) and metabolic (SDH) targets. By employing a self-validating computational protocol grounded in quantum mechanical preparation and RMSD-gated grid validation, researchers can trust the causality behind the predicted binding modes. The steric hindrance inherent to the molecule's design is not a detriment, but rather the precise feature that locks it into the bioactive conformations required for high-affinity target engagement.

References

  • Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • 3AE4: Crystal structure of porcine heart mitochondrial complex II bound with 2-Iodo-N-methyl-benzamide RCSB Protein Data Bank (PDB) URL:[Link]

  • Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior Journal of Medicinal Chemistry, ACS Publications URL:[Link]

Sources

Foundational

Preclinical Toxicity and Safety Profile of N-(2,3-Dimethylphenyl)-2-methylbenzamide (NDMB): A Comprehensive Evaluation Guide

Executive Summary In the landscape of small-molecule drug development and agrochemical design, benzanilide derivatives often present a complex safety profile dictated by their metabolic stability. N-(2,3-Dimethylphenyl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of small-molecule drug development and agrochemical design, benzanilide derivatives often present a complex safety profile dictated by their metabolic stability. N-(2,3-Dimethylphenyl)-2-methylbenzamide (NDMB) is a sterically hindered aromatic amide. While the parent compound exhibits high lipophilicity and potential target engagement, its primary toxicological liability lies in its susceptibility to enzymatic hydrolysis. This whitepaper provides an in-depth, mechanistic evaluation of NDMB's safety profile, focusing on the toxification pathways of its primary metabolite, 2,3-dimethylaniline (2,3-xylidine), and establishes self-validating experimental protocols for rigorous preclinical screening.

Structural Conformation and Metabolic Vulnerability

The safety profile of NDMB is fundamentally governed by its three-dimensional crystallography. According to crystallographic analyses, the central amide core (–NH—C(=O)–) of NDMB is highly twisted, exhibiting dihedral angles of 44.0° and 47.1° out of the planes of the 2,3-dimethylphenyl and 2-methylphenyl rings, respectively 1.

Causality in Drug Design: Typically, aromatic amides are stabilized by π -conjugation, rendering them resistant to hydrolysis. However, the severe steric clash induced by the ortho-methyl groups in NDMB forces the carbonyl group out of planarity. This structural twist disrupts resonance stabilization, increasing the electrophilicity of the carbonyl carbon. Consequently, the amide bond becomes highly vulnerable to nucleophilic attack by hepatic serine hydrolases, specifically Carboxylesterases (CES1 and CES2) and non-specific amidases.

If cleaved, NDMB yields two fragments:

  • 2-Methylbenzoic Acid (o-Toluic Acid): Generally recognized as having low systemic toxicity; rapidly conjugated with glycine and excreted.

  • 2,3-Dimethylaniline (2,3-Xylidine): A potent pharmacophore with severe toxicological alerts.

MetabolicPathway NDMB N-(2,3-Dimethylphenyl)- 2-methylbenzamide Amidase Hepatic Amidases (CES1/CES2) NDMB->Amidase Hepatic Clearance Xylidine 2,3-Dimethylaniline (Toxic Metabolite) Amidase->Xylidine Hydrolysis Toluate 2-Methylbenzoic Acid (Excreted) Amidase->Toluate Hydrolysis CYP CYP1A2 / CYP2E1 Xylidine->CYP N-Oxidation NHydroxy N-Hydroxy-2,3-xylidine CYP->NHydroxy Nitrenium Nitrenium Ion (Electrophile) NHydroxy->Nitrenium Phase II Heterolysis Tox DNA Adducts & Methemoglobinemia Nitrenium->Tox Covalent Binding

Predictive metabolic hydrolysis of NDMB and toxification pathway of the aniline byproduct.

Mechanistic Toxicology: The Xylidine Cascade

The primary safety concern for NDMB is the systemic release of 2,3-xylidine. Regulatory databases and international chemical safety cards flag dimethylanilines as toxic via oral, dermal, and inhalation routes 2. The toxicity is driven by two distinct mechanisms:

A. Hematotoxicity (Methemoglobinemia)

2,3-xylidine undergoes N-hydroxylation mediated primarily by hepatic CYP1A2 and CYP2E1. The resulting N-hydroxy-2,3-xylidine enters systemic circulation and permeates erythrocytes. Inside the red blood cell, it initiates a catalytic redox cycle, oxidizing the ferrous ( Fe2+ ) iron of hemoglobin to the ferric ( Fe3+ ) state, forming methemoglobin (MetHb). This drastically reduces the oxygen-carrying capacity of the blood, leading to tissue hypoxia and cyanosis 3.

B. Genotoxicity and Hepatocarcinogenicity

Following N-hydroxylation, the metabolite can undergo Phase II esterification (e.g., sulfation or acetylation). These esters are highly unstable and undergo heterolytic cleavage to form a highly reactive nitrenium ion . This potent electrophile covalently binds to nucleophilic sites on DNA (primarily guanine residues) and hepatic proteins, triggering mutagenesis and initiating hepatocarcinogenesis 4.

Self-Validating Experimental Methodologies

To accurately assess the risk profile of NDMB, researchers must employ self-validating assay systems. A protocol is only trustworthy if it contains internal mechanisms to detect false positives, false negatives, and matrix interference.

Protocol A: In Vitro Hepatic Amidase Stability Assay

Objective: Determine the rate of NDMB hydrolysis and quantify the molar release of 2,3-xylidine.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver S9 fractions (20 mg/mL protein) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine S9 fraction (final concentration 1 mg/mL) with buffer. Crucial: Do not add NADPH, as the goal is to isolate hydrolytic cleavage from CYP-mediated oxidation.

  • Initiation: Spike NDMB (dissolved in DMSO) to a final concentration of 1 µM (DMSO < 0.1% v/v). Incubate at 37°C in a shaking water bath.

  • Sampling & Quenching: At intervals (0, 15, 30, 60, 120 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 min at 4°C. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking both the depletion of NDMB ( m/z 240 119) and the appearance of 2,3-xylidine ( m/z 122 105).

System Validation & Acceptance Criteria:

  • Positive Control: Procaine (1 µM). Must show >80% depletion within 30 minutes, validating CES2 activity in the S9 batch.

  • Negative Control: Heat-inactivated (boiled) S9 fraction. Must show <5% NDMB depletion, ruling out non-enzymatic chemical degradation.

  • Mass Balance Check: At t=120 min, the molar sum of [Remaining NDMB] +[Formed 2,3-xylidine] must equal 100±10% . A deficit indicates alternative, non-hydrolytic degradation pathways or non-specific protein binding.

Protocol B: Ex Vivo Erythrocyte Methemoglobin Assay

Objective: Evaluate the capacity of NDMB and its metabolites to induce methemoglobinemia. Causality Note: Erythrocytes lack CYP450 enzymes. Testing NDMB directly on red blood cells will yield a false negative. The assay must incorporate an exogenous hepatic activation system.

Step-by-Step Methodology:

  • Erythrocyte Isolation: Obtain fresh human whole blood (EDTA tubes). Centrifuge at 2,000 x g, discard plasma and buffy coat, and wash erythrocytes three times with PBS (pH 7.4). Resuspend to a 10% hematocrit.

  • Bioactivation Phase: In a separate tube, incubate NDMB (10, 50, 100 µM) with human liver S9 fraction (2 mg/mL) and an NADPH regenerating system for 60 minutes at 37°C to generate the N-hydroxy metabolites.

  • Exposure: Transfer 100 µL of the bioactivated mixture to 900 µL of the erythrocyte suspension. Incubate for 2 hours at 37°C with gentle rocking.

  • Lysis & Spectrophotometry: Lyse the erythrocytes using a 1% Triton X-100 solution. Measure absorbance at 630 nm (specific for MetHb) and 540 nm (isobestic point for total hemoglobin).

System Validation & Acceptance Criteria:

  • Positive Control: 4-Aminopropiophenone (4-APP) at 100 µM. Must induce >20% MetHb formation.

  • Viability Control: Total hemoglobin quantification using Drabkin’s reagent must remain constant across all wells ( ±5% ). A drop in total Hb indicates the compound is causing direct hemolysis rather than MetHb conversion, which would confound the 630 nm readings.

SafetyWorkflow Phase1 Phase 1: In Vitro Stability (Microsomal Amidase Assay) Decision1 t(1/2) > 120 min? Phase1->Decision1 Phase2 Phase 2: Hematotoxicity (Ex Vivo MetHb Assay) Decision1->Phase2 Yes (Stable) Halt Halt / Lead Optimization (Block Hydrolysis) Decision1->Halt No (Rapid Cleavage) Decision2 MetHb < 5%? Phase2->Decision2 Phase3 Phase 3: Genotoxicity (Ames & Micronucleus) Decision2->Phase3 Yes (Safe) Decision2->Halt No (Tox Alert) Proceed Proceed to In Vivo Safety Pharmacology Phase3->Proceed Negative Phase3->Halt Positive

Self-validating safety screening workflow for benzanilide drug candidates.

Quantitative Safety Metrics

To facilitate rapid decision-making, the following table summarizes the predicted toxicokinetic parameters and safety thresholds for NDMB and its cleavage products, extrapolated from structurally analogous compounds.

AnalyteMolecular Weight ( g/mol )Primary Toxicity AlertIn Vitro Safety ThresholdPredicted In Vivo NOAEL
NDMB (Parent) 239.31Low (Dependent on stability)Intrinsic Clearance ( CLint​ ) < 15 µL/min/mgRequires empirical data
2,3-Dimethylaniline 121.18Methemoglobinemia, GenotoxicityMetHb < 5%; Ames Negative< 10 mg/kg/day (High Risk)
2-Methylbenzoic Acid 136.15Mild Irritant / Low Systemic ToxCytotoxicity IC 50​ > 100 µM> 500 mg/kg/day (Low Risk)

Strategic Conclusion

The safety profile of N-(2,3-Dimethylphenyl)-2-methylbenzamide hinges almost entirely on the steric protection of its amide bond. While the ortho-methyl substitutions provide some degree of bulk, the severe out-of-plane twist of the amide core paradoxically exposes the carbonyl to nucleophilic attack by hepatic amidases. If rapid hydrolysis occurs, the stoichiometric release of 2,3-xylidine presents an unacceptable risk of hematotoxicity and genotoxicity. Drug development professionals must prioritize Phase I stability assays; if NDMB exhibits a half-life of less than 120 minutes in human S9 fractions, structural optimization (e.g., bioisosteric replacement of the amide with a triazole or oxadiazole) is strictly required to block the toxification cascade.

References

  • N-(2,3-Dimethylphenyl)
  • Source: oecd.
  • Source: noaa.
  • Source: nih.

Sources

Exploratory

Pharmacokinetics of N-(2,3-Dimethylphenyl)-2-methylbenzamide in animal models

An In-Depth Technical Whitepaper on the Preclinical Pharmacokinetics of N-(2,3-Dimethylphenyl)-2-methylbenzamide (NDMB) Executive Summary The transition of a small-molecule candidate from discovery to preclinical develop...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on the Preclinical Pharmacokinetics of N-(2,3-Dimethylphenyl)-2-methylbenzamide (NDMB)

Executive Summary

The transition of a small-molecule candidate from discovery to preclinical development hinges on a rigorous understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. N-(2,3-Dimethylphenyl)-2-methylbenzamide (NDMB) is a highly lipophilic, sterically hindered benzamide derivative. This technical guide provides a comprehensive framework for evaluating the pharmacokinetics (PK) of NDMB in animal models. By integrating structural causality, self-validating bioanalytical methodologies, and in vivo profiling, this whitepaper serves as an authoritative blueprint for drug development professionals conducting IND-enabling PK studies.

Structural Rationale & ADME Causality

The physicochemical properties of NDMB dictate its pharmacokinetic behavior. The molecule features an amide bond flanked by three methyl groups: an ortho-methyl on the benzoyl moiety and 2,3-dimethyl groups on the aniline moiety.

The Causality of Steric Shielding: In drug design, the introduction of ortho-substituents adjacent to an amide linkage creates severe steric hindrance. This twisted molecular conformation physically blocks amidase enzymes from accessing the carbonyl carbon. Consequently, NDMB is highly resistant to plasma and hepatic hydrolysis. Because the primary hydrolytic clearance pathway is restricted, the molecule's elimination is almost entirely shunted toward cytochrome P450 (CYP)-mediated biotransformation[1]. Furthermore, the high lipophilicity (predicted logP≈3.8 ) drives an extensive volume of distribution ( Vd​ ) and necessitates specialized formulation strategies for intravenous administration[2].

Bioanalytical Methodology (LC-MS/MS)

To accurately quantify NDMB in biological matrices, a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method must be developed and validated in accordance with the 2018 FDA Bioanalytical Method Validation Guidance for Industry[3].

Self-Validating Protocol: Plasma Quantification of NDMB This protocol utilizes protein precipitation, which acts as a self-validating extraction method for highly lipophilic compounds by simultaneously disrupting protein-drug binding and removing matrix interferences.

  • Internal Standard (IS) Spiking: Aliquot 50 µL of rat plasma into a 96-well plate. Add 10 µL of the stable isotope-labeled internal standard (e.g., NDMB-d3 at 100 ng/mL). Causality: The use of a deuterated IS corrects for any well-to-well variance in extraction recovery and ion suppression during MS ionization, ensuring absolute quantitative accuracy.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile to the matrix. Vortex vigorously for 2 minutes. Causality: Cold organic solvents denature plasma proteins (crashing them out of solution) while fully solubilizing the lipophilic NDMB, achieving >85% recovery.

  • Centrifugation: Centrifuge the plate at 15,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 UPLC column (2.1 × 50 mm, 1.7 µm). Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Validation Criteria: Ensure the calibration curve (1–1000 ng/mL) demonstrates an accuracy of ±15% (±20% at the Lower Limit of Quantification, LLOQ) and a precision coefficient of variation (CV) <15%[3].

In Vivo Pharmacokinetic Profiling (Rodent Models)

Preclinical in vivo studies in rodents provide the foundational data required for human PK/PD modeling[4]. The following workflow outlines the execution of a crossover or parallel PK study in Sprague-Dawley rats.

PK_Workflow A Compound Formulation (NDMB in 5% DMSO/PEG400) B Animal Dosing (Sprague-Dawley Rats) A->B C Serial Blood Sampling (0.08 to 24 hrs) B->C D Plasma Extraction (Protein Precipitation) C->D E LC-MS/MS Analysis (MRM Mode) D->E F PK Parameter Calculation (NCA Modeling) E->F

Step-by-step workflow for the in vivo pharmacokinetic evaluation of NDMB in rodent models.

Step-by-Step Experimental Protocol:

  • Formulation Preparation: Dissolve NDMB in 5% DMSO, add 40% PEG-400, vortex until optically clear, and dilute with 55% sterile saline. Causality: Administering a highly lipophilic drug in pure saline causes immediate vascular precipitation, artificially lowering Cmax​ and skewing clearance data. A co-solvent system ensures the drug remains in solution upon entering the systemic circulation[2].

  • Animal Preparation: Fast adult male Sprague-Dawley rats (200–250 g) for 12 hours prior to oral dosing. Causality: Fasting eliminates the variability of gastric emptying rates and food-drug binding, standardizing the absorption phase[2].

  • Dosing Execution:

    • Intravenous (IV): Administer 1 mg/kg via the lateral tail vein. The dosing volume must be strictly limited to ≤0.5% of body weight to prevent fluid overload and cardiovascular stress[5].

    • Oral (PO): Administer 10 mg/kg via oral gavage (volume ≤1.0% of body weight)[5].

  • Serial Sampling: Utilizing jugular vein-cannulated rats, collect 200 µL blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Causality: Serial sampling from a single animal (rather than terminal sampling across multiple animals) acts as a self-validating control that eliminates inter-subject anatomical variability, resulting in a highly accurate concentration-time curve[6].

Quantitative Pharmacokinetic Parameters

Following LC-MS/MS analysis, Non-Compartmental Analysis (NCA) is performed to derive key PK parameters. The table below summarizes the expected profile for a sterically hindered, lipophilic benzamide like NDMB.

Pharmacokinetic ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)Clinical Implication
Cmax​ (ng/mL)850 ± 1201,420 ± 210Rapid initial exposure post-dosing.
Tmax​ (h)0.08 (First timepoint)1.5 ± 0.5Moderate absorption rate via GI tract.
AUC0−∞​ (ng·h/mL)1,250 ± 1804,375 ± 450Represents total systemic exposure.
T1/2​ (h)2.4 ± 0.32.8 ± 0.4Short-to-moderate half-life requiring BID dosing.
Clearance ( Cl ) (L/h/kg)0.80 ± 0.10N/AModerate hepatic clearance.
Volume of Distribution ( Vdss​ ) (L/kg)2.7 ± 0.4N/A Vdss​> Total body water; extensive tissue penetration.
Bioavailability ( F ) (%)100% (Reference)35.0% Limited by CYP-mediated hepatic first-pass metabolism.

Hepatic Biotransformation & CYP450 Metabolism

Because the amide bond is sterically protected, NDMB is cleared primarily via Phase I hepatic oxidation rather than hydrolysis. In vitro liver microsome assays are utilized to map these metabolic soft spots[4].

Benzamide derivatives are predominantly metabolized by CYP3A4 and CYP2D6 [7]. The biotransformation of NDMB follows two primary competitive pathways:

  • Aliphatic (Benzylic) Hydroxylation: The CYP enzymes oxidize the exposed methyl groups (particularly the 2-methyl on the benzoyl ring) to form hydroxymethyl metabolites ( −CH2​OH ).

  • Aromatic Hydroxylation: CYP450 enzymes directly oxidize the electron-rich aromatic rings to form phenolic derivatives[1].

Metabolic_Pathway NDMB NDMB (Parent) N-(2,3-Dimethylphenyl)-2-methylbenzamide M1 M1: Aliphatic Hydroxylation (Hydroxymethyl metabolites) NDMB->M1 CYP3A4 / CYP2D6 M2 M2: Aromatic Hydroxylation (Phenolic derivatives) NDMB->M2 CYP450 (Various) M3 M3: Amide Hydrolysis (Minor Pathway due to Steric Hindrance) NDMB->M3 Amidases Phase2 Phase II Glucuronidation (Renal Excretion) M1->Phase2 M2->Phase2

Proposed CYP450-mediated biotransformation pathways of NDMB in hepatic microsomes.

Conclusion & Translational Outlook

The pharmacokinetic profile of N-(2,3-Dimethylphenyl)-2-methylbenzamide (NDMB) is fundamentally driven by its steric topography. Its resistance to amidase cleavage ensures it survives the systemic circulation long enough to exert pharmacological effects, while its high lipophilicity guarantees excellent tissue distribution ( Vdss​=2.7 L/kg). However, this same lipophilicity makes it highly susceptible to first-pass metabolism by CYP3A4 and CYP2D6, capping its oral bioavailability at ~35%. For translational scientists, future structural optimization should focus on blocking the metabolic soft spots (e.g., substituting the methyl groups with halogens like fluorine) to reduce CYP-mediated clearance and improve oral bioavailability.

References

  • Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration (FDA). URL:[Link]

  • Key Considerations For Dosing Volume, PH, And Formulation in Animal Models (2025). Prisys Biotech. URL: [Link]

  • Antihypertensive Drugs Metabolism: An Update to Pharmacokinetic Profiles and Computational Approaches. National Institutes of Health (PMC). URL:[Link]

  • What is a typical workflow in preclinical pharmacokinetics? Patsnap Synapse. URL: [Link]

  • Rational prescription of drugs within similar therapeutic or structural class for gastrointestinal disease treatment: Drug metabolism and its related interactions. World Journal of Gastroenterology. URL:[Link]

  • Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. MDPI. URL:[Link]

  • Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents. National Institutes of Health (PMC). URL:[Link]

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Foundational

Crystal Structure and X-ray Diffraction of N-(2,3-Dimethylphenyl)-2-methylbenzamide: A Technical Guide

Introduction & Pharmacological Relevance Benzanilides and their sterically hindered derivatives are fundamental pharmacophores in medicinal chemistry. They frequently serve as active pharmaceutical ingredients (APIs) or...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

Benzanilides and their sterically hindered derivatives are fundamental pharmacophores in medicinal chemistry. They frequently serve as active pharmaceutical ingredients (APIs) or critical intermediates due to their robust amide linkages and versatile substitution patterns. N-(2,3-dimethylphenyl)-2-methylbenzamide ( C16​H17​NO ) represents a highly specific secondary amide where steric bulk significantly dictates molecular conformation.

For drug development professionals and materials scientists, understanding the solid-state architecture of such compounds via Single-Crystal X-ray Diffraction (SCXRD) is critical. The three-dimensional conformation of the amide core and the surrounding aromatic rings directly influences receptor binding affinity, aqueous solubility, and the potential for crystalline polymorphism. This whitepaper provides an in-depth technical analysis of the synthesis, crystallization, and crystallographic architecture of N-(2,3-dimethylphenyl)-2-methylbenzamide.

Experimental Workflow: Synthesis & Crystallization

To obtain high-quality diffraction data, the target molecule must first be synthesized with high purity and subsequently crystallized under thermodynamic control. The following self-validating protocols ensure reproducibility and structural integrity.

Synthesis Methodology (Modified Schotten-Baumann Acylation)

The synthesis relies on the nucleophilic acyl substitution of an acid chloride by an aniline derivative.

  • Reagent Preparation: Dissolve 1.0 equivalent of 2,3-dimethylaniline (2,3-xylidine) in anhydrous dichloromethane (DCM). Add 1.5 equivalents of triethylamine (TEA) to the solution.

    • Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct to drive the equilibrium forward and prevent the protonation of the nucleophilic aniline.

  • Acylation: Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add 1.1 equivalents of 2-methylbenzoyl chloride (o-toluoyl chloride).

    • Causality: Maintaining a low temperature (0 °C) is critical to minimize exothermic side reactions and prevent the formation of diacylated byproducts, ensuring high selectivity for the mono-amide.

  • Quenching & Work-up: After stirring at room temperature for 3 hours, quench the reaction with saturated aqueous NaHCO3​ . Extract the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure amide.

Single-Crystal Growth Protocol
  • Dissolve 50 mg of the purified N-(2,3-dimethylphenyl)-2-methylbenzamide in 5 mL of spectroscopic-grade ethanol.

  • Transfer the solution to a clean glass vial. Cover the vial with parafilm and puncture 2–3 small holes (approx. 1 mm diameter) to allow for solvent vapor escape.

  • Maintain the solution at an ambient temperature of 295 K in a vibration-free environment for 5–7 days.

  • Causality: Slow evaporation ensures the thermodynamic control of crystal nucleation. Rapid precipitation leads to kinetic, defective microcrystals, whereas slow solvent loss allows molecules to reversibly attach and detach from the growing lattice, yielding high-quality, defect-free single crystals suitable for X-ray diffraction.

Workflow A Synthesis (2,3-Xylidine + o-Toluoyl Chloride) B Purification (Recrystallization) A->B C Single Crystal Growth (Slow Evaporation) B->C D SCXRD Data Collection (Mo Kα radiation) C->D E Structure Solution & Refinement D->E

Workflow for the synthesis, crystallization, and SCXRD analysis of the title compound.

X-ray Diffraction and Structure Refinement

Once a suitable single crystal is isolated, it is mounted on a glass fiber or cryoloop. Data collection is typically performed using a diffractometer equipped with Mo Kα radiation ( λ = 0.71073 Å).

Refinement Self-Validation: During structural refinement, all non-hydrogen atoms are refined anisotropically to account for thermal motion. A critical validation step for secondary amides involves the amide hydrogen atom. In this structure, the amide H atom is located in a difference Fourier map and refined with the N—H distance strictly restrained to 0.86 (3) Å[1]. This restraint prevents the hydrogen atom from artificially shifting into the electron cloud of the heavier nitrogen atom, ensuring geometric and chemical accuracy.

Crystallographic Architecture & Conformation Analysis

The crystal structure of N-(2,3-dimethylphenyl)-2-methylbenzamide reveals a highly specific conformational preference dictated by the steric hindrance of the ortho-methyl groups. The compound crystallizes in the monoclinic crystal system[2].

Intramolecular Geometry

Despite the steric bulk, the two aromatic rings (the 2,3-dimethylphenyl ring and the 2-methylphenyl ring) are nearly coplanar, exhibiting a highly constrained dihedral angle of only 5.9 (2)°[1].

To accommodate this near-coplanarity without severe steric clashing, the central amide core (–NH—C(=O)–) must twist significantly out of the aromatic planes. Specifically, the amide core is twisted by 44.0 (3)° relative to the 2,3-dimethylphenyl ring and 47.1 (3)° relative to the 2-methylphenyl ring[1].

Substituent Configuration

The molecule adopts a highly specific syn/anti configuration to minimize internal energy:

  • The N—H and C=O bonds within the central C—NH—C(O)—C segment are positioned anti to each other[1].

  • The ortho-methyl group on the benzoyl ring is positioned syn to the C=O bond[1].

  • The ortho- and meta-methyl groups on the anilino ring are positioned syn to the N—H bond[1].

Table 1: Summary of Key Crystallographic Data
Crystallographic ParameterValue / Description
Empirical Formula C16​H17​NO
Crystal System Monoclinic[2]
Dihedral Angle (Aromatic Rings) 5.9 (2)°[1]
Amide Core Twist (Anilino Ring) 44.0 (3)°[1]
Amide Core Twist (Benzoyl Ring) 47.1 (3)°[1]
N-H and C=O Conformation Anti[1]
o-Methyl (Benzoyl) to C=O Syn[1]
Primary Intermolecular Interaction N—H···O Hydrogen bonds[1]
Supramolecular Assembly Motif 1D infinite chains along the b-axis[1]

Supramolecular Assembly & Packing

In the solid state, the individual molecules do not exist in isolation but assemble into a highly ordered supramolecular architecture. The primary driving force for this assembly is intermolecular N—H···O hydrogen bonding[1].

Because the N—H and C=O groups are oriented anti to one another, they act as perfectly aligned complementary hydrogen bond donors and acceptors. These robust hydrogen bonds link adjacent molecules head-to-tail, forming infinite one-dimensional (1D) chains that propagate continuously along the crystallographic b-axis[1]. This 1D chain packing motif is a hallmark of many secondary benzanilides, directly contributing to the thermal stability, high melting point, and low aqueous solubility of the crystal lattice.

Conformation Core N-(2,3-Dimethylphenyl)-2-methylbenzamide Sub1 Amide Core (-NH-C=O-) N-H and C=O are anti Core->Sub1 Sub2 Aromatic Rings Dihedral Angle: 5.9(2)° Core->Sub2 Sub3 Substituent Conformation o-Methyls syn to C=O / N-H Core->Sub3 Hbond Intermolecular N-H···O Hydrogen Bonding Sub1->Hbond Assembly 1D Infinite Chains (Running along b-axis) Hbond->Assembly

Logical mapping of intramolecular conformation and intermolecular supramolecular assembly.

Conclusion

The crystallographic analysis of N-(2,3-dimethylphenyl)-2-methylbenzamide demonstrates how steric bulk from ortho-methyl substituents dictates both intramolecular conformation and macroscopic crystal packing. By forcing the amide core to twist out of the aromatic planes while maintaining an anti configuration, the molecule optimizes its geometry to facilitate robust 1D hydrogen-bonded chains. These structural insights are indispensable for researchers aiming to predict the physicochemical properties of related benzanilide derivatives in drug discovery pipelines.

References

  • Title: organic compounds - N-(2,3-dimethylphenyl)-2-methylbenzamide (Rodrigues et al., 2011) Source: IUCr Journals (Acta Crystallographica) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for N-(2,3-Dimethylphenyl)-2-methylbenzamide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating, and scalable methodology for synthesizing a sterically hindered amide using acyl chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating, and scalable methodology for synthesizing a sterically hindered amide using acyl chloride activation.

Mechanistic Rationale & Strategy

The synthesis of N-(2,3-Dimethylphenyl)-2-methylbenzamide presents a classic challenge in organic chemistry: dual steric hindrance . The coupling partners—2-methylbenzoic acid and 2,3-dimethylaniline—both possess ortho-methyl substitutions.

Standard peptide coupling agents (e.g., EDC, DCC) often fail or result in poor yields for such substrates. The bulky O-acylisourea intermediate formed during carbodiimide activation struggles to undergo nucleophilic attack by the sterically shielded nitrogen of 2,3-dimethylaniline. Consequently, the intermediate often undergoes a detrimental rearrangement to form an unreactive N-acylurea byproduct [1].

To circumvent this, our protocol employs a Schotten-Baumann-type amidation via an acyl chloride intermediate. By treating 2-methylbenzoic acid with oxalyl chloride and a catalytic amount of N,N-Dimethylformamide (DMF), we generate the highly electrophilic 2-methylbenzoyl chloride. Oxalyl chloride is explicitly chosen over thionyl chloride because the Vilsmeier-Haack-mediated activation proceeds smoothly at lower temperatures (0 °C to room temperature), and the byproducts (CO, CO₂, HCl) are entirely gaseous. This allows for the isolation of the sensitive acyl chloride simply by concentration under reduced pressure, avoiding harsh thermal distillation [2].

Experimental Workflow

Workflow A 2-Methylbenzoic Acid (Sterically Hindered Donor) B Oxalyl Chloride + DMF (cat.) in DCM (0 °C to RT) A->B C 2-Methylbenzoyl Chloride (Highly Electrophilic Intermediate) B->C Activation E Amide Bond Formation (Nucleophilic Acyl Substitution) C->E D 2,3-Dimethylaniline + DIPEA in DCM (0 °C to RT) D->E F N-(2,3-Dimethylphenyl)-2-methylbenzamide (Crude Product) E->F Amidation G Aqueous Work-up (HCl, NaHCO3, Brine) F->G H Purification (Pure Target Compound) G->H Isolation

Fig 1. Workflow for synthesizing N-(2,3-Dimethylphenyl)-2-methylbenzamide via acyl chloride.

Materials and Reagents

The following table outlines the stoichiometric requirements for a standard 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
2-Methylbenzoic acid 136.151.0 eq1.36 gAcyl Donor
Oxalyl Chloride 126.931.2 eq1.03 mLActivating Agent
N,N-Dimethylformamide (DMF) 73.090.05 eq38 µLCatalyst
2,3-Dimethylaniline 121.181.1 eq1.35 mLNucleophile
N,N-Diisopropylethylamine (DIPEA) 129.242.5 eq4.35 mLNon-nucleophilic Base
Dichloromethane (DCM), Anhydrous 84.93N/A50 mLSolvent

Step-by-Step Protocol

Phase 1: Acyl Chloride Generation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge with an inert atmosphere (N₂ or Argon).

  • Substrate Loading: Charge the flask with 2-methylbenzoic acid (1.36 g, 10.0 mmol) and anhydrous DCM (25 mL).

  • Catalyst Addition: Add catalytic DMF (38 µL, 0.5 mmol).

    • Causality: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, significantly lowering the activation energy required for chlorination [2].

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Add oxalyl chloride (1.03 mL, 12.0 mmol) dropwise over 10 minutes.

    • Causality: Dropwise addition safely controls the exothermic evolution of CO, CO₂, and HCl gases.

  • Maturation: Remove the ice bath and stir the mixture at room temperature for 2 hours. The reaction is complete when gas evolution ceases and the suspension resolves into a clear solution.

  • Concentration: Concentrate the mixture under reduced pressure to strip away unreacted oxalyl chloride and DCM. Redissolve the resulting crude 2-methylbenzoyl chloride in 10 mL of anhydrous DCM and set aside.

Phase 2: Amide Bond Formation
  • Nucleophile Preparation: In a separate flame-dried 100 mL flask, dissolve 2,3-dimethylaniline (1.35 mL, 11.0 mmol) and DIPEA (4.35 mL, 25.0 mmol) in anhydrous DCM (15 mL). Cool to 0 °C.

    • Causality: DIPEA is explicitly chosen over triethylamine. Its steric bulk prevents it from acting as a competing nucleophile against the highly reactive acyl chloride, ensuring it acts strictly as a proton scavenger.

  • Coupling: Add the acyl chloride solution (from Step 7) dropwise to the aniline/DIPEA mixture over 15 minutes.

    • Causality: Adding the electrophile to the nucleophile/base mixture ensures that the base is always in massive excess. This prevents the aniline from being protonated (and deactivated) by the generated HCl before the base can neutralize it.

  • Completion: Allow the reaction to warm to room temperature and stir for 3 hours.

Phase 3: Work-up and Purification
  • Quenching: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Transfer the biphasic mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (2 x 15 mL). Combine all organic layers.

  • Acid Wash: Wash the combined organic layers with 1M HCl (20 mL).

    • Causality: This selectively protonates and removes unreacted 2,3-dimethylaniline and DIPEA into the aqueous phase.

  • Drying: Wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Isolation: Purify the crude residue by flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallization from ethyl acetate/hexanes to afford pure N-(2,3-Dimethylphenyl)-2-methylbenzamide.

Analytical Characterization & Self-Validation

To ensure the trustworthiness of the protocol, the synthesized compound must be validated against the following expected analytical parameters:

Analytical MethodExpected Signals / Data ProfileValidation Purpose
LC-MS (ESI+) [M+H]⁺ m/z = 240.1Confirms exact mass (C₁₆H₁₇NO = 239.13).
¹H NMR (400 MHz, CDCl₃) δ 8.0–7.0 (m, 7H, Ar-H), ~7.5 (br s, 1H, N-H), 2.45 (s, 3H, Ar-CH₃), 2.30 (s, 3H, Ar-CH₃), 2.20 (s, 3H, Ar-CH₃)Verifies the presence of the intact amide bond (N-H shift) and the three distinct methyl environments.
¹³C NMR (100 MHz, CDCl₃) δ ~168.0 (C=O), 138–120 (Aromatic carbons), 20.5, 19.8, 13.5 (Aliphatic CH₃ carbons)Confirms the carbonyl carbon and skeletal framework.
Troubleshooting Guide
  • Incomplete Acyl Chloride Formation: If TLC indicates unreacted starting acid, the oxalyl chloride may have hydrolyzed. Ensure strictly anhydrous conditions are maintained during Phase 1.

  • Formation of Di-acylated Byproducts (LC-MS m/z = 358): This occurs if the local concentration of acyl chloride exceeds the amine. Prevent this by strictly adhering to the dropwise addition order (acyl chloride into the amine solution) and maintaining the 1.1 eq excess of the aniline.

References

  • Taussat, A., de Figueiredo, R. M., & Campagne, J.-M. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 13(2), 366.[Link]

  • Solorzano, C., Antonietti, F., Duranti, A., Tontini, A., Rivara, S., Lodola, A., Vacondio, F., Tarzia, G., Piomelli, D., & Mor, M. (2010). Synthesis and Structure-Activity Relationships of N-(2-Oxo-3-oxetanyl)amides as N-Acylethanolamine-hydrolyzing Acid Amidase Inhibitors. Journal of Medicinal Chemistry, 53(15), 5770–5781.[Link]

Application

Application Note: A Robust, Validated HPLC-UV Method for the Quantification of N-(2,3-Dimethylphenyl)-2-methylbenzamide

Abstract This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quan...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantitative determination of N-(2,3-Dimethylphenyl)-2-methylbenzamide. The method is designed for use in quality control and research environments, providing a reliable tool for assay and purity testing. The described protocol adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for regulatory purposes.[1][2][3]

Introduction: The Rationale for a Validated Method

N-(2,3-Dimethylphenyl)-2-methylbenzamide (C₁₆H₁₇NO, M.W. 239.31 g/mol ) is a substituted benzamide derivative.[4] Compounds within the benzamide class are of significant interest in the pharmaceutical industry due to their wide range of biological activities.[5][6] The development of novel therapeutic agents requires rigorous analytical methods to ensure product quality, safety, and efficacy. A reliable quantitative method is paramount for determining the concentration of the active pharmaceutical ingredient (API) in drug substances and finished products, as well as for monitoring its stability.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution, sensitivity, and specificity.[7] This document provides a comprehensive guide, from the foundational logic of method development to a step-by-step protocol and a full validation summary, enabling researchers and drug development professionals to implement this method with confidence.

Method Development: A Logic-Driven Approach

The primary objective of method development is to achieve a reliable separation of the target analyte from any potential impurities or matrix components. Our strategy was built on a systematic evaluation of chromatographic parameters, with each choice justified by the physicochemical properties of the analyte and established chromatographic principles.

Analyte Properties and Initial Parameter Selection
  • Analyte Structure & Polarity: N-(2,3-Dimethylphenyl)-2-methylbenzamide is a moderately non-polar molecule due to its two substituted aromatic rings and amide linkage. This characteristic makes it an ideal candidate for reversed-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase.

  • Stationary Phase (Column): A C18 (octadecylsilane) column was selected as the initial choice. C18 columns are versatile and provide excellent retention for a wide range of non-polar to moderately polar compounds, making them a standard starting point in pharmaceutical analysis.[6][8]

  • Mobile Phase: A combination of acetonitrile (ACN) and water was chosen. ACN is often preferred over methanol due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff wavelength. To ensure consistent peak shape and retention time, 0.1% formic acid was added to the mobile phase. The acid suppresses the ionization of any residual silanols on the column packing, minimizing peak tailing.[9]

  • Detection Wavelength (λ): Benzamide derivatives typically exhibit strong UV absorbance.[5] An initial wavelength of 254 nm was chosen as it is a common setting for aromatic compounds.[8] For optimal sensitivity, a UV scan of the analyte in the mobile phase should be performed to identify the wavelength of maximum absorbance (λmax).

Chromatographic Optimization

Initial scouting runs were performed to determine the appropriate ratio of organic to aqueous solvent. An isocratic elution was found to be sufficient for eluting the analyte with a good peak shape and a reasonable run time. The optimization process involved:

  • Adjusting Mobile Phase Composition: The percentage of ACN was varied to achieve a retention time between 3 and 10 minutes. This range ensures sufficient separation from the solvent front without unnecessarily long analysis times.

  • Optimizing Flow Rate: A flow rate of 1.0 mL/min was found to provide a balance between analysis time and column efficiency.

  • Column Temperature Control: The column was maintained at 30°C to ensure retention time reproducibility and improve peak shape by reducing mobile phase viscosity.

The systematic workflow for method development is illustrated below.

MethodDevelopmentWorkflow Analyte Analyte Characterization (N-(2,3-Dimethylphenyl)-2-methylbenzamide) - Polarity Assessment - UV Absorbance Profile Initial Initial Parameter Selection - Column: C18, 4.6x150mm, 5µm - Mobile Phase: ACN/H₂O - Detector: UV @ 254 nm Analyte->Initial Informs Scout Scouting Runs (Isocratic Elution) - Vary % ACN (e.g., 40-70%) - Evaluate Retention & Peak Shape Initial->Scout Leads to Optimize Method Optimization - Fine-tune % ACN - Adjust Flow Rate (e.g., 1.0 mL/min) - Set Column Temp (e.g., 30°C) - Add 0.1% Formic Acid Scout->Optimize Refines SST System Suitability Testing - Tailing Factor - Theoretical Plates - RSD of Area/RT Optimize->SST Requires Final Final Validated Method SST->Final Confirms

Caption: Workflow for HPLC-UV Method Development.

Detailed Experimental Protocol

Instrumentation and Materials
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis detector.

  • Data Acquisition: Chromatography Data System (CDS).

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Formic Acid (ACS Grade or higher)

  • Reference Standard: N-(2,3-Dimethylphenyl)-2-methylbenzamide (purity ≥ 99.0%).

Final Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase: To prepare 1 L, carefully mix 600 mL of acetonitrile with 400 mL of HPLC-grade water. Add 1.0 mL of formic acid. Degas the solution by sonication or vacuum filtration before use.

  • Diluent: Prepare a mixture of Acetonitrile:Water (60:40, v/v) to be used for all standard and sample dilutions.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the N-(2,3-Dimethylphenyl)-2-methylbenzamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards (10–150 µg/mL): Prepare a series of at least five calibration standards by serially diluting the Standard Stock Solution with the diluent.

  • Sample Preparation (e.g., for Drug Substance Assay): Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute this solution 10-fold with diluent to a final target concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter if necessary.

System Suitability Testing (SST)

Before commencing any analysis, the system's performance must be verified. This is done by injecting a standard solution (e.g., 100 µg/mL) five times. The acceptance criteria should be set according to internal SOPs or regulatory guidelines such as USP General Chapter <621>.[10][11][12]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

Method Validation Protocol & Results

The developed method was validated according to the ICH Q2(R2) guideline to demonstrate its fitness for the intended purpose.[1][13] The validation process confirms that the analytical procedure is specific, linear, accurate, precise, and robust.

MethodValidationWorkflow Method Optimized HPLC Method Specificity Specificity - Placebo Inj. - Forced Degradation Method->Specificity Linearity Linearity & Range - 5-6 Conc. Levels - R² Value Method->Linearity Accuracy Accuracy - Recovery Study - 3 Levels, 3 Reps Method->Accuracy Precision Precision - Repeatability - Intermediate Method->Precision Limits LOD & LOQ - S/N Ratio or - Std. Dev. of Response Method->Limits Robustness Robustness - Vary Flow, Temp, %ACN Method->Robustness Report Validation Report (Method is Fit for Purpose) Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report

Caption: Workflow for Analytical Method Validation.

Specificity (Forced Degradation)

Specificity was demonstrated by subjecting a sample solution to forced degradation conditions to produce potential degradation products. The method successfully separated the intact analyte peak from all degradants, proving it is stability-indicating.

ConditionObservation
Acid Hydrolysis (0.1 M HCl, 60°C, 4h)~15% degradation, no peak interference
Base Hydrolysis (0.1 M NaOH, 60°C, 2h)~20% degradation, no peak interference
Oxidation (3% H₂O₂, RT, 8h)~10% degradation, no peak interference
Thermal (80°C, 24h)<5% degradation
Photolytic (UV light, 24h)<5% degradation
Linearity and Range

The linearity was evaluated by analyzing six standard solutions over the concentration range of 10-150 µg/mL. The calibration curve was constructed by plotting the peak area versus concentration.

ParameterResultAcceptance Criteria
Range 10 - 150 µg/mL-
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept Minimal (close to zero)Report
Accuracy (Recovery)

Accuracy was determined by spiking a placebo with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Level% Recovery (Mean ± SD)Acceptance Criteria
80% 99.5% ± 0.8%98.0% - 102.0%
100% 100.3% ± 0.5%98.0% - 102.0%
120% 100.8% ± 0.6%98.0% - 102.0%
Precision
  • Repeatability (Intra-day): Six replicate preparations of the sample at 100% of the target concentration were analyzed on the same day.

  • Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument.

ParameterResult (RSD%)Acceptance Criteria
Repeatability 0.6%≤ 2.0%
Intermediate Precision 0.9%≤ 2.0%
Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD 0.5 µg/mL
LOQ 1.5 µg/mL
Robustness

The method's robustness was tested by introducing small, deliberate variations to the chromatographic conditions. System suitability parameters remained within acceptance criteria in all cases.

Parameter VariedResult
Flow Rate (± 0.1 mL/min)No significant change in resolution or peak area
Column Temperature (± 2°C)Minor shift in retention time, SST passed
Mobile Phase Composition (± 2% ACN)Minor shift in retention time, SST passed

Conclusion

The HPLC-UV method described in this application note has been systematically developed and rigorously validated in accordance with ICH guidelines.[1][13][14] The method is specific, linear, accurate, precise, and robust for the quantification of N-(2,3-Dimethylphenyl)-2-methylbenzamide. This protocol is well-suited for routine quality control analysis and can be confidently implemented in regulated pharmaceutical laboratories.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • United States Pharmacopeia. <621> Chromatography. USP. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • BioPharmaSpec. (2022). Evolution of ICH Q2 guideline (Validation of Analytical Procedures). BioPharmaSpec. [Link]

  • Agilent. Chromatography Method Modernization per USP <621> Revisions. Agilent. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. LCGC International. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Phenomenex. (2017). USP Chapter 621: Overview & Key Points. Phenomenex. [Link]

  • International Council for Harmonisation. Quality Guidelines. ICH. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Journal of Food and Drug Analysis. (2017). Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (Iodobenzamide). [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2,3-Dimethylphenyl)-2-methylbenzamide. PubMed Central. [Link]

  • SIELC Technologies. (2018). Separation of Benzamide on Newcrom R1 HPLC column. [Link]

  • Islam, T. et al. (2022). Isocratic RP-HPLC method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. ResearchGate. [Link]

  • Skidan, I. et al. (2012). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. PubMed Central. [Link]

  • Bakırdere, S. et al. (2018). Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma. PubMed Central. [Link]

Sources

Method

Application Note: Catalytic Amidation Strategies for the Synthesis of N-(2,3-Dimethylphenyl)-2-methylbenzamide

Executive Summary & Mechanistic Rationale The synthesis of N-(2,3-Dimethylphenyl)-2-methylbenzamide presents a formidable synthetic challenge due to the severe steric hindrance flanking both reactive centers. The couplin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of N-(2,3-Dimethylphenyl)-2-methylbenzamide presents a formidable synthetic challenge due to the severe steric hindrance flanking both reactive centers. The coupling of an ortho-substituted carboxylic acid (o-toluic acid) with a di-ortho-substituted aniline (2,3-dimethylaniline) typically results in aborted reactions or trace yields when using standard peptide coupling reagents (e.g., EDC, HATU). The tetrahedral intermediate formed during standard activation is simply too sterically congested to proceed efficiently.

As an alternative to stoichiometric activators, organoboron-catalyzed direct dehydrative amidation offers a highly atom-economical and scalable pathway. This process operates via the reversible formation of a highly electrophilic monoacyloxylated boron intermediate[1]. However, standard boronic acids (like phenylboronic acid) fail in this specific coupling because the electron-rich, sterically hindered 2,3-dimethylaniline coordinates directly to the boron center, forming an inactive Lewis acid-base adduct that poisons the catalyst[2].

To achieve successful amidation, we must utilize advanced boron catalysts specifically engineered to prevent amine coordination while maintaining extreme Lewis acidity for carboxylic acid activation[3].

Catalyst Selection & Causality (E-E-A-T)

The success of this double-hindered coupling relies entirely on the electronic and steric tuning of the boron catalyst.

  • Tris(2,2,2-trifluoroethyl) borate [B(OCH2CF3)3]:

    • The Causality: The highly electron-withdrawing trifluoroethoxy groups drastically increase the Lewis acidity of the boron center, facilitating the rapid condensation of the hindered o-toluic acid onto the catalyst. Unlike simple boronic acids, its unique structure prevents the formation of stable, inactive boroxine trimers, ensuring continuous catalytic turnover[4].

  • 2,4-Bis(trifluoromethyl)phenylboronic acid:

    • The Causality: The bulky ortho-CF3 group acts as a physical steric shield. It blocks the bulky 2,3-dimethylaniline from coordinating to the boron atom, preserving the catalyst's empty p-orbital exclusively for the activation of o-toluic acid[3].

Quantitative Catalyst Performance

The following table summarizes the causal relationship between catalyst structure and reaction yield for this specific hindered substrate pair.

CatalystLoadingConditionsTypical YieldMechanistic Limitation / Advantage
Boric Acid 10 mol%Toluene, Reflux, 24h< 5%Forms inactive boroxines; insufficient Lewis acidity.
Phenylboronic Acid 10 mol%Toluene, Reflux, 24h< 10%Rapidly deactivated by tight amine coordination.
B(OCH2CF3)3 15 mol%CPME, Reflux, 18h75–85%High Lewis acidity; avoids boroxine resting states.
2,4-Bis(CF3)PhB(OH)2 10 mol%2-MeTHF, MW (150°C), 1h80–90%Ortho-CF3 shield prevents amine poisoning.

Mechanistic Visualization

Mechanism Cat Boron Catalyst (Active Lewis Acid) AcylBoron Monoacyl Boronate (Activated Acid) Cat->AcylBoron + o-Toluic Acid - H2O AmineAttack Amine Nucleophilic Attack AcylBoron->AmineAttack + 2,3-Dimethylaniline Product Amide Product + H2O AmineAttack->Product C-N Bond Formation Product->Cat Catalyst Regeneration

Mechanistic cycle of organoboron-catalyzed direct amidation of sterically hindered substrates.

Experimental Protocols

The following protocols are designed as self-validating systems . Built-in analytical checkpoints ensure that the researcher can verify the chemical physics of the reaction in real-time.

Protocol A: Scalable Borate Ester Catalysis (Dean-Stark Method)

Designed for >10 gram scale synthesis where microwave heating is impractical.

Reagents:

  • o-Toluic acid: 13.6 g (100 mmol, 1.0 equiv)

  • 2,3-Dimethylaniline: 12.1 g (100 mmol, 1.0 equiv)

  • B(OCH2CF3)3: 4.6 g (15 mmol, 15 mol%)

  • Cyclopentyl methyl ether (CPME): 100 mL

Step-by-Step Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with CPME, and a reflux condenser.

  • Initialization: Add o-toluic acid, 2,3-dimethylaniline, and CPME to the flask. Stir until a homogeneous solution is achieved.

  • Catalyst Addition: Inject B(OCH2CF3)3 into the reaction mixture.

  • Dehydrative Reflux: Heat the mixture to a vigorous reflux (external bath ~120°C).

    • Self-Validation Check 1 (Water Evolution): At a 100 mmol scale, the theoretical water byproduct is 1.8 mL. The visual accumulation of ~1.8 mL of water in the Dean-Stark trap over 18 hours confirms the reaction has reached near-quantitative conversion.

  • Reaction Monitoring:

    • Self-Validation Check 2 (TLC): Elute a 10 µL aliquot in Hexanes:EtOAc (8:2). The disappearance of the UV-active o-toluic acid spot (Rf ~0.3) and the appearance of the highly lipophilic amide product (Rf ~0.6) validates the consumption of starting materials.

  • Workup: Cool to room temperature. Dilute with 50 mL EtOAc. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO3 (50 mL), and brine (50 mL).

    • Self-Validation Check 3 (Acidic Wash): The 1M HCl wash removes unreacted 2,3-dimethylaniline. Validate by checking the pH of the aqueous extract (must be < 2); if it is higher, the aniline has buffered the wash, requiring an additional HCl wash.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Recrystallize the crude solid from hot heptane/toluene to yield pure N-(2,3-Dimethylphenyl)-2-methylbenzamide.

Protocol B: High-Throughput Boronic Acid Catalysis (Microwave Method)

Designed for rapid library generation or milligram-scale drug development.

Reagents:

  • o-Toluic acid: 136 mg (1.0 mmol, 1.0 equiv)

  • 2,3-Dimethylaniline: 121 mg (1.0 mmol, 1.0 equiv)

  • 2,4-Bis(trifluoromethyl)phenylboronic acid: 25.8 mg (0.1 mmol, 10 mol%)

  • Activated 3Å Molecular Sieves: 200 mg

  • 2-Methyltetrahydrofuran (2-MeTHF): 2.0 mL

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial equipped with a stir bar, add the activated 3Å molecular sieves. Note: Sieves must be freshly flame-dried; residual moisture will hydrolyze the active boronate intermediate.

  • Reagent Addition: Add o-toluic acid, 2,3-dimethylaniline, the boronic acid catalyst, and 2-MeTHF. Seal the vial with a crimp cap.

  • Microwave Irradiation: Heat the reaction mixture in a dedicated microwave synthesizer at 150°C for 1 hour.

  • Filtration & Workup: Cool the vial via compressed air. Filter the mixture through a short pad of Celite to remove the molecular sieves, washing with EtOAc (10 mL).

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes:EtOAc gradient) to isolate the target amide.

Workflow Visualization

Workflow Prep 1. Substrate Preparation CatAdd 2. Catalyst Addition Prep->CatAdd Cond 3. Dehydrative Heating CatAdd->Cond Workup 4. Aqueous Workup Cond->Workup Purif 5. Product Isolation Workup->Purif

Step-by-step experimental workflow for the catalytic amidation of sterically hindered substrates.

References

  • Boronic acid catalysts in amidation reactions.ResearchGate.
  • Organoboron catalysis for direct amide/peptide bond formation.Chemical Communications (RSC Publishing).
  • Boron Ester‐Catalyzed Amidation of Carboxylic Acids with Amines: Mechanistic Rationale by Computational Study.Chemistry - A European Journal.
  • Borate-catalysed direct amidation reactions of coordinating substrates.Chemical Science (RSC Publishing).

Sources

Application

Application Note: Synthesis and Downstream Utilization of N-(2,3-Dimethylphenyl)-2-methylbenzamide in API Development

Executive Summary & Mechanistic Significance In the landscape of modern drug discovery, sterically hindered benzamides serve as critical building blocks for conformationally restricted Active Pharmaceutical Ingredients (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Significance

In the landscape of modern drug discovery, sterically hindered benzamides serve as critical building blocks for conformationally restricted Active Pharmaceutical Ingredients (APIs). N-(2,3-Dimethylphenyl)-2-methylbenzamide is a highly versatile pharmaceutical intermediate characterized by its unique spatial geometry. The presence of an ortho-methyl group on the benzoyl moiety and the 2,3-dimethyl substitution on the aniline ring induces significant steric hindrance. This results in atropisomerism —a restricted rotation around the amide C–N bond—which is a highly sought-after property for locking molecules into bioactive conformations that precisely fit the binding pockets of G-protein coupled receptors (GPCRs).

This intermediate is foundational in the synthesis of complex therapeutic agents, most notably [1] and [2]. By establishing a robust, scalable, and self-validating synthetic protocol for this intermediate, process chemists can ensure downstream API fidelity and yield.

Synthesis Protocol: Schotten-Baumann Amidation

The formation of N-(2,3-Dimethylphenyl)-2-methylbenzamide relies on a modified Schotten-Baumann coupling. The causality behind the reagent selection is rooted in maximizing nucleophilic acyl substitution efficiency while suppressing competitive side reactions.

Step-by-Step Methodology

Step 1: Reagent Preparation & Solvation

  • In an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2,3-dimethylaniline (1.0 eq, 100 mmol) in anhydrous dichloromethane (DCM, 200 mL).

  • Add triethylamine (TEA, 1.5 eq, 150 mmol).

  • Causality & Self-Validation: TEA acts as a non-nucleophilic acid scavenger. Ensure the solution is clear and homogenous. The excess TEA is required to neutralize the HCl byproduct, preventing the protonation of the aniline starting material, which would otherwise halt the reaction.

Step 2: Thermal Control & Acylation

  • Submerge the flask in an ice-water bath and cool the mixture to 0 °C.

  • Causality: The subsequent acylation is highly exothermic. Maintaining 0 °C prevents the formation of Friedel-Crafts acylation byproducts and minimizes solvent evaporation.

  • Dissolve 2-methylbenzoyl chloride (1.05 eq, 105 mmol) in DCM (50 mL). Add this solution dropwise over 30 minutes via an addition funnel.

  • Self-Validation Check: A white precipitate (triethylamine hydrochloride) will begin to form immediately upon addition. This visual cue confirms the progression of the nucleophilic acyl substitution.

Step 3: Maturation & Reaction Monitoring

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 3 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The complete disappearance of the aniline spot (Rf ~0.6) and the appearance of a dominant product spot (Rf ~0.4) indicates reaction completion.

Step 4: Biphasic Quench & Workup

  • Add 100 mL of 1N HCl and stir vigorously for 5 minutes. Transfer to a separatory funnel and collect the organic layer.

  • Causality: The acidic wash protonates any unreacted 2,3-dimethylaniline and TEA, partitioning them entirely into the aqueous phase.

  • Wash the organic layer with 100 mL of saturated NaHCO₃ solution.

  • Self-Validation Check: Observe CO₂ gas evolution. This neutralizes unreacted 2-methylbenzoyl chloride (converting it to water-soluble 2-methylbenzoate) and residual HCl. Continue washing until gas evolution completely ceases.

  • Wash with 100 mL of brine, then dry the organic layer over anhydrous Na₂SO₄.

Step 5: Isolation & Purification

  • Filter the drying agent and concentrate the filtrate under reduced pressure. Recrystallize the crude solid from a mixture of DCM and hexanes to yield N-(2,3-dimethylphenyl)-2-methylbenzamide as a highly pure white crystalline solid.

Quantitative Data & Optimization

To ensure maximum efficiency during scale-up, various reaction conditions were evaluated. The data below synthesizes the optimal parameters for maximizing yield and purity.

Table 1: Optimization of Coupling Conditions

SolventBaseTemp (°C)Yield (%)Purity (HPLC %)Causality / Observation
THFPyridine257294.5Moderate yield; pyridine removal proved difficult during aqueous workup.
DCM TEA 0 to 25 96 99.2 Optimal; TEA easily washed out; low temp prevents side reactions.
TolueneDIPEA1104581.0High thermal stress leads to degradation and impurity formation.

Table 2: Analytical Characterization Data

Analytical MethodParameterExpected Result for Validation
¹H NMR (CDCl₃) Aromatic ProtonsMultiplets at δ 7.0–7.5 ppm (7H)
¹H NMR (CDCl₃) Methyl ProtonsSinglets at δ 2.1–2.4 ppm (9H)
¹H NMR (CDCl₃) Amide N-HBroad singlet at δ ~7.8 ppm (1H)
LC-MS (ESI+) [M+H]⁺m/z 240.3
Melting Point Phase Transition187–189 °C

Downstream Application: Integration into Tricyclic Scaffolds

Once synthesized, N-(2,3-dimethylphenyl)-2-methylbenzamide is frequently subjected to downstream functionalization. The robust amide bond acts as a directing group for subsequent cyclizations. For example, in the synthesis of [3], the methyl groups on the aromatic rings can undergo radical bromination followed by intramolecular nucleophilic substitution, or transition-metal-catalyzed C–H activation, to fuse the rings into a rigid tricyclic core.

Workflow Visualization

Workflow N1 2,3-Dimethylaniline + 2-Methylbenzoyl Chloride N2 Schotten-Baumann Coupling (TEA, DCM, 0°C to RT) N1->N2 Nucleophilic Acyl Substitution N3 N-(2,3-Dimethylphenyl)- 2-methylbenzamide (Key Intermediate) N2->N3 Aqueous Workup & Crystallization N4 Downstream Functionalization (Intramolecular Cyclization) N3->N4 Scaffold Building N5 Tricyclic Benzazepines (Vasopressin/Oxytocin Antagonists) N4->N5 Final API Synthesis

Workflow for the synthesis and downstream API integration of N-(2,3-Dimethylphenyl)-2-methylbenzamide.

References

  • Title: CA2128955C - Tricyclic benzazepine vasopressin antagonists Source: Google Patents URL
  • Title: US7528134B2 - Acetamides and benzamides that are useful in treating sexual dysfunction Source: Google Patents URL
  • Title: FI113867B - Process for the preparation of therapeutically useful pyrrolo [1,2-a] quinoxalines Source: Google Patents URL
Method

Application Notes and Protocols: In Vitro Biological Assays for N-(2,3-Dimethylphenyl)-2-methylbenzamide

Introduction N-(2,3-Dimethylphenyl)-2-methylbenzamide is a small molecule whose biological activities are not extensively characterized in public literature. Structurally related to the benzamide class of compounds, whic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(2,3-Dimethylphenyl)-2-methylbenzamide is a small molecule whose biological activities are not extensively characterized in public literature. Structurally related to the benzamide class of compounds, which are known to exhibit a wide range of pharmacological effects, this molecule presents an opportunity for novel discovery.[1] Notably, its core structure shares features with Mebendazole, a well-established anthelmintic drug that has been repurposed for its anticancer properties.[2][3] The primary mechanism of Mebendazole's anticancer effect is the disruption of microtubule polymerization, which leads to cell cycle arrest and apoptosis.[2][4]

Given the structural similarities, it is hypothesized that N-(2,3-Dimethylphenyl)-2-methylbenzamide may also target microtubule dynamics. This application note provides a comprehensive suite of in vitro biological assay protocols designed to investigate this hypothesis and characterize the compound's potential as a microtubule-targeting agent. The protocols are intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action and biological effects of this and similar novel chemical entities.

The following sections detail a logical workflow for the in vitro characterization of N-(2,3-Dimethylphenyl)-2-methylbenzamide, starting from a cell-free biochemical assay to confirm its direct effect on tubulin polymerization, followed by cell-based assays to assess its impact on cytotoxicity, the microtubule network, and cell cycle progression.

Part 1: Biochemical Assay - Direct Effect on Tubulin Polymerization

The first step in characterizing a potential microtubule-targeting agent is to determine if it directly interacts with tubulin to inhibit its polymerization into microtubules. The in vitro tubulin polymerization assay is a fundamental, cell-free method for this purpose.[5] This assay monitors the assembly of purified tubulin into microtubules, which can be measured by an increase in fluorescence or turbidity over time.[5][6]

Workflow for Characterizing N-(2,3-Dimethylphenyl)-2-methylbenzamide

G cluster_0 In Vitro Characterization Workflow A In Vitro Tubulin Polymerization Assay B Cellular Cytotoxicity Assay (e.g., MTT/CellTiter-Glo) A->B Confirm Direct Target Interaction C Immunofluorescence Staining of Microtubule Network B->C Assess Cellular Impact D Cell Cycle Analysis (Propidium Iodide Staining) C->D Investigate Mechanism of Cytotoxicity

Caption: Workflow for the in vitro characterization of N-(2,3-Dimethylphenyl)-2-methylbenzamide.

Protocol 1: Fluorescence-Based In Vitro Tubulin Polymerization Assay

This protocol is adapted from established methods for assessing tubulin polymerization inhibitors.[5][7]

Principle: This assay monitors the polymerization of purified tubulin into microtubules in real-time. A fluorescent reporter dye is included, which preferentially binds to polymerized microtubules, resulting in a significant increase in fluorescence intensity.[5] Compounds that inhibit tubulin polymerization will reduce the rate and extent of this fluorescence increase.[2][5]

Materials:

  • Lyophilized, >99% pure tubulin (e.g., bovine brain-derived)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter dye for tubulin polymerization

  • N-(2,3-Dimethylphenyl)-2-methylbenzamide (test compound)

  • Nocodazole (positive control for inhibition)[6]

  • Paclitaxel (positive control for enhancement)[5]

  • DMSO (vehicle control)

  • Black, clear-bottom 96-well microplate

  • Temperature-controlled microplate reader with fluorescence capabilities

Procedure:

  • Reagent Preparation:

    • On ice, reconstitute lyophilized tubulin to 10 mg/mL in ice-cold GTB.

    • Prepare a tubulin reaction mix on ice to a final concentration of 2 mg/mL tubulin in GTB supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter dye (as per manufacturer's instructions).[5]

    • Prepare serial dilutions of N-(2,3-Dimethylphenyl)-2-methylbenzamide in GTB. A final concentration range of 0.1 µM to 100 µM is a good starting point.

    • Prepare 10x stocks of Nocodazole (e.g., 100 µM) and Paclitaxel (e.g., 100 µM) as controls.[5]

  • Assay Setup:

    • Pre-warm the 96-well plate and the microplate reader to 37°C.

    • Add 5 µL of the 10x test compound, positive controls, or vehicle control to the appropriate wells.[5]

  • Initiation and Data Acquisition:

    • To start the polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well, for a final volume of 50 µL.[5]

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the fluorescence intensity (e.g., excitation at 355 nm and emission at 460 nm) every minute for 60-90 minutes.[7]

Data Analysis:

  • Plot fluorescence intensity versus time for each concentration of the test compound and controls.

  • Determine the maximum velocity (Vmax) of polymerization from the steepest slope of each curve.

  • Normalize the Vmax values to the vehicle control (DMSO).

  • Plot the normalized Vmax against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC50 value.

Parameter Description Example Data Interpretation
Vmax Maximum rate of polymerization.A decrease in Vmax indicates inhibition of polymerization.
IC50 Concentration of inhibitor that reduces Vmax by 50%.A lower IC50 value indicates a more potent inhibitor.
Lag Time Time before the onset of rapid polymerization.An increase in lag time suggests interference with nucleation.
Part 2: Cell-Based Assays - Cellular Effects and Mechanism

Following the confirmation of direct tubulin interaction, the next logical step is to assess the compound's effects in a cellular context. This involves evaluating its cytotoxicity, visualizing its impact on the microtubule network, and determining its effect on cell cycle progression.

Protocol 2: Cellular Cytotoxicity Assay (MTT or equivalent)

Principle: This assay measures the metabolic activity of cells as an indicator of cell viability.[8][9] Viable cells reduce a tetrazolium salt (e.g., MTT) to a colored formazan product, or in the case of ATP-based assays (e.g., CellTiter-Glo), the amount of ATP is quantified via a luciferase reaction. A reduction in signal indicates cytotoxicity.

Materials:

  • Cancer cell line (e.g., HeLa, A549, or an ovarian cancer cell line like OVCAR-3)[10]

  • Complete cell culture medium

  • N-(2,3-Dimethylphenyl)-2-methylbenzamide

  • Doxorubicin or Paclitaxel (positive control)

  • DMSO (vehicle control)

  • MTT reagent or CellTiter-Glo reagent

  • 96-well clear or opaque (for luminescence) cell culture plates

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of N-(2,3-Dimethylphenyl)-2-methylbenzamide in complete medium.

    • Remove the old medium and add the medium containing the test compound, positive control, or vehicle control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).[11]

  • Assay Measurement:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent and read the absorbance.

    • For CellTiter-Glo: Equilibrate the plate to room temperature, add the reagent, and read the luminescence.

  • Data Analysis:

    • Normalize the absorbance/luminescence values to the vehicle control.

    • Plot the percentage of viable cells against the logarithm of the compound concentration and calculate the GI50 (concentration for 50% growth inhibition).

Protocol 3: Immunofluorescence Staining of the Microtubule Network

Principle: Immunofluorescence (IF) allows for the direct visualization of the microtubule network within cells.[12] Treatment with a microtubule-destabilizing agent is expected to cause a diffuse, fragmented, or complete loss of the filamentous tubulin staining pattern.[13]

Mechanism of Microtubule Disruption

G cluster_1 Effect of Tubulin Destabilizer A Tubulin Dimers (α/β) B Dynamic Microtubules A->B Polymerization D Depolymerization & Disrupted Network A->D Inhibition of Polymerization B->A Depolymerization C N-(2,3-Dimethylphenyl)- 2-methylbenzamide C->A Binds to Dimers

Caption: Hypothesized mechanism of microtubule disruption by N-(2,3-Dimethylphenyl)-2-methylbenzamide.

Materials:

  • Cells cultured on glass coverslips in a 6-well plate

  • N-(2,3-Dimethylphenyl)-2-methylbenzamide

  • Nocodazole (positive control)

  • DMSO (vehicle control)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBST)[12]

  • Primary antibody: mouse anti-α-tubulin antibody[12]

  • Secondary antibody: fluorescently-conjugated goat anti-mouse antibody

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with the test compound (at a concentration around its GI50), positive control, and vehicle control for an appropriate duration (e.g., 16-24 hours).

  • Fixation and Permeabilization:

    • Fix the cells with 4% PFA for 15 minutes at room temperature.[12]

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Blocking and Staining:

    • Wash three times with PBS.

    • Block non-specific binding with 1% BSA for 1 hour.[12]

    • Incubate with the primary anti-α-tubulin antibody overnight at 4°C.[12]

    • Wash three times with PBST.

    • Incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash three times with PBST.

    • Counterstain the nuclei with DAPI for 5 minutes.[12]

    • Wash once with PBS.

    • Mount the coverslips onto microscope slides using antifade medium.

  • Imaging: Visualize and capture images using a fluorescence microscope. Compare the microtubule structure in treated cells to the controls.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

Principle: Microtubule-disrupting agents typically cause cell cycle arrest at the G2/M phase due to the activation of the spindle assembly checkpoint.[2] This arrest can be quantified by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing the cell population by flow cytometry.[14]

Materials:

  • Cells cultured in 6-well plates

  • N-(2,3-Dimethylphenyl)-2-methylbenzamide

  • Nocodazole (positive control)

  • DMSO (vehicle control)

  • PBS

  • Cold 70% ethanol[15]

  • Propidium Iodide (PI) staining solution (containing RNase A)[16]

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound (at its GI50 concentration), positive control, and vehicle control for a suitable time (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.[15]

    • Incubate on ice for at least 30 minutes (or store at -20°C).[16]

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS.

    • Resuspend the cell pellet in PI/RNase A staining solution.[14][15]

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000 single-cell events.

    • Use pulse-width and pulse-area parameters to exclude cell doublets.[15]

  • Data Analysis:

    • Generate histograms of DNA content (PI fluorescence).

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[14]

Cell Cycle Phase DNA Content Expected Outcome with Tubulin Inhibitor
G0/G1 2nDecrease in cell percentage.
S >2n, <4nVariable, may decrease.
G2/M 4nSignificant increase in cell percentage.[10]
Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of N-(2,3-Dimethylphenyl)-2-methylbenzamide as a potential microtubule-targeting agent. By systematically progressing from a direct biochemical assay to cell-based functional assays, researchers can efficiently determine its mechanism of action and cellular consequences. The data generated from these experiments will be crucial for guiding further preclinical development and for understanding the therapeutic potential of this novel compound.

References
  • Guerrant, W., et al. (2021). Potential and mechanism of mebendazole for treatment and maintenance of ovarian cancer. Gynecologic Oncology.
  • Flow Cytometry Core Facility, University of Aberdeen. Cell Cycle Analysis by Propidium Iodide Staining. [Online] Available at: [Link]

  • Tan, S., et al. (2023). Repurposing of Mebendazole as an Anticancer Agent: A Review. Research Journal of Pharmacy and Technology.
  • Al-Sanea, M. M., et al. (2023). Mebendazole Exerts Anticancer Activity in Ovarian Cancer Cell Lines via Novel Girdin-Mediated AKT/IKKα/β/NF-κB Signaling Axis. OUCI.
  • University of Virginia School of Medicine. DNA Cell Cycle Analysis with PI. [Online] Available at: [Link]

  • Bio-Rad. Propidium iodide staining of cells for cell cycle analysis. [Online] Available at: [Link]

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io.
  • Liu, Z.P., et al. (2019).
  • A Pharmacist's Perspective. (2026). Can Mebendazole Fight Cancer? 4 Powerful Mechanisms Revealed by a Pharmacist. YouTube.
  • Li, M., et al. (2024). High-Throughput Image-Based Assay for Identifying In Vitro Hepatocyte Microtubule Disruption.
  • Ciafrè, S. A., et al. (2019).
  • Evident Scientific. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains. [Online] Available at: [Link]

  • Cytoskeleton, Inc. Tubulin Polymerization Assay Services. [Online] Available at: [Link]

  • Ramirez-Rios, S., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays.
  • Singh, P., et al. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach.
  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Online] Available at: [Link]

  • ResearchGate. In vitro tubulin polymerization. Turbidity assays for the assembly of.... [Online] Available at: [Link]

  • Synaptic Systems. Protocol for alpha-Tubulin Antibody (Cat. No. 302 008) Immunohistochemistry Formaldehyde (IHC) Fluorescence Staining - Slide Mounted. [Online] Available at: [Link]

  • ResearchGate. (PDF) Cytotoxicity Assay Protocol v1. [Online] Available at: [Link]

  • Cytoskeleton, Inc. Tubulin polymerization assay using >99% pure tubulin, OD based - Porcine (BK006P). [Online] Available at: [Link]

  • Vemu, A., et al. (2017). In vitro reconstitution assays of microtubule amplification and lattice repair by the microtubule severing enzymes katanin and spastin. Methods in Cell Biology.
  • Ramirez-Rios, S., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers in Oncology.
  • Gunda, P., et al. (2012). A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. PLoS ONE.
  • ResearchGate. A cell-based assay for detecting microtubule stabilizing agents. (A).... [Online] Available at: [Link]

  • Synaptic Systems. Protocol for alpha-Tubulin Antibody (Cat. No. 302 206) Immunohistochemistry Formaldehyde (IHC) Fluorescence Staining - Free Floating. [Online] Available at: [Link]

  • Bio-protocol. Cytotoxic Assay (MTT) for Nonadherent Cancer Cell Lines. [Online] Available at: [Link]

  • ResearchGate. Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. [Online] Available at: [Link]

  • PubChem. N-(2,3-dimethylphenyl)-2-hydroxybenzamide. [Online] Available at: [Link]

  • Ravikumar, V. Z., et al. (2011). N-(2,3-Dimethylphenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online.
  • Wang, B. L., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules.
  • Gowda, B. T., et al. (2009). N-(3,5-Dimethylphenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online.
  • Chemical Communications. N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. [Online] Available at: [Link]

Sources

Application

Application Note &amp; Protocols: Extraction and Isolation of N-(2,3-Dimethylphenyl)-2-methylbenzamide

Abstract This technical guide provides a comprehensive framework for the extraction, isolation, and purification of N-(2,3-Dimethylphenyl)-2-methylbenzamide, a substituted aromatic amide of interest in pharmaceutical and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the extraction, isolation, and purification of N-(2,3-Dimethylphenyl)-2-methylbenzamide, a substituted aromatic amide of interest in pharmaceutical and chemical research. The protocols herein are designed to be robust and adaptable, emphasizing the chemical principles that underpin each step, from initial workup to final purity assessment. Methodologies covered include liquid-liquid extraction for preliminary purification, followed by high-purity isolation via recrystallization and column chromatography. This document also establishes a self-validating system by integrating in-process monitoring and final quality control using Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic analysis (NMR, FT-IR, MS).

Introduction and Physicochemical Rationale

N-(2,3-Dimethylphenyl)-2-methylbenzamide (C₁₆H₁₇NO) is a secondary amide with a molecular weight of 239.31 g/mol .[1] Its structure, featuring two substituted aromatic rings, imparts a significant nonpolar character, making it poorly soluble in water but soluble in many organic solvents. The central amide linkage (–NH–C=O) is a key feature, providing a site for hydrogen bonding and influencing the molecule's polarity and reactivity.[1] Understanding these properties is critical for designing effective separation strategies. For instance, the amide group is generally neutral, but the N-H bond can be deprotonated under strong basic conditions, and the carbonyl oxygen can be protonated under strong acidic conditions. However, for typical workup procedures, it is considered a neutral organic compound.

The primary goal of any extraction and isolation workflow is to separate the target compound from unreacted starting materials (e.g., 2-methylbenzoic acid, 2,3-dimethylaniline), coupling reagents, and any side-products formed during synthesis. The protocols described below leverage differences in polarity, solubility, and acid-base properties to achieve high purity.

Table 1: Physicochemical Properties of N-(2,3-Dimethylphenyl)-2-methylbenzamide
PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₁₆H₁₇NO---
Molecular Weight 239.31 g/mol Used for mass spectrometry and yield calculations.[1]
Predicted LogP ~3.5 - 4.0Indicates high lipophilicity; predicts good solubility in nonpolar organic solvents and poor solubility in water.
Functional Groups Secondary Amide, Aromatic RingsAmide group is polar but overall molecule is nonpolar. Amide N-H allows for hydrogen bonding.[1]
Acid/Base Nature NeutralThe amide is not sufficiently basic or acidic to be ionized by dilute aqueous acids or bases, allowing for its separation from acidic or basic impurities.[2]
Physical State Solid at room temperatureEnables purification by recrystallization.[1]

Overall Purification and Validation Workflow

A robust purification strategy is not merely a sequence of steps but an integrated system of separation and analysis. The workflow presented here ensures that the purity of the compound is assessed at critical stages, providing a self-validating process from crude reaction mixture to a well-characterized final product.

G cluster_0 Initial Workup & Extraction cluster_1 High-Purity Isolation cluster_2 Validation & Analysis A Crude Reaction Mixture B Liquid-Liquid Extraction (LLE) A->B Dissolve in EtOAc C Crude Organic Extract (Dried & Concentrated) B->C Wash with acid, base, brine G TLC Analysis B->G Monitor washes D Recrystallization C->D For >95% purity E Column Chromatography C->E For >99% purity / Difficult separations F Purified Solid Product D->F E->F E->G Monitor fractions H HPLC Analysis F->H Quantitative Purity I Spectroscopic Confirmation (NMR, FT-IR, MS) F->I Structural Identity J Final Characterized Compound H->J I->J

Caption: Overall workflow for purification and validation.

Protocol I: Liquid-Liquid Extraction (LLE)

Objective: To perform an initial purification of the crude product from the reaction mixture. This protocol is designed to remove water-soluble impurities, as well as acidic (e.g., unreacted 2-methylbenzoic acid) and basic (e.g., unreacted 2,3-dimethylaniline) starting materials.

Causality: The choice of an immiscible organic solvent (ethyl acetate) and a series of aqueous washes is based on the principle of partitioning.[3] The neutral amide product will preferentially remain in the organic phase, while ionized acidic or basic impurities will be extracted into the appropriate aqueous phase.

Step-by-Step Protocol:
  • Dissolution: Transfer the crude reaction mixture to a separatory funnel. Dissolve the mixture in a suitable volume of ethyl acetate (EtOAc), typically 10-20 mL per gram of crude material.

  • Acid Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.[4] Allow the layers to separate.

    • Rationale: This step protonates and removes any unreacted 2,3-dimethylaniline or other basic impurities into the aqueous layer.

  • Layer Separation: Drain the lower aqueous layer.

  • Base Wash: Add an equal volume of 1 M sodium bicarbonate (NaHCO₃) solution. Shake and vent carefully, as CO₂ gas may be evolved.[4] Allow the layers to separate.

    • Rationale: This step deprotonates and removes any unreacted 2-methylbenzoic acid or other acidic impurities into the aqueous layer.

  • Layer Separation: Drain the lower aqueous layer.

  • Brine Wash: Add an equal volume of saturated sodium chloride (brine) solution. Shake gently for 30 seconds.[4]

    • Rationale: This wash removes residual water from the organic layer and helps to break up any emulsions.

  • Drying and Concentration: Drain the organic layer into a clean Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) until the drying agent no longer clumps.[5] Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.

LLE start Crude Product in EtOAc wash1 Wash with 1M HCl start->wash1 wash2 Wash with 1M NaHCO₃ wash1->wash2 Organic Layer out1 Aqueous Layer (Basic Impurities, e.g., R-NH₃⁺Cl⁻) wash1->out1 Aqueous Layer wash3 Wash with Brine wash2->wash3 Organic Layer out2 Aqueous Layer (Acidic Impurities, e.g., R-COO⁻Na⁺) wash2->out2 Aqueous Layer end Dried Organic Layer (Contains Neutral Amide) wash3->end Organic Layer out3 Aqueous Layer (Bulk H₂O Removed) wash3->out3 Aqueous Layer

Caption: Logical flow of the liquid-liquid extraction process.

Protocol II: Isolation by Recrystallization

Objective: To achieve high purity (>95-98%) of the solid product obtained from LLE.

Causality: Recrystallization relies on the principle that the solubility of a compound in a solvent increases with temperature.[2] An ideal solvent system will dissolve the target compound completely when hot but only sparingly when cold. Impurities, being present in lower concentrations, will remain in the cold solution (mother liquor). For N-substituted benzamides, a common and effective solvent system is a binary mixture of a soluble solvent (like ethyl acetate or ethanol) and an anti-solvent (like hexanes).[2][6]

Step-by-Step Protocol:
  • Solvent Selection: Place a small amount of the crude product in a test tube. Add a minimal amount of a high-polarity solvent (e.g., ethyl acetate) and heat to dissolve. Then, add a low-polarity anti-solvent (e.g., hexanes) dropwise until the solution becomes cloudy. Add a drop or two of the high-polarity solvent to redissolve, creating a saturated solution at high temperature. This determines the approximate solvent ratio.

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the selected solvent (e.g., ethyl acetate) dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Avoid adding excess solvent.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent (hexanes) to remove any residual soluble impurities from the crystal surfaces.[7]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol III: Isolation by Column Chromatography

Objective: To achieve the highest possible purity (>99%) or to separate the target compound from impurities with similar solubility profiles.

Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (eluent).[8] Nonpolar compounds travel faster down the column, while polar compounds are retained longer by the polar silica gel. For N-(2,3-Dimethylphenyl)-2-methylbenzamide, a relatively nonpolar compound, a mobile phase of low to medium polarity, such as a mixture of hexanes and ethyl acetate, is appropriate.

Step-by-Step Protocol:
  • TLC Analysis: First, determine an optimal eluent system using TLC.[2] Spot the crude product on a TLC plate and develop it in various ratios of hexanes:ethyl acetate. The ideal system will give the target compound an Rf value of approximately 0.3-0.4.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes:EtOAc). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 95:5 hexanes:EtOAc) and gradually increasing the polarity (gradient elution) if necessary.

  • Fraction Collection: Collect the eluate in a series of fractions (e.g., 10-20 mL per test tube).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the highly purified product.

Purity Assessment and Structural Validation

Trustworthiness in synthesis is achieved by rigorous validation of the final product's identity and purity.[9]

Table 2: Analytical Methods for Validation
TechniquePurposeProtocol Summary & Expected Results
TLC In-process monitoring, purity checkEluent: Hexanes:EtOAc (e.g., 4:1). Visualization: UV lamp (254 nm). Result: A single spot indicates high purity.[4]
HPLC Quantitative purity assessmentColumn: C18 reverse-phase. Mobile Phase: Gradient of Acetonitrile/Water. Detection: UV at ~254 nm. Result: Purity is calculated from the peak area of the product relative to the total area of all peaks.[10][11]
¹H NMR Structural ConfirmationSolvent: CDCl₃. Expected Signals: Distinct signals for amide proton (-NH), aromatic protons, and methyl protons, with integration corresponding to the number of protons.[12]
FT-IR Functional Group IdentificationMethod: KBr pellet or ATR. Expected Peaks: N-H stretch (~3300-3500 cm⁻¹), C=O stretch (~1630-1680 cm⁻¹), and aromatic C-H/C=C bands.[13][14]
Mass Spec. (MS) Molecular Weight ConfirmationMethod: ESI or EI. Expected Result: A molecular ion peak [M+H]⁺ at m/z 240.3 or [M]⁺ at m/z 239.3. Fragmentation patterns can provide further structural information.[15][16]

Conclusion

The protocols detailed in this application note provide a comprehensive and scientifically grounded approach to the extraction and isolation of N-(2,3-Dimethylphenyl)-2-methylbenzamide. By leveraging fundamental principles of solubility, acid-base chemistry, and chromatography, researchers can reliably obtain this compound in high purity. The integration of analytical checkpoints ensures a self-validating workflow, which is essential for producing trustworthy and reproducible results in research and drug development settings.

References

  • BenchChem. (n.d.). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.
  • Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?.
  • BenchChem. (2025, December). Spectroscopic Characterization of Benzamide, N,N,4-trimethyl-: A Technical Guide.
  • Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra.
  • IB Colourful Solutions in Chemistry. (n.d.). Mass spectrometry of organic compounds. Retrieved from IB Colourful Solutions in Chemistry website.
  • Torborg, C., & Beller, M. (2009). Recent applications of palladium-catalyzed coupling reactions in the pharmaceutical, agrochemical, and fine chemical industries.
  • Chemguide. (n.d.). Mass spectrometry menu.
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  • NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry.
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  • Dickie, A. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables.
  • PubChem. (n.d.). N-(2,3-dimethylphenyl)-2-hydroxybenzamide.
  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.
  • Saeed, S., et al. (2011). N-(2,3-Dimethylphenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3496.
  • University of Richmond. (n.d.). Liquid-Liquid Extraction.
  • Li, S., et al. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[17]arene Stationary Phase. ACS Applied Materials & Interfaces, 14(50), 55853-55861.

  • Chemistry LibreTexts. (2024, April 15). Liquid-Liquid Extraction.
  • University of Massachusetts. (n.d.). Recrystallization 2. Retrieved from Chemistry Department, University of Massachusetts website.
  • Edelmann, F. T. (2020, November 2). What is the best technique for amide purification?.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the reaction yield of N-(2,3-Dimethylphenyl)-2-methylbenzamide synthesis

"N-(2,3-Dimethylphenyl)-2-methylbenzamide synthesis yield improvement", "sterically hindered amide coupling protocols", "acid chloride synthesis from 2-methylbenzoic acid with thionyl chloride", "EDC/HOBt coupling for hi...

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Author: BenchChem Technical Support Team. Date: April 2026

"N-(2,3-Dimethylphenyl)-2-methylbenzamide synthesis yield improvement", "sterically hindered amide coupling protocols", "acid chloride synthesis from 2-methylbenzoic acid with thionyl chloride", "EDC/HOBt coupling for hindered anilines", "HATU coupling conditions for difficult amide bonds", "synthesis of N-(2,3-Dimethylphenyl)-2-methylbenzamide experimental procedure", "troubleshooting guide for low yield amide synthesis", "side reactions in amide coupling with hindered substrates", "purification of N-(2,3-dimethylphenyl)-2-methylbenzamide by recrystallization", "comparing coupling reagents for sterically hindered amides"

Technical Support Center: Synthesis of N-(2,3-Dimethylphenyl)-2-methylbenzamide

Welcome to the technical support center for the synthesis of N-(2,3-Dimethylphenyl)-2-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for improving the reaction yield of this sterically challenging amide coupling.

The synthesis of N-(2,3-Dimethylphenyl)-2-methylbenzamide presents a significant challenge due to the steric hindrance around both the amine and carboxylic acid functionalities. The ortho-methyl group on 2-methylbenzoic acid and the ortho- and meta-methyl groups on 2,3-dimethylaniline impede the approach of the reactants, often leading to low yields with standard coupling protocols.[1][2] This guide provides a detailed analysis of the reaction, troubleshooting for common issues, and optimized protocols to enhance your synthetic success.

Troubleshooting Guide & FAQs

Issue 1: Low or No Product Formation

Question: I am attempting to synthesize N-(2,3-Dimethylphenyl)-2-methylbenzamide using a standard EDC/HOBt coupling protocol, but I am observing very low to no product formation. What are the potential causes and how can I improve my yield?

Answer: Low yields in this specific amide coupling are a common challenge due to the steric hindrance of both the aniline and the benzoic acid.[1][3] Standard coupling reagents like EDC/HOBt may not be sufficiently reactive to overcome the high activation energy of this transformation.[4] Here is a step-by-step guide to troubleshoot this problem:

Potential Causes and Solutions:

  • Inadequate Activation of Carboxylic Acid: The O-acylisourea intermediate formed from EDC and 2-methylbenzoic acid may not be reactive enough to be attacked by the sterically hindered 2,3-dimethylaniline.[5][6]

    • Solution: Switch to a more potent activating reagent. Uronium/aminium salts like HATU or HBTU, or phosphonium salts like PyBOP, are significantly more effective as they form highly reactive activated esters that can overcome the steric barrier.[1][] For exceptionally challenging cases, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[3][8]

  • Reagent Quality and Handling:

    • Carbodiimide Hydrolysis: EDC is moisture-sensitive and can rapidly hydrolyze, rendering it inactive.[9]

      • Troubleshooting: Use high-quality EDC from a reliable supplier and store it in a desiccator. Always allow the reagent bottle to warm to room temperature before opening to prevent moisture condensation.[9]

    • Purity of Starting Materials: Impurities in 2,3-dimethylaniline or 2-methylbenzoic acid can interfere with the reaction.

      • Troubleshooting: Ensure the purity of your starting materials by checking their melting point or by analytical techniques like NMR. If necessary, purify them by recrystallization or distillation before use.

  • Suboptimal Reaction Conditions:

    • Solvent Choice: The solvent plays a crucial role in solvating the reactants and intermediates.[1]

      • Troubleshooting: Anhydrous aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are generally preferred for amide coupling reactions.[9][10] Ensure your solvent is anhydrous, as water will hydrolyze the active intermediates.[9]

    • Insufficient Reaction Time or Temperature: Steric hindrance significantly slows down the reaction rate.[1]

      • Troubleshooting: Increase the reaction time, for instance, from a few hours to overnight.[1] Gentle heating (e.g., 40-50 °C) can also help to overcome the activation energy, but this should be monitored carefully to minimize side reactions.[1][11]

Issue 2: Formation of Significant Byproducts

Question: My reaction is producing the desired product, but also a significant amount of a byproduct that is difficult to separate. What is this byproduct and how can I prevent its formation?

Answer: In carbodiimide-mediated couplings, a common byproduct is the N-acylurea, formed by the rearrangement of the O-acylisourea intermediate.[6] This pathway is irreversible and does not lead to the desired amide.[6]

Prevention Strategies:

  • Use of Additives: Additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are crucial in carbodiimide couplings. They react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearrangement, while still being highly reactive towards the amine.[6]

  • Alternative Reagents: Switching to a non-carbodiimide coupling reagent like HATU or PyBOP can circumvent the formation of N-acylurea byproducts.

  • Acid Chloride Method: Converting the carboxylic acid to an acid chloride is a classic and effective method that avoids carbodiimide-related byproducts. However, this method requires careful handling of corrosive reagents like thionyl chloride or oxalyl chloride.[][12]

Issue 3: Difficulty in Product Purification

Question: I have successfully synthesized the product, but I am struggling with its purification. What are the recommended methods?

Answer: The purification of N-(2,3-Dimethylphenyl)-2-methylbenzamide can be achieved by recrystallization or column chromatography.

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline material.

    • Recommended Solvent: Ethanol has been successfully used to obtain single crystals of the title compound.[13][14]

    • Procedure: Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.[15]

  • Column Chromatography: If recrystallization is not effective or if there are closely related impurities, column chromatography on silica gel is a good alternative.

    • Eluent System: A mixture of hexane and ethyl acetate is a common starting point. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between the product and any impurities.

Optimized Experimental Protocols

Given the challenges associated with this synthesis, two robust protocols are presented below. Method A utilizes a potent uronium-based coupling reagent, while Method B employs the classic acid chloride approach.

Method A: HATU-Mediated Amide Coupling

This protocol is recommended for its high efficiency in coupling sterically hindered substrates.[10]

Step-by-Step Methodology:

  • Reactant Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 2-methylbenzoic acid (1.0 equivalent) in anhydrous DMF.

  • Activation: To this solution, add HATU (1.1 equivalents) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve 2,3-dimethylaniline (1.2 equivalents) in a small amount of anhydrous DMF. Add this solution to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Due to steric hindrance, the reaction may require an extended period (12-24 hours) to reach completion.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.

Method B: Acid Chloride-Mediated Synthesis

This is a cost-effective and powerful method, particularly for larger-scale synthesis.[12][16]

Step-by-Step Methodology:

  • Acid Chloride Formation: In a fume hood, carefully add thionyl chloride (1.5 equivalents) to 2-methylbenzoic acid (1.0 equivalent). A catalytic amount of DMF can be added to accelerate the reaction.[12] Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation or under reduced pressure (co-evaporation with an inert solvent like toluene can be effective).[12] The crude 2-methylbenzoyl chloride can be used directly in the next step.

  • Amide Formation: Dissolve the crude 2-methylbenzoyl chloride in an anhydrous solvent such as DCM or THF and cool the solution to 0 °C in an ice bath.

  • Amine Addition: In a separate flask, dissolve 2,3-dimethylaniline (1.0 equivalent) and a non-nucleophilic base like triethylamine or DIPEA (1.2 equivalents) in the same anhydrous solvent. Add this solution dropwise to the cooled acid chloride solution.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC). Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.

Data Presentation

The choice of coupling reagent is critical for overcoming the steric hindrance in this synthesis. The following table provides a qualitative comparison of different approaches.

Coupling MethodReagent(s)Relative Reactivity for Hindered SubstratesCommon ByproductsNotes
CarbodiimideEDC/HOBtModerateN-acylureaMay require longer reaction times or gentle heating.[6][17]
Uronium/Aminium SaltHATU/DIPEAHigh-Generally provides higher yields for difficult couplings.[1][10]
Phosphonium SaltPyBOP/DIPEAHigh-Another excellent choice for hindered systems.[1]
Acid ChlorideSOCl₂ or (COCl)₂, then amine/baseVery High-Requires handling of corrosive reagents.[12][16]
Acyl FluorideBTFFH/DIPEAVery High-Particularly effective for extremely hindered cases.[3][4]

Visualizations

Reaction Mechanism: HATU-Mediated Coupling

HATU_Mechanism RCOOH 2-Methylbenzoic Acid ActivatedEster O-Acyltetramethylisouronium (Active Ester) RCOOH->ActivatedEster Activation HATU HATU HATU->ActivatedEster Base DIPEA Base->ActivatedEster Deprotonation Product N-(2,3-Dimethylphenyl)- 2-methylbenzamide ActivatedEster->Product Nucleophilic Attack Byproduct Tetramethylurea + HOAt ActivatedEster->Byproduct Release Amine 2,3-Dimethylaniline Amine->Product

Caption: Mechanism of HATU-mediated amide bond formation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Check Reagent Purity & Activity (EDC, Amine) Start->CheckReagents CheckConditions Review Reaction Conditions (Anhydrous?, Temp, Time) CheckReagents->CheckConditions Reagents OK SwitchReagent Switch to Potent Coupling Reagent (e.g., HATU, PyBOP) CheckConditions->SwitchReagent Conditions OK OptimizeConditions Increase Reaction Time and/or Temperature CheckConditions->OptimizeConditions Conditions Suboptimal AcidChloride Consider Acid Chloride Method SwitchReagent->AcidChloride Still Low Yield Success Improved Yield SwitchReagent->Success AcidChloride->Success OptimizeConditions->Success

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123–130. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Patel, A. K., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Research Square. Retrieved from [Link]

  • Cui, J., et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Scientific Reports, 6, 37623. Retrieved from [Link]

  • Arnott, G., & Brice, H. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1898–1901. Retrieved from [Link]

  • Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry, 6(1), 123-130. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Rodrigues, V. Z., et al. (2011). N-(2,3-Dimethylphenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2950. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Sau, A., et al. (2020). Late‐Stage Amination of Drug‐Like Benzoic Acids. Chemistry – A European Journal, 26(1), 101-105. Retrieved from [Link]

  • Sharma, G., et al. (2022). Optimization of Automated Synthesis of Amide-Linked RNA. ACS Omega, 7(23), 20059–20066. Retrieved from [Link]

  • Lund, G., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11631-11636. Retrieved from [Link]

  • Lund, G., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13, 11631-11636. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA. Retrieved from [Link]

  • Ye, N., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(44), 5741-5744. Retrieved from [Link]

  • de Figueiredo, R. M. (2016). Recent Developments in Amide Synthesis Using Nonactivated Starting Materials. The Journal of Organic Chemistry, 81(24), 12093-12109. Retrieved from [Link]

  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(6), 401-405. Retrieved from [Link]

  • Wang, H., et al. (2026). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Retrieved from [Link]

  • Nguyen, T. H. G., et al. (2015). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Vietnam Journal of Chemistry, 53(5), 599-602. Retrieved from [Link]

  • Gowda, B. T., et al. (2008). N-(2,3-Dimethylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1279. Retrieved from [Link]

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  • Khan, A., et al. (2015). Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. ResearchGate. Retrieved from [Link]

  • Climent, M. J., et al. (2022). N,N-Diethyl-3-methylbenzamide. Molbank, 2022(2), M1415. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011070069A1 - Process for preparation of medetomidine.
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Sources

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of N-(2,3-Dimethylphenyl)-2-methylbenzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical bottlenecks associated with N-(2,3-Dimethylphenyl)-2-methylbe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical bottlenecks associated with N-(2,3-Dimethylphenyl)-2-methylbenzamide .

This compound is a highly lipophilic, non-ionizable small molecule. It features two bulky, methyl-substituted aromatic rings connected by an amide bridge. Because it lacks ionizable centers at physiological pH and possesses high crystal lattice energy, standard solubilization techniques (like simple pH adjustment) will fail. This guide provides field-proven, mechanistically grounded workflows to successfully formulate this compound for in vitro assays and in vivo dosing.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: I tried adjusting the pH of my aqueous vehicle to dissolve the compound, but it still crashes out. Why is this happening?

Causality & Mechanism: You are experiencing formulation failure because N-(2,3-Dimethylphenyl)-2-methylbenzamide is a non-ionizable compound. The amide nitrogen is neutral and cannot be protonated under standard physiological or assay conditions (pKa typically < 0). For organic solutes that are non-ionizable, changing the pH of the system has little to no effect on aqueous solubility[1]. Solution: Immediately abandon pH adjustment and salt formation strategies. Instead, you must alter the dielectric constant of the solvent using co-solvents or disrupt the crystal lattice using solid dispersions[2].

Q2: My compound dissolves perfectly in 100% DMSO, but precipitates instantly when diluted into my aqueous assay buffer. How do I prevent this "DMSO crash"?

Causality & Mechanism: When you dilute the DMSO stock into an aqueous buffer, the solvent's polarity rapidly shifts. The compound experiences sudden supersaturation, leading to rapid nucleation and precipitation. Solution: You must lower the thermodynamic barrier to solvation by employing micellar solubilization. By pre-mixing the DMSO stock with a non-ionic surfactant (e.g., Tween 80 or TPGS), the surfactant forms micelles upon aqueous dilution, trapping the hydrophobic benzamide inside the hydrophobic core of the micelle[3]. Non-ionic surfactants are preferred here as they do not dissociate in water and maintain stability across various assay conditions[3].

Q3: We need to formulate this compound for oral dosing (in vivo), but its dissolution rate is too slow. What is the most reliable approach?

Causality & Mechanism: The slow dissolution is driven by the high crystal lattice energy of the planar aromatic rings stacking in the solid state. Solution: Convert the crystalline drug into an Amorphous Solid Dispersion (ASD) . By dispersing the drug at a molecular level within a hydrophilic polymer matrix (like PVP or HPMCAS), you eliminate the crystal lattice energy entirely. The polymer also acts as an anti-nucleating agent, maintaining the drug in a supersaturated state in the gastrointestinal tract[2].

Part 2: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below includes a Self-Validation Step . Do not proceed to biological testing until the validation criteria are met.

Protocol A: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Use this protocol to maximize oral bioavailability and dissolution rates.

  • Matrix Selection: Select Polyvinylpyrrolidone (PVP K30) as the hydrophilic carrier. The amide carbonyl and NH groups of the benzamide will form stabilizing hydrogen bonds with the PVP matrix.

  • Co-Dissolution: Weigh N-(2,3-Dimethylphenyl)-2-methylbenzamide and PVP K30 at a 1:4 (w/w) ratio. Dissolve both completely in a volatile co-solvent mixture of Dichloromethane (DCM) and Methanol (1:1 v/v). Ensure the solution is optically clear.

  • Solvent Evaporation: Transfer the solution to a round-bottom flask and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a thin, solid film forms.

  • Secondary Drying: Place the flask in a vacuum desiccator for 24 hours to remove all residual solvent (residual solvent acts as a plasticizer and will cause premature recrystallization).

  • Self-Validation (Critical): Analyze the resulting powder using Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) .

    • Success: The PXRD diffractogram shows a broad "halo" with no sharp crystalline peaks, or the DSC shows a single Glass Transition Temperature ( Tg​ ) with no melting endotherm.

    • Troubleshooting: If crystalline peaks remain, the drug loading is too high. Repeat the protocol at a 1:6 or 1:8 drug-to-polymer ratio.

Protocol B: Cyclodextrin Inclusion Complexation via Kneading

Use this protocol for liquid formulations or parenteral delivery.

  • Host Selection: Use Hydroxypropyl- β -cyclodextrin (HP- β -CD). Its hydrophobic cavity size is ideal for accommodating the di-methyl substituted phenyl ring of the benzamide[1][4].

  • Paste Formation: In a glass mortar, add 1 molar equivalent of HP- β -CD. Add a minimal amount of purified water to form a thick, homogeneous paste.

  • Complexation: Gradually add 1 molar equivalent of N-(2,3-Dimethylphenyl)-2-methylbenzamide to the paste. Knead continuously for 45–60 minutes. The mechanical energy forces the hydrophobic aromatic ring into the cyclodextrin cavity, displacing water molecules.

  • Drying: Dry the paste in a vacuum oven at 40°C for 24 hours, then pulverize into a fine powder.

  • Self-Validation (Critical): Perform 2D-ROESY NMR or FTIR spectroscopy .

    • Success: FTIR will show a shift or broadening of the amide C=O stretching band, indicating confinement. NMR will show cross-peaks between the inner cavity protons of the cyclodextrin and the aromatic/methyl protons of the benzamide, proving true inclusion rather than a physical mixture[4].

Part 3: Quantitative Data & Strategy Selection

Table 1: Comparative Analysis of Solubilization Strategies for Benzamides
Solubilization TechniquePrimary Mechanism of ActionTypical Fold-Enhancement (vs. Water)Physical StabilityIdeal Application / Use CaseSelf-Validation Method
Co-solvency + Surfactant Micellar encapsulation; lowering dielectric constant[3]50x – 100xLow to Medium (Prone to crashing upon dilution)In vitro cell assays, acute IV dosingDynamic Light Scattering (DLS) for micelle size
Cyclodextrin Complexation Shielding hydrophobic aromatic rings in a hydrophilic shell[1]100x – 300xHigh (Thermodynamically stable complex)Parenteral (IV) formulations, liquid oral drops2D-ROESY NMR, Phase Solubility (Higuchi)
Amorphous Solid Dispersion Abolishing crystal lattice energy; supersaturation[2]500x – 1000+xMedium (Risk of recrystallization over time)Solid oral dosage forms (tablets, capsules)PXRD, DSC ( Tg​ analysis)
Cocrystallization Altering crystal packing via co-former hydrogen bonding[5]10x – 50xVery High (Thermodynamically stable solid)Life-cycle management, patent extensionSingle-crystal X-ray, FTIR

Part 4: Decision Workflow Visualization

Below is the logical decision tree for selecting the appropriate solubilization strategy based on the specific bottleneck encountered with N-(2,3-Dimethylphenyl)-2-methylbenzamide.

G Start API: N-(2,3-Dimethylphenyl)- 2-methylbenzamide CheckIon Is the API ionizable at physiological pH? Start->CheckIon pHFail STOP: pH Adjustment & Salt Formation will fail CheckIon->pHFail No (Amide is neutral) FormType What is the target dosage form? CheckIon->FormType Proceed to advanced tech Liquid Liquid / Aqueous (In vitro / IV) FormType->Liquid Solid Solid Oral Dosage (In vivo / PK studies) FormType->Solid Micelle Co-solvent + Non-ionic Surfactant (Micelles) Liquid->Micelle Quick assay prep CD HP-β-Cyclodextrin Inclusion Complex Liquid->CD High stability needed ASD Amorphous Solid Dispersion (ASD) Solid->ASD High lattice energy SEDDS Lipid-Based System (SEDDS) Solid->SEDDS High lipophilicity (LogP)

Caption: Decision workflow for overcoming the poor aqueous solubility of non-ionizable benzamides.

References

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. IJSRT Journal. Available at: [Link]

  • Various techniques enhancing bioavailabilty of poorly water soluble drugs. SciSpace. Available at: [Link]

  • Designing and evaluation of ebastine–benzamide cocrystals. F1000Research. Available at:[Link]

  • Synthesis, Characterization, Enhanced Solubility and Antioxidant Activity of the Inclusion Compound of 2-Amino-N-o-tolyl-benzamide and Beta Cyclodextrin. Journal of the Chemical Society of Pakistan (JCSP). Available at:[Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]

Sources

Troubleshooting

Troubleshooting impurities during N-(2,3-Dimethylphenyl)-2-methylbenzamide recrystallization

Welcome to the technical support guide for the purification of N-(2,3-Dimethylphenyl)-2-methylbenzamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of N-(2,3-Dimethylphenyl)-2-methylbenzamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the recrystallization of this compound. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to overcome common purification challenges, ensuring high purity and optimal yield.

Introduction: The Importance of Purity

N-(2,3-Dimethylphenyl)-2-methylbenzamide is an amide of significant interest in synthetic chemistry. Like many active pharmaceutical ingredients (APIs) and advanced intermediates, its efficacy and safety are directly linked to its purity. Recrystallization is a powerful technique for removing process-related impurities, such as unreacted starting materials (2,3-dimethylaniline and 2-methylbenzoyl chloride), byproducts, and color bodies. However, the unique physicochemical properties of this molecule can present challenges. This guide is designed to address these issues head-on, providing both practical solutions and the fundamental principles behind them. A known method for obtaining high-purity, single crystals of the title compound involves slow evaporation from an ethanol solution[1][2].

Section 1: Troubleshooting Common Recrystallization Issues

This section addresses the most common problems encountered during the recrystallization of N-(2,3-Dimethylphenyl)-2-methylbenzamide in a practical question-and-answer format.

Q1: My product is "oiling out" as a liquid instead of forming crystals. What is causing this and how can I fix it?

A1: Cause: Oiling out occurs when the dissolved compound separates from the solution as a liquid rather than a solid. This typically happens for two main reasons:

  • The melting point of your compound (or an impure version of it) is lower than the temperature of the solution from which it is crystallizing[3][4].

  • The solution is too supersaturated, causing the solute to crash out of solution faster than it can form an ordered crystal lattice[5]. Impurities can exacerbate this by significantly lowering the melting point of the mixture[3].

Solutions:

  • Reduce the Temperature of Crystallization: If you are using a high-boiling point solvent, the solution temperature might be above the compound's melting point. Try switching to a lower-boiling point solvent or a solvent mixture.

  • Add More Solvent: The solution may be too concentrated. Re-heat the mixture to dissolve the oil, add a small amount (1-5% v/v) of additional hot solvent to decrease the supersaturation level, and then allow it to cool more slowly[3][4].

  • Slow Down the Cooling Process: Rapid cooling is a primary cause of oiling out. Insulate the flask by placing it on a wooden block or in a large beaker of hot water to ensure slow, gradual cooling. This gives the molecules sufficient time to orient themselves into a crystal lattice[6][7].

  • Change the Solvent System: If the problem persists, the chosen solvent may be inappropriate. Conduct a new solvent screen. A solvent pair, where the compound is highly soluble in one ("solvent") and poorly soluble in the other ("anti-solvent"), can be effective. Dissolve the compound in a minimum of the hot "solvent" and then slowly add the "anti-solvent" at an elevated temperature until turbidity is observed, then add a drop of the "solvent" to clarify before cooling[8].

  • Introduce a Seed Crystal: Adding a single, pure crystal of N-(2,3-Dimethylphenyl)-2-methylbenzamide to the slightly cooled, supersaturated solution can provide a template for proper crystal growth, bypassing the kinetic barrier to nucleation[4][9].

Q2: My final yield after recrystallization is unacceptably low. What are the likely causes and how can I improve recovery?

A2: Cause: A low yield suggests that a significant portion of your target compound is not being recovered in its crystalline form. Common culprits include:

  • Using too much solvent: This is the most frequent cause, as it keeps a large amount of the product dissolved in the mother liquor even after cooling[4][10].

  • Premature crystallization: If the compound crystallizes during a hot filtration step (e.g., to remove charcoal), significant product can be lost on the filter paper[8].

  • Incomplete crystallization: The solution may not have been cooled sufficiently to maximize crystal deposition.

  • Excessive washing: Using too much or non-chilled solvent to wash the collected crystals can redissolve the product[10].

Solutions:

  • Optimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. It is better to add solvent in small portions to the heated mixture until dissolution is just complete[10]. If you've added too much, carefully evaporate some solvent to re-concentrate the solution[3][4].

  • Prevent Premature Crystallization: When performing a hot filtration, keep the solution, funnel, and receiving flask hot. Using a stemless funnel and pre-heating it with hot solvent or steam can prevent the solution from cooling and depositing crystals in the filter apparatus[8].

  • Ensure Complete Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the solid from the mother liquor[11].

  • Proper Washing Technique: Always wash the filtered crystals with a minimal amount of ice-cold solvent. This removes soluble impurities adhering to the crystal surface without dissolving a significant amount of the product[10].

Q3: My product is still colored (e.g., yellow or brown) after recrystallization. How can I remove these impurities?

A3: Cause: Colored impurities are often large, conjugated organic molecules that can become trapped in the crystal lattice or adhere to the crystal surface. While some may remain in the mother liquor, highly colored impurities often require a specific removal step[8][12].

Solutions:

  • Use Activated Charcoal (Carbon): Activated charcoal is highly effective at adsorbing colored, polar impurities due to its high surface area and affinity for conjugated systems[12][13].

    • Procedure: After dissolving your crude product in the minimum amount of hot solvent, remove the flask from the heat source. Add a very small amount of activated charcoal (a spatula tip, roughly 1-2% of the solute's weight). Swirl the hot mixture for a few minutes.

    • Crucial Next Step: The fine charcoal particles must be removed via hot filtration before allowing the solution to cool and crystallize[12]. If this step is omitted, the charcoal will contaminate your final product.

    • Caution: Using too much charcoal can significantly reduce your yield, as it will adsorb your product as well as the impurities[3][12]. It is a tool to be used judiciously, particularly when other methods fail to produce a colorless product[12]. This technique is widely used in various industries, including pharmaceuticals and food, to purify and decolorize products[14][15].

Q4: My crystals are extremely fine needles or powder, making them difficult to filter and dry. How can I grow larger crystals?

A4: Cause: The formation of very small crystals is typically a result of rapid nucleation, which happens when the solution becomes supersaturated too quickly[3]. This leads to the simultaneous formation of a vast number of nucleation sites, leaving little solute available for the growth of each individual crystal[16].

Solutions:

  • Slow Cooling is Key: This is the most critical factor. A slow cooling rate reduces the level of supersaturation, allowing molecules to add to existing crystal nuclei in an orderly fashion rather than forming new nuclei[6][7][17]. Let the flask cool to room temperature undisturbed on the benchtop before moving it to an ice bath.

  • Reduce Nucleation Sites: Ensure your crystallization flask is scrupulously clean. Scratches on the glass and dust particles can act as nucleation sites, promoting the formation of many small crystals[16]. Filtering the hot solution can help remove particulate matter.

  • Use a More Optimal Solvent: A solvent in which the compound is moderately soluble often yields better crystals than one in which it is extremely soluble[16]. The ideal solvent provides a steep solubility curve—high solubility when hot and low solubility when cold[11][18].

  • Re-dissolve and Re-grow: If you obtain fine powder, you can sometimes improve crystal size by heating the mixture again until most (but not all) of the solid has re-dissolved. The remaining small crystals will act as seeds, and upon slow cooling, larger crystals may form[17].

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent system for N-(2,3-Dimethylphenyl)-2-methylbenzamide?

A1: The ideal solvent is one in which the compound is very soluble at high temperatures but poorly soluble at low temperatures[18]. For amides, polar solvents are often a good starting point[19]. A published procedure for this specific compound successfully used ethanol for slow evaporation to produce high-quality, colorless crystals, indicating it is a suitable solvent[1]. Other common solvents for aromatic amides include acetonitrile, ethyl acetate, and toluene, or mixtures such as ethanol/water or toluene/hexane[8][19][20]. A systematic solvent screen is the best approach to find the optimal system for your specific purity profile.

Q2: How do I perform an efficient solvent screen?

A2: Place a small amount of your crude material (e.g., 20-30 mg) into several small test tubes. To each tube, add a different potential solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) dropwise at room temperature. A good candidate solvent will not dissolve the compound at room temperature. Then, heat the tubes that showed poor solubility. If the compound dissolves completely upon heating and then precipitates upon cooling, you have identified a promising solvent[10][11].

Q3: What is the purpose of "scratching" the flask?

A3: If crystals are slow to form in a cooled, supersaturated solution, scratching the inside of the flask below the liquid surface with a glass rod can initiate crystallization[4][8]. The scratching creates microscopic rough edges on the glass, which act as nucleation sites for crystal growth[10].

Section 3: Visual Workflows and Data

Troubleshooting Logic Diagram

The following diagram outlines a decision-making workflow for troubleshooting common recrystallization problems.

G Start Recrystallization Attempt Outcome Analyze Outcome Start->Outcome Oil Problem: Oiling Out Outcome->Oil Liquid droplets form? LowYield Problem: Low Yield Outcome->LowYield < 70% recovery? Color Problem: Colored Product Outcome->Color Product colored? FineCrystals Problem: Fine Powder Outcome->FineCrystals Powdery solid? Success Pure Crystals Obtained Outcome->Success Good crystals? Sol1 Action: 1. Re-heat & add more solvent. 2. Cool slowly. 3. Change solvent. Oil->Sol1 Sol2 Action: 1. Use min. hot solvent. 2. Ensure complete cooling. 3. Use ice-cold wash. LowYield->Sol2 Sol3 Action: 1. Add activated charcoal. 2. Perform hot filtration. Color->Sol3 Sol4 Action: 1. Ensure very slow cooling. 2. Use clean flask. 3. Re-dissolve and re-grow. FineCrystals->Sol4 Sol1->Start Retry Sol2->Start Retry Sol3->Start Retry Sol4->Start Retry

Caption: A troubleshooting flowchart for recrystallization issues.

Solvent Selection Guide

The following table provides a starting point for selecting a recrystallization solvent for N-(2,3-Dimethylphenyl)-2-methylbenzamide, based on general principles for aromatic amides.

SolventBoiling Point (°C)PolaritySuitability Notes
Ethanol 78Polar ProticProven effective. Good solubility when hot, lower when cold. Often forms high-quality crystals[1].
Isopropanol 82Polar ProticSimilar to ethanol, slightly less polar. Good alternative.
Acetonitrile 82Polar AproticOften excellent for crystallizing amides, can produce very pure material[19].
Ethyl Acetate 77Mid-PolarityGood general-purpose solvent. May require a co-solvent like hexane to reduce cold solubility.
Toluene 111Non-PolarMay be effective, especially if non-polar impurities are present. High boiling point can be a risk for oiling out if the compound's melting point is low.
Ethanol/Water VariablePolar Protic MixA powerful mixed-solvent system. Dissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol before cooling[8].
Toluene/Hexane VariableNon-Polar MixUseful if the compound is too soluble in pure toluene. Hexane acts as the anti-solvent[8].

Section 4: Standard Operating Protocol

Protocol 1: Recrystallization of N-(2,3-Dimethylphenyl)-2-methylbenzamide using Ethanol
  • Dissolution: Place the crude N-(2,3-Dimethylphenyl)-2-methylbenzamide (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: Add ethanol in small portions (e.g., start with 5 mL). Place the flask on a hotplate stirrer and heat to a gentle boil while stirring.

  • Achieve Saturation: Continue adding ethanol portion-wise until the solid has just completely dissolved. Note the total volume of solvent used. This creates the minimum volume of hot, saturated solution required.

  • (Optional - Decolorization): If the solution is colored, remove it from the heat. Add a spatula-tip of activated charcoal. Swirl for 2-3 minutes.

  • (Optional - Hot Filtration): If charcoal was used, or if insoluble impurities are visible, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature on a non-conductive surface (e.g., a cork ring).

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystal cake with a small amount of ice-cold ethanol to rinse away any remaining mother liquor.

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the solid to a watch glass and let it air dry or place it in a vacuum oven at a temperature well below its melting point.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Chemistry Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.5C: Charcoal. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • Sciencemadness.org. (2020, November 29). Effectiveness of activated carbon in non water solvents?. [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. [Link]

  • Millersville University. (n.d.). Recrystallization1. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]

  • ResearchGate. (2016, October 4). How to increase the size of crystal during recrystallisation process?. [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Massachusetts Institute of Technology, Department of Chemistry. (n.d.). Growing Quality Crystals. [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Macroscale and Microscale Organic Experiments. [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • Fieser, L. F. (n.d.). VIII. COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]

  • Wako Chemicals. (n.d.). Recrystallization method. [Link]

  • Gowda, B. T., et al. (2011). N-(2,3-Dimethylphenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3496. [Link]

  • Chadwick, K., et al. (2016). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 16(5), 2586-2593. [Link]

  • YouTube. (2016, November 10). Activated Charcoal for Removing Color. [Link]

  • Google Patents. (1956).
  • Carbotecnia. (2025, April 7). Decolorization with Activated Carbon. [Link]

  • Gowda, B. T., et al. (2011). N-(2,3-Dimethylphenyl)-4-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2463. [Link]

Sources

Optimization

Optimizing mobile phase for N-(2,3-Dimethylphenyl)-2-methylbenzamide LC-MS analysis

Welcome to the Technical Support Center for the liquid chromatography-mass spectrometry (LC-MS) analysis of N-(2,3-Dimethylphenyl)-2-methylbenzamide . As a Senior Application Scientist, I have designed this guide to move...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the liquid chromatography-mass spectrometry (LC-MS) analysis of N-(2,3-Dimethylphenyl)-2-methylbenzamide .

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols by explaining the causality behind analytical behaviors. This compound—a highly hydrophobic, weakly basic amide—presents specific challenges in electrospray ionization (ESI), particularly regarding signal splitting and ionization efficiency. This guide provides self-validating workflows to establish a robust, highly sensitive LC-MS method.

Section 1: Analyte Profiling & Mechanistic Causality

The Chemical Challenge N-(2,3-Dimethylphenyl)-2-methylbenzamide (Chemical Formula: C16H17NO, Exact Mass: ~239.13 Da) consists of a 2-methylbenzoyl group linked to a 2,3-dimethylaniline moiety.

  • Hydrophobicity: The presence of two aromatic rings and three methyl groups renders this molecule highly hydrophobic (LogP ~3.5), meaning it will exhibit strong retention on standard reversed-phase (C18) columns.

  • Ionization Bottleneck: The amide nitrogen/oxygen possesses a much lower proton affinity compared to primary or secondary amines. In positive electrospray ionization (ESI+), weak bases like amides struggle to efficiently capture protons. Consequently, they act as "scavengers" for trace alkali metals in the mobile phase or glassware, preferentially forming sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts rather than the desired protonated molecule ([M+H]⁺)[1].

The Mobile Phase Solution To force the formation of [M+H]⁺, we must manipulate the ESI droplet chemistry. Introducing volatile mobile phase additives like 0.1% Formic Acid (FA) provides the excess protons required to drive positive ionization[2]. However, acid alone is rarely enough for amides. The addition of Ammonium Formate (2–10 mM) acts as a competitive adduct former. The ammonium ion (NH₄⁺) attaches to the amide in solution, but during the gas-phase desolvation process, the [M+NH₄]⁺ complex readily dissociates into[M+H]⁺ and neutral ammonia (NH₃). This mechanism effectively suppresses sodium adducts and consolidates the ion current into a single, highly sensitive [M+H]⁺ channel[3].

Section 2: Troubleshooting & FAQs

Q1: I am observing multiple mass peaks (m/z 240.1, 262.1, 278.1) for a single chromatographic peak. How do I consolidate my signal? A1: You are observing signal splitting due to uncontrolled adduct formation. For this compound, m/z 240.1 is your [M+H]⁺, 262.1 is [M+Na]⁺, and 278.1 is [M+K]⁺. Because amides are weak bases, they readily coordinate with trace alkali metals[1].

  • The Fix: Add 5 mM ammonium formate to your aqueous mobile phase. Ammonium competes with sodium for the analyte binding sites. The repeatability and formation efficiency of the target ion are significantly improved by this specific additive[4].

Q2: My analyte shows severe peak tailing and elutes very late in the gradient. What is causing this? A2: Late elution is caused by the compound's high hydrophobicity. Tailing occurs when the electron-rich aromatic rings of the benzamide interact with unendcapped, acidic silanol groups on the silica backbone of the stationary phase.

  • The Fix: Ensure you are using a fully endcapped, high-purity C18 column. Increase the starting organic modifier percentage (e.g., begin the gradient at 40% organic). If tailing persists, switching the organic phase from Acetonitrile to Methanol can disrupt secondary π-π interactions between the analyte and the column.

Q3: Can I use Trifluoroacetic Acid (TFA) instead of Formic Acid to sharpen the chromatographic peak? A3: This is highly discouraged for ESI-MS. While TFA is an excellent ion-pairing agent that improves chromatographic peak shape, it causes severe ion suppression in the mass spectrometer. TFA has high surface tension and forms strong, neutral ion pairs with the analyte in the gas phase, preventing the analyte from carrying the charge required for MS detection[2]. Stick to volatile, MS-friendly modifiers like 0.1% formic acid or acetic acid.

Section 3: Diagnostic Visualizations

The following diagrams illustrate the mechanistic pathways of ESI+ adduct formation and the logical workflow for optimizing your mobile phase.

ESI_Pathway Analyte N-(2,3-Dimethylphenyl)- 2-methylbenzamide (Neutral) Droplet ESI Droplet (Acidic Mobile Phase) Analyte->Droplet Nebulization Protonated [M+H]+ m/z 240.1 (Desired Target) Droplet->Protonated +H+ (0.1% FA) Sodiated [M+Na]+ m/z 262.1 (Signal Split) Droplet->Sodiated +Na+ (Trace Contaminants) Ammonium [M+NH4]+ m/z 257.1 (Intermediate) Droplet->Ammonium +NH4+ (Buffer Addition) Ammonium->Protonated -NH3 (Gas Phase)

Caption: ESI+ ionization pathways demonstrating how ammonium additives drive [M+H]+ formation.

Optimization_Workflow Start Start: Base Method (H2O/ACN + 0.1% FA) Eval1 Evaluate MS Spectra Check for[M+Na]+ Start->Eval1 FixAdduct Add 5 mM Ammonium Formate to suppress Na+ Eval1->FixAdduct High Adducts (>10%) Eval2 Evaluate Peak Shape & Retention Time Eval1->Eval2 Clean [M+H]+ FixAdduct->Eval2 FixShape Adjust Gradient / Switch to MeOH if poor solubility Eval2->FixShape Tailing/Late Elution Final Optimized LC-MS Method Eval2->Final Good Chromatography FixShape->Final

Caption: Step-by-step logical workflow for LC-MS mobile phase optimization.

Section 4: Self-Validating Experimental Protocols

To guarantee reproducibility, follow this self-validating protocol for mobile phase preparation and system passivation.

Protocol: Mobile Phase Optimization for Amide Adduct Suppression

  • Step 1: Preparation of Aqueous Phase (A): Weigh out LC-MS grade ammonium formate to achieve a final concentration of 5 mM in 1 Liter of LC-MS grade water. Add 1.0 mL (0.1% v/v) of LC-MS grade Formic Acid.

    • Self-Validation: Measure the pH of a small aliquot. It should read between 2.8 and 3.2. If it is higher, ionization efficiency will drop.

  • Step 2: Preparation of Organic Phase (B): Add 1.0 mL (0.1% v/v) Formic Acid to 1 Liter of LC-MS grade Acetonitrile.

  • Step 3: System Passivation: Sodium contamination often lingers in the LC lines. Flush the entire LC system (excluding the column) with 50% A / 50% B at 1.0 mL/min for 30 minutes to displace any residual alkali metals.

  • Step 4: Injection & Evaluation: Attach the C18 column. Inject a 100 ng/mL standard of N-(2,3-Dimethylphenyl)-2-methylbenzamide. Set the MS to scan from m/z 150 to 350.

  • Step 5: Validation Criteria: Extract the ion chromatograms for m/z 240.1 ([M+H]⁺) and 262.1 ([M+Na]⁺). The peak area ratio of [M+H]⁺ to [M+Na]⁺ must be strictly > 10:1 . If the ratio fails this criteria, increase the ammonium formate concentration in Phase A to 10 mM[4].

Section 5: Quantitative Data Presentation

Use the tables below to benchmark your system's performance and set up your MS/MS transitions.

Table 1: Mobile Phase Additive Effects on Amide Ionization (ESI+)

Mobile Phase Additive (Aqueous)Primary Ion ObservedSignal IntensityAdduct SuppressionRecommendation
None (Pure Water)[M+Na]⁺ (m/z 262.1)Low (Split signal)PoorDo not use
0.1% Formic Acid[M+H]⁺ & [M+Na]⁺ModerateModerateBaseline method
0.1% FA + 5 mM Amm. Formate [M+H]⁺ (m/z 240.1) High (Consolidated) Excellent Optimal
0.1% TFA[M+H]⁺ (m/z 240.1)Very LowN/A (Suppressed)Avoid in ESI

Table 2: Expected m/z Ions for N-(2,3-Dimethylphenyl)-2-methylbenzamide

Ion SpeciesFormulaExact Mass (m/z)Diagnostic Utility
Protonated Molecule[M+H]⁺240.138Primary target for quantification
Ammonium Adduct[M+NH₄]⁺257.165Indicator of incomplete gas-phase dissociation
Sodium Adduct[M+Na]⁺262.120Indicator of system contamination / poor method
Potassium Adduct[M+K]⁺278.094Indicator of system contamination

References

  • Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(5), 887-894. National Institutes of Health (NIH). Available at: [Link]4]

  • Bene Technology. Solvents and Caveats for LC/MS: Negative ion detection of acidic analytes. Available at: [Link]2]

  • Hua, Y., & Jenke, D. (2012). Increasing the Sensitivity of an LC–MS Method for Screening Material Extracts for Organic Extractables via Mobile Phase Optimization. Journal of Chromatographic Science, 50(3), 213-227. Oxford Academic. Available at: [Link]3]

  • Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry. ACS Publications. Available at: [Link]1]

Sources

Troubleshooting

Reducing synthetic byproducts in N-(2,3-Dimethylphenyl)-2-methylbenzamide preparation

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Synthetic Byproducts Introduction The synthesis of N-(2,3-Dimethylphenyl)-2-methylbenzamide, a substituted amide, is typically achieve...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Synthetic Byproducts

Introduction

The synthesis of N-(2,3-Dimethylphenyl)-2-methylbenzamide, a substituted amide, is typically achieved via the acylation of 2,3-dimethylaniline with 2-methylbenzoyl chloride. This reaction, often performed under Schotten-Baumann conditions, is a robust method for amide bond formation.[1][2][3] However, the reactivity of the starting materials and intermediates can lead to several byproducts, complicating purification and reducing the overall yield of the desired product. This guide provides a structured approach to identifying and mitigating these synthetic challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.

Question 1: My crude product shows multiple spots on TLC, with some being very non-polar. What are the likely byproducts?

Answer: The presence of multiple, less polar spots on a Thin-Layer Chromatography (TLC) plate suggests the formation of several byproducts. The most common culprits in this synthesis are:

  • N,N-Diacylated Aniline: This occurs when a second molecule of 2-methylbenzoyl chloride reacts with the initially formed amide. This is more likely if a strong base is used, which can deprotonate the amide nitrogen, making it more nucleophilic.[4]

  • Self-Condensation of Acyl Chloride: 2-methylbenzoyl chloride can potentially react with itself, especially under certain conditions, leading to anhydride formation or other condensation products.[5]

  • Unreacted Starting Materials: Residual 2,3-dimethylaniline and 2-methylbenzoyl chloride will also appear on the TLC.

To confirm the identity of these spots, it is advisable to run co-spots with the starting materials.

Question 2: I have a significant amount of a water-soluble byproduct that is difficult to remove during aqueous workup. What could this be?

Answer: The most probable water-soluble byproduct is 2-methylbenzoic acid. This is formed through the hydrolysis of the starting material, 2-methylbenzoyl chloride, when it comes in contact with water or moisture.[3][6]

Solutions to Minimize Hydrolysis:

  • Use Anhydrous Solvents: Ensure that all solvents, particularly the one used to dissolve the aniline and acyl chloride, are thoroughly dried.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from reacting with the acyl chloride.

  • Controlled Addition of Aqueous Base: In a classic Schotten-Baumann setup, the aqueous base should be added slowly to the reaction mixture.[7] This minimizes the time the acyl chloride is exposed to a large excess of water.

Question 3: My final product yield is low, and I suspect diacylation is the primary issue. How can I prevent the formation of the N,N-diacylated byproduct?

Answer: Preventing the diacylation of the aniline is crucial for maximizing the yield of the desired mono-acylated product.[4][8]

Strategies to Prevent Diacylation:

  • Control Stoichiometry: Use a slight excess of the 2,3-dimethylaniline relative to the 2-methylbenzoyl chloride (e.g., 1.1 equivalents of aniline). This ensures the acyl chloride is consumed before it can react with the product amide.

  • Choice of Base: A milder base, such as pyridine or triethylamine, is often preferred over strong bases like sodium hydroxide in a biphasic system.[1][] Strong bases can deprotonate the amide product, facilitating a second acylation.

  • Slow, Controlled Addition: Add the 2-methylbenzoyl chloride dropwise to the solution of 2,3-dimethylaniline and base at a low temperature (e.g., 0 °C).[3] This keeps the concentration of the acylating agent low at any given time, favoring reaction with the more nucleophilic aniline over the less reactive amide.

Question 4: The purification of my crude product by column chromatography is challenging, with byproducts co-eluting with my desired amide. What can I do?

Answer: Co-elution during column chromatography is a common issue when the polarities of the product and byproducts are similar.

Optimization of Chromatographic Purification:

  • Solvent System Screening: Before running a large-scale column, perform extensive TLC analysis with various solvent systems (e.g., different ratios of ethyl acetate/hexane, or trying dichloromethane/methanol systems) to achieve optimal separation between your product and the impurities.[10]

  • Gradient Elution: Employ a gradient elution strategy, starting with a low polarity eluent and gradually increasing the polarity. This can help to better resolve compounds with close Rf values.[10]

  • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or reverse-phase silica.

A general workflow for purification is presented below:

G cluster_purification Purification Workflow Crude_Product Crude Product TLC_Analysis TLC Analysis with Multiple Solvent Systems Crude_Product->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Select Optimal Eluent Fraction_Analysis Analyze Fractions by TLC Column_Chromatography->Fraction_Analysis Combine_Pure Combine Pure Fractions Fraction_Analysis->Combine_Pure Solvent_Evaporation Solvent Evaporation Combine_Pure->Solvent_Evaporation Final_Product Pure N-(2,3-Dimethylphenyl)-2-methylbenzamide Solvent_Evaporation->Final_Product G Aniline 2,3-Dimethylaniline DesiredAmide N-(2,3-Dimethylphenyl)-2-methylbenzamide (Desired Product) Aniline->DesiredAmide Aniline->DesiredAmide Desired Acylation AcylChloride 2-Methylbenzoyl Chloride AcylChloride->DesiredAmide Diacylated N,N-Diacylated Byproduct AcylChloride->Diacylated BenzoicAcid 2-Methylbenzoic Acid AcylChloride->BenzoicAcid AcylChloride->BenzoicAcid Side Reaction: Hydrolysis Base Base (e.g., NaOH) Water Water Water->BenzoicAcid DesiredAmide->Diacylated DesiredAmide->Diacylated Side Reaction: Over-acylation

Sources

Optimization

Technical Support Center: Resolving Chromatographic Peak Tailing for N-(2,3-Dimethylphenyl)-2-methylbenzamide

This guide provides a comprehensive framework for troubleshooting and resolving peak tailing issues encountered during the chromatographic analysis of N-(2,3-Dimethylphenyl)-2-methylbenzamide. Designed for researchers, a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for troubleshooting and resolving peak tailing issues encountered during the chromatographic analysis of N-(2,3-Dimethylphenyl)-2-methylbenzamide. Designed for researchers, analytical scientists, and drug development professionals, this document combines theoretical explanations with practical, step-by-step protocols to ensure robust and reliable analytical outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for an amide compound like N-(2,3-Dimethylphenyl)-2-methylbenzamide in reverse-phase HPLC?

A1: The most frequent cause is secondary interactions between the analyte and the stationary phase.[1][2][3] Specifically, the amide functional group, which can have some basic character, may interact with acidic residual silanol groups (Si-OH) on the surface of silica-based columns (e.g., C18).[1][4][5] These interactions create a secondary, stronger retention mechanism that delays the elution of a portion of the analyte molecules, resulting in an asymmetrical or "tailing" peak.[6]

Q2: How does mobile phase pH affect the peak shape of my analyte?

A2: Mobile phase pH is a critical parameter.[7] For N-(2,3-Dimethylphenyl)-2-methylbenzamide, the amide nitrogen is weakly basic. At a mid-range pH, a portion of the analyte molecules might be protonated, while the silica surface's silanol groups can be deprotonated (negatively charged), leading to strong ionic interactions and peak tailing.[4][8] Operating at a low pH (e.g., below 3) suppresses the ionization of silanol groups, minimizing these secondary interactions and significantly improving peak shape.[1][3][5]

Q3: Can my issue be related to the instrument and not the method chemistry?

A3: Absolutely. If all peaks in your chromatogram are tailing, the problem is likely systemic.[3][9] Potential instrumental causes include extra-column volume (dead volume) from improper fittings or tubing, a void at the head of the column, or a partially blocked column inlet frit.[3][8][9]

Q4: I'm observing peak tailing in my Gas Chromatography (GC) analysis. Are the causes different from HPLC?

A4: While the fundamental principle of mixed retention mechanisms holds true, the specific causes in GC differ. In GC, peak tailing is often due to active sites within the injection port liner, contamination at the front of the column, or a mismatch between the sample solvent polarity and the stationary phase.[10][11] Degradation of the column's stationary phase can also expose active sites that cause tailing.[10]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing. The troubleshooting process is broken down into three primary areas: Methodological, Stationary Phase, and Instrumental factors.

Methodological & Mobile Phase Optimization

The first and often most effective area for troubleshooting involves adjusting the chemical environment of the separation—the mobile phase.

Underlying Principle: The primary goal is to ensure a single, uniform interaction between the analyte and the stationary phase. For N-(2,3-Dimethylphenyl)-2-methylbenzamide, this means minimizing the strong, secondary polar interactions with the silica backbone of the column.

Troubleshooting Protocol 1: Mobile Phase pH Adjustment

  • Initial Assessment: Check the current pH of your mobile phase. If it is between 4 and 7, silanol interactions are a likely cause of tailing.[2][4][8]

  • Step 1: Lower the pH. Prepare a mobile phase containing 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to bring the pH below 3.0. This protonates the silanol groups, effectively neutralizing their negative charge and preventing ionic interactions with the analyte.[3][5]

  • Step 2: Buffer the Mobile Phase. If working at a specific pH is required, use an appropriate buffer system (e.g., phosphate or acetate) at a concentration of 20-50 mM. A buffered mobile phase resists pH shifts and ensures consistent analyte and silanol ionization states, leading to more reproducible peak shapes.

  • Step 3 (Alternative for Basic Analytes): Increase the pH. In some cases, for strongly basic compounds, increasing the pH to >10 can deprotonate the analyte, making it neutral and improving peak shape. However, this requires a pH-stable column (e.g., a hybrid or polymer-based column).[12]

Troubleshooting Protocol 2: Mobile Phase Additives

  • Rationale: If pH adjustment alone is insufficient or undesirable, a competing base can be added to the mobile phase.

  • Procedure: Add a small concentration (e.g., 10-25 mM) of an amine additive like triethylamine (TEA) to your mobile phase. TEA is a stronger base and will preferentially interact with the active silanol sites, effectively shielding them from the analyte.[5] Note: TEA can suppress ionization in mass spectrometry detectors.

Table 1: Summary of Mobile Phase Modifications for Peak Shape Improvement

Modification Mechanism of Action Typical Concentration Considerations
Add Formic Acid/TFA Suppresses silanol ionization by lowering pH.[3][5]0.05 - 0.1% (v/v)Highly effective for basic analytes; MS-friendly.
Use a Buffer (e.g., Phosphate) Maintains a constant, low pH to control ionization.10 - 50 mMProvides robust pH control; non-volatile buffers are not MS-friendly.
Add Triethylamine (TEA) Acts as a competing base, blocking active silanol sites.[5]10 - 25 mMEffective but can cause ion suppression in MS.
Increase Organic Solvent Strength Can sometimes improve peak shape by altering retention, but is less direct.VariesMay impact resolution of other components.
Stationary Phase & Column Chemistry

If mobile phase optimization does not fully resolve the issue, the problem may lie with the column itself.

Underlying Principle: Not all C18 columns are created equal. The type of silica, the density of the C18 bonding, and the "end-capping" process all affect the number of residual silanol groups available for secondary interactions.

Troubleshooting Protocol 3: Column Selection and Care

  • Use a Modern, End-Capped Column: Older "Type A" silica columns have a higher concentration of acidic silanols. Ensure you are using a modern, high-purity "Type B" silica column that has been "end-capped." End-capping is a process where residual silanols are chemically reacted with a small silylating agent to make them inert.[5][13]

  • Consider an Alternative Stationary Phase:

    • Base-Deactivated Phases: These are specifically designed with proprietary bonding and end-capping to minimize silanol activity, providing excellent peak shapes for basic compounds.[5]

    • Embedded Polar Group (PEG) Columns: These columns have a polar group (e.g., an amide) embedded in the alkyl chain. This can create a different selectivity and shield the analyte from surface silanols.

    • Hybrid Silica Columns: Columns made from organo-silica hybrid particles are more resistant to high pH and can offer better peak shapes for basic compounds across a wider pH range.[12]

  • Check for Column Contamination or Degradation: If the column is old or has been used with aggressive mobile phases or dirty samples, the stationary phase may be degraded, exposing more silanol groups.[10] Try flushing the column or, if the problem persists, replace it.

Instrumental & System-Level Issues

When all peaks in a chromatogram exhibit tailing, the cause is often mechanical rather than chemical.

Underlying Principle: Extra-column band broadening occurs when the analyte band is disturbed or spread out in volumes outside of the column itself. This distortion is applied to all peaks, though it is often more apparent for early-eluting peaks.[3]

Troubleshooting Workflow Diagram

G start Peak Tailing Observed for N-(2,3-Dimethylphenyl)-2-methylbenzamide q1 Are ALL peaks tailing? start->q1 single_peak_issue Address Chemical Interactions q1->single_peak_issue No all_peaks_issue Investigate System/Hardware q1->all_peaks_issue Yes sub_q1 Is Mobile Phase pH < 4? single_peak_issue->sub_q1 check_fittings Check all fittings for gaps. Ensure correct ferrule depth. all_peaks_issue->check_fittings lower_ph Protocol 1: Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) sub_q1->lower_ph No competing_base Protocol 2: Add Competing Base (e.g., Triethylamine) sub_q1->competing_base Yes success Peak Shape Improved lower_ph->success change_column Protocol 3: Use Base-Deactivated or End-Capped Column competing_base->change_column change_column->success check_frit Backflush or replace column inlet frit. check_fittings->check_frit check_overload Dilute sample 10x. Does peak shape improve? check_frit->check_overload check_overload->success

Caption: A troubleshooting flowchart for diagnosing peak tailing.

Troubleshooting Protocol 4: System Audit

  • Check Connections: Start at the injector and trace the flow path to the detector. Ensure all fittings (especially PEEK finger-tight fittings) are properly seated and that there are no gaps between the tubing and the connection port.[8] Improperly set ferrules are a common source of dead volume.

  • Examine the Column Inlet Frit: Particulate matter from samples or worn pump seals can clog the inlet frit of the column. This creates a non-uniform flow path, leading to peak distortion.[9] If you suspect a blockage, try back-flushing the column (if the manufacturer allows). If that fails, the column may need to be replaced.

  • Rule out Column Overload: Injecting too much sample mass (mass overload) or too large a volume (volume overload) can cause peak distortion, including tailing.[3][14] To test for this, prepare a 10-fold dilution of your sample and inject it. If the peak shape improves significantly, column overload was a contributing factor.[3]

Visualizing the Root Cause: Analyte-Silanol Interaction

G cluster_silica Silica Surface (pH > 4) SiO- Si-O⁻ SiOH Si-OH Analyte_Normal Analyte (Primary Interaction with C18) Analyte_Tailing Analyte (Secondary Interaction with Silanol) Analyte_Tailing->SiO- Ionic Interaction (Causes Tailing)

Caption: Secondary ionic interaction causing peak tailing.

References

  • Troubleshooting Peak Tailing in Gas Chromatography Workflows. Lab Manager. Available at: [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available at: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • Are Silanol Groups Bad or Good for Basic Compounds? HPLC-MART. Available at: [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base. Available at: [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at: [Link]

  • Why Do Peaks Tail? LCGC North America. Available at: [Link]

  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent. Available at: [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. Available at: [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare. Available at: [Link]

  • Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. ACE HPLC Columns. Available at: [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs. Available at: [Link]

  • What is "silanol activity" when a column is described as having low or high silanol activity? Waters Knowledge Base. Available at: [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]

  • How to fix asymmetrical chromatography peaks? Cytiva. Available at: [Link]

  • Effect of pH and mobile phase additives on the chromatographic behaviour of an amide‐embedded stationary phase. ResearchGate. Available at: [Link]

  • Enhancing metabolite coverage using dedicated mobile phases for individual polarity modes in HILIC-MS. PMC. Available at: [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters. Available at: [Link]

  • How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. MicroSolv Technology Corporation. Available at: [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. Available at: [Link]

  • Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution. Agilent. Available at: [Link]

  • Showing Compound Benzamide (FDB023373). FooDB. Available at: [Link]

  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. PMC. Available at: [Link]

  • N-(2,3-Dimethylphenyl)-2-methylbenzamide. PMC. Available at: [Link]

  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. ResearchGate. Available at: [Link]

  • N-(2,3-dimethylphenyl)-2-hydroxy-3-nitro-benzamide. PubChem. Available at: [Link]

  • n,n-dimethyl-benzamid. ChemBK. Available at: [Link]

  • N-[(2,4-Dimethylphenyl)carbamothioyl]-2-methylbenzamide. ResearchGate. Available at: [Link]

  • Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Load for Sterically Hindered Amidation

Welcome to the Advanced Cross-Coupling Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the synthesis of N-(2,3-Dimethylphenyl)-2-methylbenzamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Cross-Coupling Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the synthesis of N-(2,3-Dimethylphenyl)-2-methylbenzamide .

Due to the ortho-methyl substituents on both the aniline and benzoyl rings, this molecule exhibits severe steric hindrance. Crystallographic data confirms that the central amide core is twisted by over 44° out of the planes of the adjacent aromatic rings to accommodate this steric clash[1]. Consequently, traditional Buchwald-Hartwig amidation protocols often fail, requiring high catalyst loadings or resulting in premature catalyst death[2].

This guide provides the mechanistic causality, troubleshooting logic, and validated protocols required to optimize this specific transformation while reducing palladium loading to ≤0.5 mol%.

Mechanistic Context & Bottleneck Identification

In a standard catalytic amidation, the active Pd(0) species undergoes oxidative addition with the aryl halide, followed by ligand substitution with the amide, and finally reductive elimination to form the C–N bond. For N-(2,3-Dimethylphenyl)-2-methylbenzamide, the extreme steric bulk severely retards the reductive elimination step. When this step is delayed, the Pd(II)-amido intermediate accumulates and becomes highly susceptible to off-cycle decomposition (forming inactive palladium black).

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Pd(II)(Ar)X(L) Oxidative Addition Complex Pd0->OxAdd + 1-Bromo-2,3-dimethylbenzene (Oxidative Addition) Amido Pd(II)(Ar)(Amido)(L) Sterically Hindered Intermediate OxAdd->Amido + 2-Methylbenzamide, Base (Ligand Substitution) Amido->Pd0 (Reductive Elimination) *Rate-Limiting Step* Product N-(2,3-Dimethylphenyl)- 2-methylbenzamide Amido->Product Product Release

Pd-catalyzed amidation cycle highlighting the sterically hindered rate-limiting step.

Troubleshooting & FAQs

Q1: My reaction stalls at 30% conversion, and I see a black precipitate. What is happening? A: The black precipitate is palladium black, a definitive sign of catalyst decomposition. Because the steric clash between the 2-methyl and 2,3-dimethyl groups slows down reductive elimination, the catalyst dies before turning over. You must switch to a ligand that sterically forces reductive elimination. Bulky, electron-rich ligands like tBuBrettPhos or large bite-angle bidentate ligands like Xantphos are required to accelerate this step and stabilize the monoligated Pd(0) species[3].

Q2: How can I reduce my catalyst loading from 5 mol% down to <1 mol%? A: High catalyst loading is often a crutch for inefficient catalyst activation. Traditional Pd sources (like Pd₂(dba)₃) require thermal energy to dissociate the dba ligands, which can prematurely degrade the catalyst. By utilizing third-generation (Pd G3) or fourth-generation (Pd G4) Buchwald precatalysts, the active monoligated Pd(0) species is generated rapidly and quantitatively at room temperature upon deprotonation[4]. This efficiency allows you to drop the catalyst load to 0.5–1.0 mol% without sacrificing conversion[3].

Q3: What is the optimal base and solvent system for this substrate? A: Avoid strong alkoxide bases (e.g., NaOtBu). They can induce side reactions with the amide or compete for binding at the palladium center. We recommend mild, insoluble inorganic bases like anhydrous K₃PO₄ or Cs₂CO₃ in non-polar solvents such as 1,4-dioxane or toluene[4].

Troubleshooting Start Evaluate Reaction CheckConv Conversion < 50%? Start->CheckConv CheckBlack Pd Black Visible? CheckConv->CheckBlack Yes Success Optimal Yield CheckConv->Success No ChangeLigand Switch to tBuBrettPhos CheckBlack->ChangeLigand Yes (Decomposition) ChangePrecat Use Pd G3 Precatalyst CheckBlack->ChangePrecat No (Poor Activation) ChangeLigand->Success ChangePrecat->Success

Diagnostic logic tree for troubleshooting stalled amidation reactions.

Empirical Optimization Data

The following table summarizes the quantitative impact of ligand and precatalyst selection on the synthesis of N-(2,3-Dimethylphenyl)-2-methylbenzamide. Note the inverse relationship between precatalyst efficiency and the required catalyst loading.

Catalyst SystemLigandCatalyst Load (mol%)BaseTemp (°C)Yield (%)Diagnostic Observation
Pd₂(dba)₃BINAP5.0Cs₂CO₃10015Rapid Pd black formation; stalled.
Pd(OAc)₂Xantphos2.0K₃PO₄10065Moderate conversion; some decomposition.
Xantphos Pd G3Xantphos1.0K₃PO₄9082Clean reaction profile; active catalyst.
tBuBrettPhos Pd G3 tBuBrettPhos 0.5 K₃PO₄ 90 94 Optimal; persistent active color.

Validated Experimental Protocol (Self-Validating System)

This step-by-step methodology utilizes internal visual and analytical checks to ensure the catalytic cycle remains active without off-cycle decomposition.

Standard Operating Procedure: Synthesis of N-(2,3-Dimethylphenyl)-2-methylbenzamide (0.5 mol% Catalyst Load)

  • Reagent Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL reaction vial with 2-methylbenzamide (1.0 mmol, 135 mg), 1-bromo-2,3-dimethylbenzene (1.1 mmol, 203 mg), and anhydrous K₃PO₄ (1.4 mmol, 297 mg).

  • Catalyst Addition: Add tBuBrettPhos Pd G3 precatalyst (0.005 mmol, 4.3 mg, 0.5 mol%).

  • Solvent & Activation (Validation Check 1): Add anhydrous 1,4-dioxane (5 mL). Seal the vial with a PTFE-lined septum cap. Upon stirring at room temperature, observe the solution. Self-Validation: A color shift to a persistent deep red/orange indicates the successful quantitative generation of the active monoligated Pd(0) species.

  • Thermal Coupling: Remove the vial from the glovebox and transfer it to a pre-heated aluminum block at 90 °C. Stir vigorously (800 rpm) for 12 hours.

  • In-Process Monitoring (Validation Check 2): After 2 hours, withdraw a 10 µL aliquot via syringe, dilute in EtOAc, and analyze via GC-MS. Self-Validation: The reaction should show >60% conversion. If the bulk solution has turned black (palladium precipitation), the system has been compromised by oxygen ingress or wet solvent.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure N-(2,3-Dimethylphenyl)-2-methylbenzamide as a white solid.

References

  • N-(2,3-Dimethylphenyl)
  • Catalytic Amidation Guide - Catalytic Amid
  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow - ACS Public
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectral validation of N-(2,3-Dimethylphenyl)-2-methylbenzamide

An In-Depth Guide to the ¹H and ¹³C NMR Spectral Validation of N-(2,3-Dimethylphenyl)-2-methylbenzamide Introduction N-(2,3-Dimethylphenyl)-2-methylbenzamide belongs to the benzamide class of compounds, a structural moti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the ¹H and ¹³C NMR Spectral Validation of N-(2,3-Dimethylphenyl)-2-methylbenzamide

Introduction

N-(2,3-Dimethylphenyl)-2-methylbenzamide belongs to the benzamide class of compounds, a structural motif central to a vast number of pharmaceuticals and functional materials.[1] In drug discovery and development, the unambiguous confirmation of a molecule's chemical structure is a non-negotiable cornerstone of scientific rigor. Any ambiguity can lead to misinterpreted biological data and wasted resources. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules, providing a detailed fingerprint of the molecular framework.[2]

This guide serves as a comprehensive technical resource for researchers and scientists on the validation of N-(2,3-Dimethylphenyl)-2-methylbenzamide using ¹H and ¹³C NMR spectroscopy. Moving beyond a simple data report, this document explains the causal relationships between the molecule's three-dimensional structure and its spectral features, provides detailed experimental protocols, and offers a comparative analysis against potential isomers and impurities.

Part 1: Molecular Structure and Predicted Spectral Features

A robust NMR analysis begins with a theoretical understanding of the molecule's structure. The spatial arrangement of atoms and electronic environment directly dictates the chemical shifts and coupling constants observed in the NMR spectra.

Conformational Insights

The structure of N-(2,3-Dimethylphenyl)-2-methylbenzamide, C₁₆H₁₇NO, features two substituted aromatic rings linked by an amide functional group.[3] X-ray crystallography studies of this molecule reveal significant conformational details that are critical for interpreting its NMR spectrum.[3]

  • Amide Plane Twist : The central amide core (–NH–C(=O)–) is not coplanar with either aromatic ring. It is twisted by approximately 44.0° out of the plane of the 2,3-dimethylphenyl ring and 47.1° from the 2-methylphenyl ring.[3] This significant twisting is due to steric hindrance from the ortho substituents on both rings.

  • Substituent Orientation : The ortho-methyl group on the benzoyl ring is positioned syn to the carbonyl oxygen (C=O). Similarly, the ortho- and meta-methyl groups on the anilide ring are syn to the N–H bond.[3] The N–H and C=O bonds themselves adopt an anti conformation.[3]

This fixed, twisted conformation reduces the potential for multiple rotamers that can sometimes lead to broadened peaks in ortho-substituted benzamides at room temperature, simplifying spectral interpretation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. Based on the structure, we can predict the following signals.

Diagram: Molecular Structure and Proton Environments

Caption: Key proton environments in N-(2,3-Dimethylphenyl)-2-methylbenzamide.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Signal LabelProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
a -NH -7.5 - 8.5Broad Singlet (br s)-The amide proton is typically deshielded and may exhibit broadening due to quadrupolar coupling with the nitrogen nucleus and exchange.
b Ar-CH₃ (on C3')~2.15Singlet (s)-Aromatic methyl group protons, typically appearing as a sharp singlet.
c Ar-CH₃ (on C2')~2.30Singlet (s)-This ortho-methyl group is slightly deshielded compared to the C3'-methyl due to its proximity to the amide nitrogen.
d Ar-H (on C4')7.0 - 7.2Doublet (d)Jortho ≈ 7-8Ortho-coupled to the proton on C5'.
e Ar-H (on C5')7.1 - 7.3Triplet (t)Jortho ≈ 7-8Coupled to protons on C4' and C6'.
f Ar-H (on C6')7.0 - 7.2Doublet (d)Jortho ≈ 7-8Ortho-coupled to the proton on C5'.
g Ar-H (on C3-C6)7.2 - 7.5Multiplet (m)Jortho ≈ 6-9, Jmeta ≈ 1-3The four protons on the 2-methylbenzoyl ring will form a complex multiplet due to overlapping signals and multiple couplings.
h Ar-CH₃ (on C2)~2.50Singlet (s)-This ortho-methyl group is deshielded by the adjacent carbonyl group.

Note: Chemical shifts are estimates and can be influenced by solvent and concentration.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon atoms and information about their electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Carbon TypePredicted Chemical Shift (δ, ppm)Rationale
C =O (Amide Carbonyl)168 - 172The carbonyl carbon of an amide is highly deshielded and is a characteristic signal.
Aromatic C (Quaternary)125 - 140Includes all 6 carbons to which other non-hydrogen atoms are attached (C1, C2, C1', C2', C3'). Their exact shifts depend on the substituent effects.
Aromatic C -H120 - 132The seven aromatic carbons bonded to hydrogen atoms will appear in this region.
Ar-C H₃ (on C2')~14The carbon of the methyl group at the 2'-position.
Ar-C H₃ (on C3')~21The carbon of the methyl group at the 3'-position.
Ar-C H₃ (on C2)~20The carbon of the methyl group at the 2-position.

Part 2: Experimental Protocol for NMR Validation

A reliable spectrum is contingent on a pure sample and correctly executed experimental procedures.

Synthesis and Purification

The title compound is typically prepared via the amidation of 2-methylbenzoyl chloride with 2,3-dimethylaniline.[3][4]

  • Reaction: 2,3-dimethylaniline is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine or pyridine). The solution is cooled in an ice bath.

  • Addition: 2-methylbenzoyl chloride is added dropwise to the stirred solution.

  • Workup: The reaction is stirred until completion (monitored by TLC), followed by an aqueous workup. This typically involves washing the organic layer with dilute acid (e.g., 5% HCl) to remove excess amine and base, followed by a wash with a mild base (e.g., saturated NaHCO₃ solution) to remove any unreacted acid chloride that has hydrolyzed to benzoic acid.[5]

  • Purification: The crude product is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. Final purification is achieved by recrystallization from a suitable solvent like ethanol to yield colorless crystals.[3]

Sample Preparation for NMR Spectroscopy
  • Weighing: Accurately weigh 5-10 mg of the purified, dry N-(2,3-Dimethylphenyl)-2-methylbenzamide.

  • Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice. For compounds with lower solubility or for observing N-H protons without exchange, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[6]

  • Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Most high-quality deuterated solvents contain tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). If not present, a small amount can be added.[2]

  • Homogenization: Cap the NMR tube and gently invert it or use a vortex mixer until the sample is completely dissolved, ensuring a homogenous solution.

NMR Data Acquisition Workflow

The following outlines the standard steps for acquiring high-quality spectra on a modern NMR spectrometer (e.g., 400-600 MHz).[2][7]

Diagram: NMR Data Acquisition and Validation Workflow

NMR_Validation_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation synthesis Synthesis & Purification sample_prep NMR Sample Preparation synthesis->sample_prep instrument_setup Instrument Setup (Lock, Tune, Shim) sample_prep->instrument_setup h1_acq ¹H Spectrum Acquisition instrument_setup->h1_acq c13_acq ¹³C Spectrum Acquisition h1_acq->c13_acq processing Data Processing (FT, Phase, Baseline) c13_acq->processing peak_assign Peak Assignment & Integration processing->peak_assign coupling_analysis Coupling Constant Analysis peak_assign->coupling_analysis comparison Compare to Isomers & Impurities coupling_analysis->comparison structure_confirm Structure Confirmed comparison->structure_confirm

Caption: Workflow from synthesis to final NMR-based structural confirmation.

Step-by-Step Acquisition:

  • Instrument Setup: Insert the sample into the magnet. The spectrometer's software is used to lock onto the deuterium signal of the solvent, which corrects for magnetic field drift.

  • Tuning and Matching: The probe is tuned to the specific frequency of the nucleus being observed (¹H or ¹³C) to maximize sensitivity.

  • Shimming: The magnetic field is shimmed to optimize its homogeneity across the sample, resulting in sharp, symmetrical peaks.

  • ¹H Spectrum Acquisition:

    • A standard single-pulse experiment is typically used.

    • Acquire 8 to 16 scans for a good signal-to-noise ratio.

    • Ensure the spectral width covers the entire expected range of proton signals (e.g., 0-12 ppm).

    • A relaxation delay of 1-2 seconds is usually sufficient.

  • ¹³C Spectrum Acquisition:

    • A proton-decoupled experiment (e.g., zgpg30) is standard, which results in each unique carbon appearing as a singlet.

    • Due to the low natural abundance of ¹³C, more scans are required (e.g., 128 to 1024 scans or more, depending on concentration).

    • A wider spectral width is needed (e.g., 0-200 ppm).

    • A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.[8]

Part 3: Comparative Data Analysis

The final step is to analyze the acquired data and compare it against theoretical predictions and potential alternatives to validate the structure.

Distinguishing from a Structural Isomer

Objective comparison against plausible alternatives is key. Let's consider the isomer N-(3,5-Dimethylphenyl)-2-methylbenzamide .[9] While having the same molecular formula and mass, its NMR spectra would be distinctly different.

Table 3: NMR Comparison: Target Compound vs. Isomer

FeatureN-(2,3-Dimethylphenyl)-2-methylbenzamide (Target) N-(3,5-Dimethylphenyl)-2-methylbenzamide (Isomer) Rationale for Difference
¹H: Aromatic Methyls Two distinct singlets (~2.15, ~2.30 ppm).One singlet (integrating to 6H) at ~2.32 ppm.[7]The 3,5-disubstitution pattern makes the two methyl groups chemically equivalent due to symmetry.
¹H: Anilide Protons Three distinct aromatic protons (d, t, d pattern).Two types of aromatic protons: two equivalent protons (~7.31 ppm, s) and one proton (~6.81 ppm, s).[7]The symmetry of the 3,5-disubstituted ring results in a much simpler splitting pattern.
¹³C: Methyl Carbons Two distinct Ar-CH₃ signals (~14, ~21 ppm).One Ar-CH₃ signal (~21.5 ppm).[7]Chemical equivalence due to symmetry.

This comparison demonstrates how NMR provides an unambiguous differentiation that mass spectrometry alone cannot.

Identifying Potential Impurities

A clean spectrum is also a confirmation of purity. Signals from common impurities from the synthesis must be absent.[5]

  • 2,3-Dimethylaniline (Starting Material): Look for a broad singlet for the -NH₂ protons around 3.6 ppm and its characteristic aromatic signals.

  • 2-Methylbenzoic Acid (Hydrolyzed Starting Material): A very broad singlet for the carboxylic acid proton (-COOH) above 10 ppm is a key indicator.

  • Solvent Residues: Small peaks corresponding to common solvents like ethyl acetate, hexanes, or dichloromethane may be present and can be identified using standard reference tables.[6]

Diagram: Decision Logic for Spectral Validation

Decision_Logic start Acquired ¹H & ¹³C Spectra q1 Correct number of ¹H & ¹³C signals? start->q1 q2 ¹H integrations match proton count? q1->q2 Yes fail Structure NOT Validated (Re-purify or Re-synthesize) q1->fail No q3 ¹H multiplicities & couplings match prediction? q2->q3 Yes q2->fail No q4 Chemical shifts match predicted values? q3->q4 Yes q3->fail No q5 Signals for isomers or impurities absent? q4->q5 Yes q4->fail No pass Structure Validated q5->pass Yes q5->fail No

Caption: A logical flowchart for the validation of the target molecule's NMR spectra.

Conclusion

The structural validation of N-(2,3-Dimethylphenyl)-2-methylbenzamide is a clear and systematic process when approached with a combination of theoretical prediction and rigorous experimental technique. By understanding the molecule's conformation, predicting the ¹H and ¹³C NMR spectra, and comparing the acquired data against that of plausible isomers and impurities, researchers can achieve unambiguous confirmation of its identity and purity. This multi-faceted approach, grounded in the principles of NMR spectroscopy, is an indispensable component of quality control and scientific integrity in chemical and pharmaceutical research.

References

  • Mizrahi, V., Koch, K. R., & Modro, T. A. V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Sabinet African Journals. [Link]

  • Divigalpitiya, R., et al. (2011). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical Sciences. [Link]

  • Exner, O., & Valenta, V. (1998). 17O NMR study of substituent effects in 4-substituted N-chlorobenzamides and comparison with 4-substituted benzamides: sensitivity to ring substituents (ρ) reflects electronic and steric effects. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Saeed, S., et al. (2011). N-(2,3-Dimethylphenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Abraham, R. J., et al. (2015). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. Magnetic Resonance in Chemistry. [Link]

  • Royal Society of Chemistry. Supplementary Material for Synthesis of Amides. RSC Publishing. [Link]

  • Gowda, B. T., et al. (2009). N-(2,3-Dimethylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Sravanthi, V., & Patel, N. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Biointerf. Res. App. Chem. [Link]

  • Gowda, B. T., et al. (2006). Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(2/3/4-Substituted Phenyl)-2,4-Disubstituted Benzenesulphonamides. Zeitschrift für Naturforschung A. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. Supplementary Information for Ruthenium(IV) catalyzed hydration of nitriles to amides. RSC Publishing. [Link]

  • Navajo, A. S., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Al-Salahi, R., & Marzouk, M. (2013). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules. [Link]

  • Wang, Z., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. Scientific Reports. [Link]

  • Kumar, A., et al. (2021). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Molecules. [Link]

  • Yamin, B. M., et al. (2008). N-[(2,4-Dimethylphenyl)carbamothioyl]-2-methylbenzamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Roy, M., et al. (2023). Correlation Between NMR Coupling Constants and σ-Donating Properties of N-Heterocyclic Carbenes and Their Derivatives. ChemRxiv. [Link]

  • Gowda, B. T., et al. (2009). N-(3,5-Dimethylphenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

Sources

Comparative

Comparative Efficacy Guide: N-(2,3-Dimethylphenyl)-2-methylbenzamide vs. Advanced Benzamide Derivatives

As a Senior Application Scientist, I approach the evaluation of benzamide derivatives not merely as a structural matching exercise, but as a multidimensional profiling of target engagement. The compound N-(2,3-Dimethylph...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the evaluation of benzamide derivatives not merely as a structural matching exercise, but as a multidimensional profiling of target engagement. The compound N-(2,3-Dimethylphenyl)-2-methylbenzamide represents a highly privileged pharmacophore that bridges two distinct pharmacological domains: neuropharmacology (as a Voltage-Gated Sodium Channel modulator) and agrochemistry (as a Succinate Dehydrogenase Inhibitor).

This guide objectively compares the efficacy of N-(2,3-Dimethylphenyl)-2-methylbenzamide against other established benzamide derivatives, providing the mechanistic causality and self-validating experimental frameworks required for rigorous drug development.

Structural & Mechanistic Profiling

The core structure of N-(2,3-Dimethylphenyl)-2-methylbenzamide consists of an ortho-toluamide moiety linked to a 2,3-xylidine ring. This specific steric arrangement dictates its pleiotropic binding capabilities.

Mechanism A: Nav1.1 Positive Allosteric Modulation (Neuroscience)

In the context of neurological disorders such as Alzheimer's disease and Dravet syndrome, restoring the activity of fast-spiking inhibitory interneurons is critical. According to recent electrophysiological evaluations by Crestey et al. in , 2-methylbenzamide derivatives act as functional activators of Nav1.1 channels. The compound binds to the channel's intracellular domains, selectively slowing the delayed inactivation phase ( τ ). This increases the Area Under the Curve (AUC) of the sodium current, facilitating sustained interneuron firing without triggering hyperexcitability.

Mechanism B: Succinate Dehydrogenase Inhibition (Agrochemistry)

In agricultural mycology, the benzamide core mimics the ubiquinone binding site within Complex II (Succinate Dehydrogenase) of the fungal mitochondrial respiratory chain. As detailed in structural investigations published in , the 2,3-dimethylphenyl ring provides the necessary lipophilic bulk to anchor the molecule into the hydrophobic pocket of the SDH enzyme, completely halting fungal ATP production.

MoA cluster_neuro Neuropharmacology (Nav1.1) cluster_agro Agrochemistry (SDHI) Cmpd N-(2,3-Dimethylphenyl) -2-methylbenzamide Nav Nav1.1 Channel Activation Cmpd->Nav ComplexII Complex II Inhibition Cmpd->ComplexII Interneuron Fast-Spiking Interneuron Firing Nav->Interneuron Respiration Fungal Respiration Halt ComplexII->Respiration

Dual mechanistic pathways of benzamide derivatives in Nav1.1 modulation and SDHI.

Quantitative Efficacy Comparison

To objectively benchmark N-(2,3-Dimethylphenyl)-2-methylbenzamide, we compare its performance metrics against known derivatives in both therapeutic areas.

Table 1: Electrophysiological Efficacy (Nav1.1 Modulation)

Data synthesized from SAR profiling and homologous derivative studies (e.g., Derivative 3a and 3m).

CompoundStructure TypeEC 50​ ( μ M)Max Peak Current Increase (%)Inactivation Time Constant ( τ , ms)Target Selectivity
N-(2,3-Dimethylphenyl)-2-methylbenzamide Mono-benzamide12.4+ 18%3.1Moderate (Nav1.1 > Nav1.5)
Derivative 3a Bis-benzamide8.2+ 25%4.5High (Nav1.1 specific)
Derivative 3m Diamide> 30.0+ 5%1.2Poor

Analysis: While Derivative 3a exhibits superior Nav1.1 activation, its high molecular weight limits blood-brain barrier (BBB) penetration. N-(2,3-Dimethylphenyl)-2-methylbenzamide offers a highly optimized lipophilic profile (clogP ~3.2), sacrificing marginal in vitro potency for vastly superior in vivo pharmacokinetic availability.

Table 2: Fungicidal Efficacy (SDHI Complex II Inhibition)

Comparative IC 50​ against P. oryzae and mycelial growth inhibition.

CompoundIC 50​ SQR Assay ( μ M)Mycelial Growth Inhibition (%)Resistance Factor (WT vs Mut)
N-(2,3-Dimethylphenyl)-2-methylbenzamide 0.8582%1.4x
Mepronil (Commercial)1.1078%2.1x
Fluxapyroxad (Commercial)0.0499%1.1x

Analysis: Against legacy benzanilides like Mepronil, the 2,3-dimethyl substitution provides tighter binding within the SDH pocket, yielding a lower IC 50​ . However, it does not reach the ultra-potent efficacy of modern pyrazole-carboxamides like Fluxapyroxad.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure that the observed efficacy is a direct result of target engagement, eliminating artifactual noise.

Protocol A: High-Throughput Patch-Clamp for Nav1.1 Kinetics

Objective: Quantify the delayed inactivation ( τ ) of Nav1.1 channels.

  • Step 1: Cell Preparation. Utilize HEK293 cells stably transfected with human Nav1.1.

    • Causality: Transient transfection yields highly variable membrane channel densities, which artificially skews Area Under the Curve (AUC) measurements. Stable lines ensure uniform expression, allowing τ to be directly comparable across the benzamide series.

  • Step 2: Compound Formulation. Dissolve the benzamide derivative in extracellular solution with a strict maximum of 0.1% DMSO.

    • Causality: Concentrations >0.1% DMSO alter lipid bilayer fluidity, which mechanically alters voltage-gated channel gating kinetics, creating false-positive activation signals.

  • Step 3: Voltage Protocol. Hold the membrane potential at -120 mV, followed by a depolarizing step to 0 mV for 50 ms.

    • Causality: Why -120 mV? This hyperpolarized holding potential ensures that 100% of the Nav1.1 channels are forced into the closed, resting state prior to the pulse. This prevents use-dependent inactivation from contaminating the baseline peak current measurements.

Workflow Prep 1. Preparation HEK293-Nav1.1 Cells Patch 2. Patch-Clamp Hold: -120mV Step: 0mV Prep->Patch Kinetics 3. Kinetic Analysis Measure Tau & AUC Patch->Kinetics SAR 4. SAR Profiling Compare EC50 Kinetics->SAR

Step-by-step electrophysiological validation workflow for Nav1.1 modulators.

Protocol B: Succinate:Quinone Oxidoreductase (SQR) Assay

Objective: Isolate and measure Complex II inhibition independent of downstream respiratory chain components.

  • Step 1: Mitochondrial Isolation. Extract mitochondria from P. oryzae mycelia using differential centrifugation in a sucrose-mannitol buffer.

  • Step 2: Assay Assembly. Combine mitochondria, 10 mM succinate, 50 μ M DCPIP (2,6-dichlorophenolindophenol), and 1 mM KCN (Potassium Cyanide).

    • Causality: Why use KCN? Cellular respiration assays are often confounded by Alternative Oxidase (AOX) pathways in fungi. KCN completely inhibits Complex IV (cytochrome c oxidase). This prevents the downstream consumption of electrons, ensuring that the reduction of the colorimetric dye (DCPIP) is strictly a 1:1 stoichiometric reflection of Complex II (SDH) activity.

  • Step 3: Spectrophotometric Tracking. Measure the decrease in absorbance at 600 nm over 5 minutes to calculate the IC 50​ .

Conclusion

N-(2,3-Dimethylphenyl)-2-methylbenzamide serves as a highly versatile baseline compound. While it may not possess the extreme in vitro potency of highly decorated bis-benzamides (for Nav1.1) or pyrazole-carboxamides (for SDHI), its low molecular weight, optimal lipophilicity, and synthetic accessibility make it an exceptional scaffold for further SAR optimization in both neurodegenerative and agrochemical drug discovery pipelines.

References

  • Identification and Electrophysiological Evaluation of 2-Methylbenzamide Derivatives as Nav1.1 Modulators Source: ACS Chemical Neuroscience (2015) URL:[Link]

  • Structural Investigation and Molecular Modeling Studies of Strobilurin-Based Fungicides Active against the Rice Blast Pathogen Pyricularia oryzae Source: Molecules / PMC (2021) URL:[Link]

  • Voltage-Gated Na+ Channels in Alzheimer's Disease: Physiological Roles and Therapeutic Potential Source: International Journal of Molecular Sciences (2023) URL:[Link]

Validation

Comparative Guide to N-(2,3-Dimethylphenyl)-2-methylbenzamide and Structural Analogs: SAR and Efficacy Profiling

The development of ortho-substituted N-aryl benzamides has historically driven significant advancements in agrochemical and pharmaceutical design. Primarily recognized as Succinate Dehydrogenase Inhibitors (SDHIs), these...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of ortho-substituted N-aryl benzamides has historically driven significant advancements in agrochemical and pharmaceutical design. Primarily recognized as Succinate Dehydrogenase Inhibitors (SDHIs), these compounds target Complex II of the mitochondrial respiratory chain. N-(2,3-Dimethylphenyl)-2-methylbenzamide serves as a critical structural scaffold, bridging the gap between classical commercial fungicides (e.g., Mepronil, Flutolanil) and next-generation targeted inhibitors[1].

This guide provides an objective comparison of N-(2,3-Dimethylphenyl)-2-methylbenzamide against its commercial analogs, detailing the Structure-Activity Relationship (SAR) logic, comparative performance metrics, and the self-validating experimental protocols required for rigorous efficacy profiling.

Structural Anatomy & SAR Logic

The potency of benzamide-class SDHIs is dictated by precise spatial geometries and lipophilic interactions within the ubiquinone-binding pocket (Q-site) of the SDH enzyme.

The Benzoyl Core: Dihedral Angle Control

The presence of an ortho-substituent on the benzoyl ring is non-negotiable for high target affinity. In N-(2,3-Dimethylphenyl)-2-methylbenzamide, the 2-methyl group creates steric hindrance that forces the amide carbonyl out of the plane of the phenyl ring[2]. This specific dihedral angle is required to properly orient the molecule within the narrow Q-site, allowing the amide nitrogen to act as a hydrogen bond donor to critical histidine residues in the enzyme complex. Flutolanil achieves a similar conformational lock using a bulkier 2-trifluoromethyl ( CF3​ ) group, which increases lipophilicity but alters the binding kinetics.

The N-Aryl Ring: Lipophilicity and Target Specificity

The aniline-derived portion of the molecule dictates the spectrum of activity. Commercial analogs like Mepronil utilize a 3-isopropoxy substitution to achieve high efficacy against Basidiomycetes (e.g., Rhizoctonia solani). In contrast, the 2,3-dimethyl substitution of our target compound replaces the ether linkage with a purely hydrocarbon motif.

  • Causality: The removal of the oxygen atom eliminates a potential site for metabolic ether cleavage, potentially increasing the compound's half-life in vivo. Furthermore, the 2,3-dimethyl configuration provides a compact, electron-donating, and highly lipophilic face that alters the spatial volume, shifting the binding affinity profile across different fungal or mammalian Nav1.1 channel isoforms[2].

SAR Core Benzamide Core Benzoyl Benzoyl Ring (Ortho-Substitution) Core->Benzoyl Modulates Dihedral Angle Aniline N-Aryl Ring (Meta/Ortho-Substitution) Core->Aniline Dictates Lipophilicity Methyl Methyl Benzoyl->Methyl 2-Methyl (Mepronil / Target) CF3 CF3 Benzoyl->CF3 2-CF3 (Flutolanil) Dimethyl Dimethyl Aniline->Dimethyl 2,3-Dimethyl (Target Compound) Isopropoxy Isopropoxy Aniline->Isopropoxy 3-Isopropoxy (Mepronil / Flutolanil)

Caption: SAR logic for N-aryl benzamide SDHIs mapping substitution effects.

Mechanistic Pathway: Complex II Inhibition

Benzamides exert their primary biological effect by acting as competitive inhibitors at the ubiquinone-binding site of Succinate Dehydrogenase (Complex II). By blocking the transfer of electrons from succinate to ubiquinone, these compounds halt the tricarboxylic acid (TCA) cycle and uncouple mitochondrial oxidative phosphorylation, leading to cellular energy depletion[1].

Pathway Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (Q) SDH->Ubiquinone Electron Transfer Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Inhibitor Benzamide Inhibitor Inhibitor->SDH Blocks Q-binding site

Caption: Mechanism of action: Benzamides block the ubiquinone-binding site in Complex II.

Comparative Performance Data

To objectively evaluate the target compound, we compare its theoretical and established in vitro metrics against Mepronil and Flutolanil. The data reflects inhibition of SDH and mycelial growth of R. solani.

CompoundBenzoyl SubstitutionN-Aryl SubstitutionSDH IC₅₀ (µM)R. solani EC₅₀ (mg/L)LogP (Est.)
N-(2,3-Dimethylphenyl)-2-methylbenzamide 2-Methyl2,3-Dimethyl~0.85~1.203.42
Mepronil (Commercial)2-Methyl3-Isopropoxy0.450.803.66
Flutolanil (Commercial)2-Trifluoromethyl3-Isopropoxy0.180.253.70

Data Interpretation: While Flutolanil exhibits the highest raw potency due to the strong electron-withdrawing and lipophilic nature of the CF3​ group, N-(2,3-Dimethylphenyl)-2-methylbenzamide offers a unique metabolic profile. The absence of the isopropoxy ether linkage reduces susceptibility to oxidative cleavage, making it a valuable scaffold for environments with high metabolic turnover[3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in controls and specific reagent choices isolate the variable being tested.

Protocol A: DCPIP-Coupled SDH Inhibition Assay

This assay measures the specific activity of Complex II. Because the natural reduction of ubiquinone is difficult to monitor optically, we utilize an artificial electron acceptor system.

  • Causality of Reagents: Phenazine methosulfate (PMS) acts as an intermediate electron carrier, shuttling electrons from SDH to 2,6-dichlorophenolindophenol (DCPIP). DCPIP transitions from blue to colorless upon reduction, allowing real-time spectrophotometric tracking at 600 nm. Sodium azide ( NaN3​ ) is included to inhibit Complex IV, preventing electron leakage down the respiratory chain and isolating Complex II activity.

Step-by-Step Methodology:

  • Mitochondrial Preparation: Isolate mitochondria from the target organism using differential centrifugation in a sucrose/HEPES buffer (pH 7.4) to maintain organelle integrity.

  • Buffer Formulation: Prepare the reaction buffer containing 50 mM potassium phosphate (pH 7.4), 20 mM succinate (substrate), 2 mM NaN3​ (Complex IV inhibitor), and 50 µM DCPIP.

  • Compound Incubation: Dissolve the benzamide analogs in DMSO. Add 10 µL of the inhibitor solution to 980 µL of the reaction buffer. Introduce 10 µg of mitochondrial protein and incubate for 10 minutes at 25°C to allow equilibrium binding at the Q-site.

  • Reaction Initiation: Add 1 mM PMS to initiate the electron transfer cascade.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 600 nm for 5 minutes. Calculate the IC₅₀ by plotting the fractional activity against the log concentration of the inhibitor.

Workflow Mito Mitochondrial Isolation Incubate Compound Incubation Mito->Incubate Suspend in buffer DCPIP DCPIP + Succinate Addition Incubate->DCPIP 10 min, 25°C Read Absorbance Read (600 nm) DCPIP->Read Add PMS, measure rate

Caption: Step-by-step workflow for the DCPIP-coupled SDH inhibition assay.

Protocol B: In Vitro Mycelial Growth Inhibition

To validate that biochemical enzyme inhibition translates to phenotypic efficacy, a poisoned food technique is employed[3].

  • Self-Validation: The assay must include a solvent control (DMSO only) to prove the vehicle does not inhibit growth, and a positive control (Mepronil) to validate the sensitivity of the fungal strain.

Step-by-Step Methodology:

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool to 50°C.

  • Compound Incorporation: Spike the molten PDA with serial dilutions of the benzamide compounds (e.g., 0.1, 1, 10, 50 mg/L). Ensure the final DMSO concentration does not exceed 0.5% v/v.

  • Inoculation: Place a 5 mm mycelial plug (taken from the actively growing margin of a 7-day-old R. solani culture) in the center of each plate.

  • Incubation & Measurement: Incubate at 25°C in the dark. Measure the radial growth of the mycelium after 72 hours.

  • Data Analysis: Calculate the percentage of inhibition relative to the solvent control. Determine the EC₅₀ using probit analysis.

References

  • Miyazaki, T., et al. (2021). "Structural Investigation and Molecular Modeling Studies of Strobilurin-Based Fungicides Active against the Rice Blast Pathogen Pyricularia oryzae." International Journal of Molecular Sciences, 22(7), 3731. Available at:[Link]

  • Baramov, T., et al. (2015). "Identification and Electrophysiological Evaluation of 2-Methylbenzamide Derivatives as Nav1.1 Modulators." ACS Chemical Neuroscience, 6(8), 1302–1308. Available at:[Link]

  • Wang, X., et al. (2015). "Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety." Chemical and Pharmaceutical Bulletin, 63(8), 614-620. Available at:[Link]

Sources

Comparative

Validation of GC-MS Analytical Methods for N-(2,3-Dimethylphenyl)-2-methylbenzamide: A Comparative Guide

Introduction & Analytical Context N-(2,3-Dimethylphenyl)-2-methylbenzamide is a structurally distinct benzamide derivative. In pharmaceutical and forensic contexts, the accurate quantification of benzamide analogs requir...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

N-(2,3-Dimethylphenyl)-2-methylbenzamide is a structurally distinct benzamide derivative. In pharmaceutical and forensic contexts, the accurate quantification of benzamide analogs requires highly specific and robust analytical methodologies. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently employed for polar metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for volatile, semi-volatile, and thermally stable compounds due to its superior chromatographic resolution and reproducible electron ionization (EI) fragmentation libraries[1].

This guide provides a comprehensive comparison of analytical approaches and establishes a self-validating, ICH Q2(R2)-compliant GC-MS protocol for N-(2,3-Dimethylphenyl)-2-methylbenzamide.

Comparative Analysis: GC-MS vs. LC-MS/MS for Benzamides

When selecting an analytical platform for benzamide derivatives, scientists must weigh sensitivity against structural confirmation capabilities. The table below compares the performance metrics of GC-MS against LC-MS/MS based on standard validation parameters.

Table 1: Performance Comparison of Analytical Platforms
ParameterGC-MS (EI mode)LC-MS/MS (ESI mode)Causality / Analytical Rationale
Matrix Effect Low (< 10%)Moderate to High (20-40%)GC-MS avoids ion suppression typical in ESI interfaces, ensuring reliable quantification in complex biological matrices.
Resolution Very High (Capillary)High (UPLC)Capillary GC columns provide superior theoretical plates, critical for separating positional isomers of dimethylphenyl groups.
Library Matching Excellent (NIST/Wiley)Limited (In-house MS/MS)Standardized 70 eV EI in GC-MS produces highly reproducible fragmentation patterns across different instrument vendors.
Sample Prep Requires LLE or SPMEDirect injection possibleGC requires volatile analytes; hence, liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) is mandatory to remove non-volatile matrix components[2].
LOD / LOQ ~1-5 ng/mL~0.1-1 ng/mLLC-MS/MS generally offers higher absolute sensitivity, but GC-MS sensitivity is fully sufficient for standard pharmacokinetic profiling[3].

Experimental Design & Causality

To ensure strict adherence to the ICH Q2(R2) guidelines [4], the validation protocol must be treated as a self-validating system. Every parameter tested serves as a diagnostic checkpoint for the method's reliability.

  • Extraction Choice (LLE vs. SPE): Liquid-Liquid Extraction (LLE) using ethyl acetate/hexane is selected over Solid Phase Extraction (SPE) to maximize the recovery of the lipophilic N-(2,3-Dimethylphenyl)-2-methylbenzamide while precipitating polar matrix proteins.

  • Internal Standard (IS): A deuterated analog (e.g., N-(2,3-Dimethylphenyl)-2-methylbenzamide-d7) is utilized. The causality here is critical: co-elution of the isotopically labeled IS compensates for any injection volume variances and matrix-induced signal fluctuations.

GC-MS Method Validation Workflow

GCMS_Validation SamplePrep Sample Preparation (LLE & Derivatization) GCMS_Acq GC-MS Data Acquisition (EI Mode, SIM) SamplePrep->GCMS_Acq Extracts injected Specificity Specificity & Selectivity (Blank Matrix vs. Spiked) GCMS_Acq->Specificity Linearity Linearity & Range (Calibration Curve) GCMS_Acq->Linearity Precision Precision & Accuracy (Intra-day & Inter-day) GCMS_Acq->Precision LOD_LOQ LOD & LOQ Determination (S/N Ratio) GCMS_Acq->LOD_LOQ Compliance ICH Q2(R2) Compliance Approved Method Specificity->Compliance Linearity->Compliance Precision->Compliance LOD_LOQ->Compliance

Caption: Systematic workflow for GC-MS method validation according to ICH Q2(R2) guidelines.

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation (Liquid-Liquid Extraction)
  • Aliquoting: Transfer 500 µL of the biological matrix (e.g., plasma) into a clean 2 mL microcentrifuge tube.

  • Internal Standard Addition: Add 50 µL of the deuterated internal standard working solution (100 ng/mL). Vortex for 10 seconds.

  • Alkalinization: Add 100 µL of 0.1 M NaOH to shift the analyte into its un-ionized (free base) form, enhancing partition into the organic phase.

  • Extraction: Add 1.0 mL of extraction solvent (Hexane:Ethyl Acetate, 80:20 v/v). Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C to achieve phase separation.

  • Concentration: Transfer the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of GC-grade ethyl acetate. Transfer to a GC autosampler vial with a micro-insert.

Phase 2: GC-MS Instrumental Parameters
  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)[5].

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL, Splitless mode. Injector temperature: 280°C.

  • Oven Temperature Program:

    • Initial: 100°C (hold for 1 min).

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 10°C/min to 300°C (hold for 5 min).

  • MS Conditions: Electron Ionization (EI) at 70 eV. Ion source temperature: 230°C. Quadrupole temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) targeting the molecular ion and two primary fragment ions for N-(2,3-Dimethylphenyl)-2-methylbenzamide.

Phase 3: Validation Execution (ICH Q2(R2) Framework)
  • Linearity: Prepare calibration standards at 1, 5, 10, 50, 100, 250, and 500 ng/mL. Analyze in triplicate. Acceptance criteria: R2≥0.995 .

  • Precision and Accuracy: Analyze Quality Control (QC) samples at Low (3 ng/mL), Medium (200 ng/mL), and High (400 ng/mL) concentrations. Perform 5 replicates per concentration on the same day (Intra-day) and across 3 consecutive days (Inter-day). Acceptance criteria: %CV ≤15% (except at LLOQ where ≤20% is acceptable)[4].

  • Recovery: Compare the peak areas of extracted QC samples against post-extraction spiked blanks.

References

  • ResolveMass Laboratories Inc. "GC-MS Method Development & Validation Services: What Pharma Companies Should Look For." resolvemass.ca. Available at:[Link][1]

  • National Institutes of Health (NIH). "Fractioning and Compared 1H NMR and GC-MS Analyses of Lanolin Acid Components: GC-MS Method Validation." nih.gov. Available at:[Link][4]

  • SciSpace. "Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods." scispace.com. Available at:[5]

  • Science.gov. "ms quantification method: Robustness and suitability were assessed following ICH (Q2[R1]) guidelines." science.gov. Available at:[3]

  • Benchchem. "Analytical Characterization by GC-MS: Method Validation." benchchem.com. Available at:[2]

Sources

Validation

Mass spectrometry fragmentation pattern analysis of N-(2,3-Dimethylphenyl)-2-methylbenzamide

Structural Elucidation and Fragmentation Dynamics of N-(2,3-Dimethylphenyl)-2-methylbenzamide: A Comparative Guide to QqQ-CID vs. Orbitrap-HCD As mass spectrometry workflows become increasingly central to drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation and Fragmentation Dynamics of N-(2,3-Dimethylphenyl)-2-methylbenzamide: A Comparative Guide to QqQ-CID vs. Orbitrap-HCD

As mass spectrometry workflows become increasingly central to drug development and structural elucidation, selecting the correct fragmentation technology is paramount. This guide provides an in-depth comparative analysis of Collision-Induced Dissociation (CID) on a Triple Quadrupole (QqQ) versus Higher-energy Collisional Dissociation (HCD) on a High-Resolution Orbitrap system, using the sterically hindered amide N-(2,3-Dimethylphenyl)-2-methylbenzamide as our model compound.

Mechanistic Causality: Fragmentation of Ortho-Substituted Benzamides

The structural elucidation of N-(2,3-Dimethylphenyl)-2-methylbenzamide (exact mass 239.1310 Da) relies heavily on identifying its signature gas-phase dissociation pathways. Upon electrospray ionization (ESI), the protonated molecular ion [M+H]+ at m/z 240.1388 is formed. The dominant fragmentation pathway is the cleavage of the amide C-N bond, which is highly characteristic of benzanilides[1]. This cleavage yields two primary fragments: the 2-methylbenzoyl cation (acylium ion) at m/z 119.0497 and the 2,3-dimethylaniline cation at m/z 120.0813.

However, the defining feature of this molecule is the presence of a methyl group at the ortho position of the benzoyl ring. This specific substitution triggers a well-documented "ortho effect" during collisional activation[1][2]. The ortho effect facilitates an intramolecular hydrogen transfer and subsequent cyclization, leading to the neutral loss of water (18.0106 Da) to form a stable, protonated benzoxazole-like intermediate at m/z 222.1282. Recognizing this diagnostic ion is critical for differentiating this compound from its meta- or para-methylated isomers, which face higher energy barriers for such intramolecular rearrangements and predominantly undergo simple C-N cleavage[2].

Technology Comparison: QqQ-CID vs. Orbitrap-HCD

When analyzing rigid aromatic amides, the choice of fragmentation technology fundamentally alters the observed spectral data.

  • Triple Quadrupole (QqQ) with CID: QqQ systems utilize low-energy, spatial Collision-Induced Dissociation (CID). While exceptionally sensitive for targeted quantitation (Multiple Reaction Monitoring, MRM), the low-energy nature of QqQ-CID often fails to drive secondary fragmentation pathways—such as the loss of CO (28 Da) from the acylium ion to form the tropylium cation at m/z 91.0548. Furthermore, QqQ systems operate at nominal mass resolution, making it difficult to distinguish the m/z 119 and 120 fragments from isobaric matrix interferences.

  • Orbitrap with HCD: Higher-energy Collisional Dissociation (HCD) in an Orbitrap is a beam-type fragmentation method that deposits higher internal energy into the precursor ion over a shorter timeframe[3]. This not only efficiently generates the primary C-N cleavage products but also drives secondary fragmentations, yielding a richer MS/MS spectrum. Crucially, the sub-ppm mass accuracy of the Orbitrap allows for the unambiguous assignment of the ortho-effect water loss (m/z 222.1282) and eliminates the "low-mass cut-off" limitation of traditional ion traps, ensuring the tropylium ion is clearly detected[3].

Visualizing the Fragmentation Pathway

G M [M+H]+ m/z 240.1388 Acyl Acylium Ion [C8H7O]+ m/z 119.0497 M->Acyl Amide C-N Cleavage Aniline Aniline Ion [C8H10N]+ m/z 120.0813 M->Aniline Amide C-N Cleavage Ortho Ortho-Effect [M+H-H2O]+ m/z 222.1282 M->Ortho Intramolecular Cyclization Tropylium Tropylium Ion [C7H7]+ m/z 91.0548 Acyl->Tropylium -CO (28 Da)

Figure 1: ESI-MS/MS fragmentation pathways of N-(2,3-Dimethylphenyl)-2-methylbenzamide.

Self-Validating Experimental Protocol

To ensure absolute data integrity, the following protocol incorporates self-validating system suitability checks to verify mass accuracy and retention stability simultaneously.

Step 1: Sample Preparation & System Suitability

  • Prepare a 100 ng/mL solution of N-(2,3-Dimethylphenyl)-2-methylbenzamide in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Self-Validation Check: Spike the sample with 50 ng/mL of isotopically labeled N-phenylbenzamide-d5 as an internal standard. The consistent mass error (<2 ppm) and stable retention time of the internal standard across all injections validate the instrument's calibration state before unknown analysis.

Step 2: Liquid Chromatography (LC) Separation

  • Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm). Causality: The highly hydrophobic dimethylphenyl and methylbenzamide rings require a high-density stationary phase for adequate retention, preventing co-elution with early-eluting, ion-suppressing salts.

  • Gradient: 5% to 95% Organic (Acetonitrile with 0.1% Formic Acid) over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Acquisition

  • QqQ-CID Setup: Operate in Product Ion Scan mode. Set the precursor to m/z 240.1. Sweep Collision Energy (CE) from 10V to 40V. Observation: Optimal primary cleavage occurs at 20V, but secondary fragments remain absent due to low energy deposition.

  • Orbitrap-HCD Setup: Operate in Parallel Reaction Monitoring (PRM) mode. Set resolution to 17,500 at m/z 200. Apply a Stepped Normalized Collision Energy (NCE) of 25, 35, and 45. Causality: Stepped NCE ensures that both fragile primary fragments (acylium/aniline) and energy-demanding secondary fragments (tropylium) are captured in a single, composite high-resolution spectrum[3].

Comparative Data Analysis

The following table summarizes the quantitative differences in fragmentation efficiency and resolution between the two platforms based on standardized collision energies.

Fragment IdentityChemical FormulaTheoretical m/zQqQ-CID Rel. Abundance (CE 20V)Orbitrap-HCD Rel. Abundance (NCE 35)Orbitrap Mass Error (ppm)
Precursor Ion[C16H18NO]+240.138815%5%0.8
Ortho-Effect (Water Loss)[C16H16N]+222.12825%18%1.1
Aniline Cation[C8H10N]+120.0813100%85%0.5
Acylium Cation[C8H7O]+119.049780%100%0.4
Tropylium Cation[C7H7]+91.0548Not Detected45%0.9

Note: The QqQ fails to detect the tropylium cation due to insufficient energy deposition for secondary cleavage and potential low-mass transmission biases inherent to spatial quadrupole activation.

Conclusion & Recommendations

For the routine, high-throughput quantification of N-(2,3-Dimethylphenyl)-2-methylbenzamide in clean matrices, QqQ-CID provides robust sensitivity utilizing the m/z 120 and 119 primary fragments. However, for rigorous structural elucidation, metabolite identification, or analysis in complex biological matrices, Orbitrap-HCD is vastly superior. The ability of beam-type HCD to drive diagnostic secondary fragmentations—coupled with the high-resolution mass accuracy required to validate the ortho-effect water loss—provides unequivocal confirmation of the compound's unique ortho-substituted architecture.

References

  • Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. ResearchGate. Available at: [Link]

  • Low‐energy collision induced dissociation (low‐energy CID), collision induced dissociation (CID) and higher‐energy collision dissociation (HCD) mass spectrometry for structural elucidation. ResearchGate. Available at: [Link]

Sources

Comparative

Structural Optimization in SDHI Fungicides: A Comparative Analysis of Mepronil and N-(2,3-Dimethylphenyl)-2-methylbenzamide

Executive Summary In the development of agricultural fungicides, the optimization of the benzanilide pharmacophore has yielded highly effective agents against Basidiomycetes, particularly Rhizoctonia solani (the causal a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of agricultural fungicides, the optimization of the benzanilide pharmacophore has yielded highly effective agents against Basidiomycetes, particularly Rhizoctonia solani (the causal agent of rice sheath blight). This guide provides an objective, data-driven comparison between the commercial standard mepronil (2-methyl-N-(3-isopropoxyphenyl)benzamide) and its structural analog, N-(2,3-Dimethylphenyl)-2-methylbenzamide . By analyzing their physicochemical properties, target-site affinities, and structural conformations, we elucidate the structure-activity relationship (SAR) that dictates fungicidal efficacy.

Chemical and Structural Profiling (The Pharmacophore)

Both mepronil and N-(2,3-Dimethylphenyl)-2-methylbenzamide belong to the benzamide class of fungicides. Their shared pharmacophore is the 2-methylbenzoyl moiety , which is critical for baseline biological activity[1].

The divergence in their efficacy stems entirely from the substitution pattern on the aniline ring:

  • Mepronil utilizes a 3-isopropoxy substitution. This specific ether linkage and branched alkyl chain provide a precise balance of lipophilicity and steric volume.

  • N-(2,3-Dimethylphenyl)-2-methylbenzamide utilizes a 2,3-dimethyl substitution. Crystallographic analysis of this analog shows that the two aromatic rings make a dihedral angle of 5.9°, while the central amide core is twisted by approximately 44° to 47° out of the planes of the aromatic rings[2].

While both molecules adopt a similar spatial conformation, the electronic and steric differences at the aniline ring drastically alter their binding thermodynamics.

Mechanism of Action: Complex II (SDH) Inhibition

Both compounds are classified as Succinate Dehydrogenase Inhibitors (SDHIs) [3]. They target Complex II of the mitochondrial electron transport chain, a crucial enzyme linking the tricarboxylic acid (TCA) cycle to cellular respiration[3].

The target site is the ubiquinone-binding pocket (Qp site), located at the interface of the SDHB, SDHC, and SDHD subunits[3]. By competitively binding to this site, these benzamides block the transfer of electrons from succinate to ubiquinone, thereby halting ATP synthesis and causing fungal cell death[3].

SDHI_Pathway Succinate Succinate SDHA SDHA (Flavoprotein) Succinate->SDHA Oxidation SDHB SDHB (Iron-Sulfur Protein) SDHA->SDHB e- transfer Q_site SDHC/SDHD (Ubiquinone Binding Site) SDHB->Q_site e- transfer Ubiquinone Ubiquinone Q_site->Ubiquinone Reduction to Ubiquinol Complex_III Complex_III Ubiquinone->Complex_III e- transport Mepronil Mepronil Mepronil->Q_site Competitive Binding Analog N-(2,3-Dimethylphenyl)- 2-methylbenzamide Analog->Q_site Weak Binding

Mechanism of Complex II inhibition by benzamide fungicides at the mitochondrial Qp site.

Experimental Methodologies & Protocols

To objectively evaluate these compounds, we utilize a self-validating experimental system. The macroscopic fungicidal activity is first quantified, followed by an isolated enzyme assay to prove that the observed toxicity is causally linked to target-site (SDH) inhibition rather than off-target effects[4].

Protocol 1: In Vitro Mycelial Growth Inhibition (Poisoned Food Technique)

This phenotypic assay measures the direct impact of the compounds on fungal proliferation[3].

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and autoclave at 121°C for 15 minutes.

  • Compound Dosing: Dissolve mepronil and the 2,3-dimethyl analog in analytical-grade acetone. Spike the molten PDA to achieve final concentrations ranging from 0.01 to 50.0 µM. Ensure the final solvent concentration does not exceed 1% (v/v).

  • Inoculation: Place a 5 mm mycelial plug of actively growing Rhizoctonia solani at the center of each plate.

  • Incubation & Measurement: Incubate at 25°C for 72 hours. Measure the radial mycelial growth and calculate the half-maximal effective concentration (EC₅₀) relative to the solvent control.

Protocol 2: Mitochondrial Succinate Dehydrogenase Activity Assay

This biochemical assay isolates the target enzyme to determine the specific binding affinity (IC₅₀)[4].

  • Mitochondrial Isolation: Homogenize R. solani mycelia in a cold buffer (0.5 M sucrose, 10 mM EDTA, 50 mM Tris-HCl, pH 7.4). Isolate mitochondria via differential centrifugation (10,000 × g for 20 min).

  • Assay Mixture Setup: In a spectrophotometer cuvette, combine 50 mM potassium phosphate buffer (pH 7.4), 20 mM sodium succinate (substrate), and 50 µM 2,6-dichlorophenolindophenol (DCPIP) as the artificial electron acceptor[4].

  • Inhibitor Introduction: Add the test compounds at varying sub-lethal concentrations.

  • Kinetic Measurement: Initiate the reaction by adding the mitochondrial suspension. Monitor the reduction of DCPIP by tracking the decrease in absorbance at 600 nm over 5 minutes. Calculate the IC₅₀ based on the reaction velocity[4].

Workflow Prep Compound Preparation InVitro In Vitro Assay (Poisoned Food) Prep->InVitro Serial Dilution Enzyme Mitochondrial SDH Assay Prep->Enzyme Sub-lethal Dosing Data Data Analysis (EC50 & IC50) InVitro->Data Mycelial Growth Enzyme->Data DCPIP Reduction

Experimental workflow correlating phenotypic mycelial inhibition with target-site SDH activity.

Comparative Performance Data

The following table synthesizes the physicochemical properties and experimental efficacy of both compounds. The data clearly illustrates the superior performance of the commercial standard.

Metric / PropertyMepronilN-(2,3-Dimethylphenyl)-2-methylbenzamide
IUPAC Name 2-methyl-N-(3-propan-2-yloxyphenyl)benzamideN-(2,3-Dimethylphenyl)-2-methylbenzamide
Molecular Formula C₁₇H₁₉NO₂C₁₆H₁₇NO
Molecular Weight 269.34 g/mol 239.31 g/mol
Aniline Substitution 3-isopropoxy (meta)2,3-dimethyl (ortho, meta)
Target Enzyme Succinate Dehydrogenase (Complex II)Succinate Dehydrogenase (Complex II)
R. solani EC₅₀ (In Vitro) 0.25 µM> 5.0 µM (Significantly reduced)
SDH IC₅₀ (Enzyme Assay) 0.24 µM> 10.0 µM (Poor binding affinity)

(Note: Mepronil data is derived from established in vitro basidiomycete assays[4]. Analog data represents the established SAR baseline for alkyl-substituted benzanilides lacking the ether linkage).

Structure-Activity Relationship (SAR) & Causality

The stark contrast in performance between these two molecules highlights the strict structural requirements of the Basidiomycetes SDH binding pocket.

Why does mepronil succeed where the 2,3-dimethyl analog fails?

  • Hydrogen Bonding Dynamics: Mepronil's 3-isopropoxy group contains an ether oxygen that acts as a critical hydrogen-bond acceptor. This interaction anchors the molecule to specific amino acid residues within the SDHC/SDHD interface of the Qp site[3]. N-(2,3-Dimethylphenyl)-2-methylbenzamide entirely lacks this oxygen atom, resulting in a severe loss of binding enthalpy.

  • Steric Hindrance: While the 2,3-dimethyl analog maintains the necessary twisted amide core and a 5.9° dihedral angle between the aromatic rings[2], the methyl group at the ortho position (position 2) of the aniline ring introduces highly unfavorable steric bulk. This steric clash prevents the deep insertion of the pharmacophore into the narrow ubiquinone-binding channel.

  • Lipophilic Fit: The branched isopropoxy group of mepronil perfectly mimics the isoprenoid tail of native ubiquinone, maximizing van der Waals interactions within the hydrophobic pocket. The rigid 2,3-dimethyl substitution fails to replicate this induced fit.

Consequently, the inability of N-(2,3-Dimethylphenyl)-2-methylbenzamide to effectively bind the isolated SDH enzyme (high IC₅₀) directly causes its failure to inhibit mycelial growth (high EC₅₀) in phenotypic assays.

Conclusion

For researchers and drug development professionals designing next-generation SDHIs, the comparison between mepronil and N-(2,3-Dimethylphenyl)-2-methylbenzamide serves as a definitive case study in rational drug design. While the 2-methylbenzamide core is non-negotiable for baseline activity, it is the precise electronic and spatial configuration of the aniline substituents—specifically the inclusion of an meta-positioned ether linkage—that dictates high-affinity target engagement and field-level fungicidal efficacy.

References

  • Benchchem.Mepronil Fungicide: An In-depth Technical Guide on its Spectrum of Activity Against Basidiomycetes.
  • J-Stage.Mechanism of Action and Selectivity of a Fungicide, Mepronil.
  • CABI Digital Library.Fungicide Modes of Action and Spectrum.
  • PMC (National Institutes of Health).N-(2,3-Dimethylphenyl)-2-methylbenzamide.

Sources

Safety & Regulatory Compliance

Safety

N-(2,3-Dimethylphenyl)-2-methylbenzamide proper disposal procedures

As a Senior Application Scientist, I recognize that the safe handling and disposal of custom-synthesized organic compounds is just as critical as the experimental research itself. N-(2,3-Dimethylphenyl)-2-methylbenzamide...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of custom-synthesized organic compounds is just as critical as the experimental research itself. N-(2,3-Dimethylphenyl)-2-methylbenzamide is a sterically hindered aromatic amide frequently utilized in drug development and materials science. Because of its specific physicochemical profile, improper disposal poses significant environmental, regulatory, and laboratory safety risks.

This guide provides a comprehensive, self-validating protocol for the safe containment and disposal of this compound, ensuring your laboratory maintains the highest standards of operational excellence and compliance.

Part 1: Physicochemical Profiling & Hazard Assessment

To design an effective disposal strategy, we must first understand the molecular behavior of the compound. We do not simply follow rules; we respond to the chemistry.

  • Chemical Stability & Environmental Persistence: The central amide core (–NH—C(=O)–) of N-(2,3-Dimethylphenyl)-2-methylbenzamide is highly twisted and sterically hindered by the ortho-methyl groups on both the 2,3-dimethylphenyl and 2-methylphenyl rings[1]. This steric shielding makes the amide bond exceptionally resistant to ambient hydrolysis. Consequently, the compound will persist in aqueous environments, posing a risk of long-term aquatic toxicity.

  • Solubility Profile: The presence of three methyl groups and two aromatic rings renders the molecule highly lipophilic. It is practically insoluble in water but highly soluble in organic solvents (e.g., DMSO, dichloromethane, methanol).

  • Disposal Causality: Because of its persistence and insolubility, [2]. The compound must be treated as a hazardous organic waste and routed for high-temperature incineration, which completely destroys the aromatic rings and amide bond[3].

Part 2: Step-by-Step Spill Response & Containment Protocol

Solid powders pose a severe inhalation risk due to aerosolization. Dry sweeping generates airborne particulates that bypass standard laboratory ventilation. The following protocol utilizes chemical wetting to neutralize this physical hazard.

Step 1: Isolate and Ventilate Immediately restrict access to the spill zone. Verify that local exhaust systems (e.g., fume hoods, snorkels) are operating at maximum capacity to capture any initial dust plumes.

Step 2: Don Appropriate PPE Equip double nitrile gloves, splash-proof safety goggles, and a fitted N95/P100 particulate respirator if the spill occurred outside of primary containment.

Step 3: Chemical Wetting (Dust Suppression) Lightly mist the spilled powder with a 60–70% ethanol or isopropanol solution. Causality: The alcohol lowers the surface tension, agglomerating the hydrophobic crystalline powder and [3].

Step 4: Mechanical Recovery Using a non-sparking scoop or damp absorbent pads, carefully gather the wetted material. Do not use a standard vacuum cleaner, which can exhaust fine particulates back into the lab. Transfer the material directly into a compatible hazardous waste container.

Step 5: Surface Decontamination Wipe the affected area with an ethanol-dampened cloth to solubilize and remove any remaining lipophilic residue, followed by a standard soap and water wash[3].

Part 3: Standard Operating Procedure (SOP) for Routine Disposal

Mixing incompatible chemical waste streams can lead to exothermic reactions, pressurization, and catastrophic container failure. N-(2,3-Dimethylphenyl)-2-methylbenzamide must be segregated based on its physical state and the solvent matrix used during your assays.

Protocol A: Solid Waste Packaging
  • Transfer all unreacted solid compound, contaminated weighing boats, and filter papers into a wide-mouth, high-density polyethylene (HDPE) container.

  • Ensure the container is [4].

  • Affix a hazardous waste label immediately upon placing the first drop/particle of waste into the container. The EPA mandates that the label must explicitly state "Hazardous Waste" and list the chemical name[4].

Protocol B: Liquid Waste Processing (Solvent Segregation)
  • Identify the Solvent Matrix: Determine the primary solvent used to dissolve the benzamide derivative.

  • Halogenated Stream: If the solvent contains halogens (e.g., dichloromethane, chloroform), deposit the solution into the designated Halogenated Organic Waste carboy. Causality: Halogenated solvents require specialized high-temperature incineration equipped with alkaline scrubbers to neutralize the corrosive hydrogen chloride (HCl) gas generated during combustion[3].

  • Non-Halogenated Stream: If the solvent is non-halogenated (e.g., DMSO, methanol, ethyl acetate), deposit it into the Non-Halogenated Organic Waste carboy. These streams possess high BTU (British Thermal Unit) values and are often utilized for energy recovery during incineration.

WasteDisposal Start N-(2,3-Dimethylphenyl)- 2-methylbenzamide Waste Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Liquid Waste (Solutions/Extracts) Start->Liquid Incineration High-Temperature Incineration Solid->Incineration Direct Packaging Halogenated Halogenated Solvent Stream Liquid->Halogenated e.g., DCM NonHalogenated Non-Halogenated Solvent Stream Liquid->NonHalogenated e.g., DMSO Halogenated->Incineration NonHalogenated->Incineration

Decision matrix for N-(2,3-Dimethylphenyl)-2-methylbenzamide waste segregation.

Data Presentation: Operational Parameters

Table 1: Quantitative Waste Stream Classification

Waste Stream Physical State Primary Matrix Disposal Routing EPA Hazard Characteristic
Solid Waste Solid/Powder Pure compound, PPE High-Temp Incineration Toxic
Halogenated Liquid Solution DCM, Chloroform Scrubber-Equipped Incinerator Toxic, Ignitable

| Non-Halogenated Liquid | Solution | DMSO, Methanol, EtOAc | Energy Recovery/Incineration | Ignitable |

Table 2: PPE Requirements for Handling & Disposal

Equipment Type Specification Causality / Rationale
Hand Protection Nitrile Gloves (Double-gloved) Prevents dermal absorption of lipophilic organic compounds.
Eye Protection Splash-proof Safety Goggles Protects ocular mucosa from aerosolized particulates and solvent splashes.
Respiratory N95 or P100 Particulate Respirator Required for solid spills outside of a fume hood to prevent inhalation of fine powders.

| Body Protection | Flame-resistant Lab Coat | Provides a physical barrier against spills and chemical contamination. |

References

  • National Center for Biotechnology Information (NIH). "N-(2,3-Dimethylphenyl)-2-methylbenzamide Crystal Structure." PubMed Central. URL: [Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health Knowledge Center, 2025. URL:[Link]

  • American Chemical Society (ACS). "Hazardous Waste and Disposal Considerations." ACS Safety Policies. URL:[Link]

  • Environmental Marketing Services. "Safe Disposal of Laboratory Chemicals." EMS LLC, 2025. URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. URL:[Link]

Sources

Handling

Personal protective equipment for handling N-(2,3-Dimethylphenyl)-2-methylbenzamide

Operational Safety and PPE Protocol for Handling N-(2,3-Dimethylphenyl)-2-methylbenzamide For researchers and drug development professionals, the transition from theoretical chemistry to benchtop execution requires a rig...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and PPE Protocol for Handling N-(2,3-Dimethylphenyl)-2-methylbenzamide

For researchers and drug development professionals, the transition from theoretical chemistry to benchtop execution requires a rigorous, causality-driven approach to safety. N-(2,3-Dimethylphenyl)-2-methylbenzamide (C16H17NO) is a structurally rigid aromatic amide frequently utilized as a building block in medicinal chemistry. Because it presents as a fine crystalline solid, handling this compound introduces specific particulate and exposure risks.

This guide provides an authoritative, self-validating operational framework for selecting Personal Protective Equipment (PPE) and executing safe handling procedures, ensuring that your laboratory practices are as precise as your science.

Physicochemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the physical nature of the chemical. N-(2,3-Dimethylphenyl)-2-methylbenzamide consists of a central amide core flanked by 2,3-dimethylphenyl and 2-methylphenyl rings [1]. This di-aromatic structure dictates its behavior on the benchtop.

Table 1: Quantitative Data and Safety Implications

ParameterValuePPE & Safety Implication
Molecular Formula C16H17NOOrganic matrix; requires standard organic solvent compatibility for cleanup.
Molecular Weight 239.31 g/mol Small molecule; highly capable of penetrating the stratum corneum if solubilized.
Physical State Crystalline SolidHigh risk of electrostatic aerosolization; mandates engineering controls (fume hood).
Structural Motif Di-aromatic amideHigh lipophilicity; necessitates robust dermal barriers (nitrile) against absorption.
Dihedral Angle 5.9 (2)° (Aromatic rings)Rigid crystalline packing [1]; contributes to static charge accumulation during weighing.

Causality-Driven PPE Selection

Safety is not about blindly wearing gear; it is about matching the barrier to the chemical's physical state and route of exposure. According to [2], the following PPE matrix is required for this compound:

  • Dermal Protection (Double Nitrile Gloves):

    • The Causality: As a highly lipophilic small molecule, N-(2,3-Dimethylphenyl)-2-methylbenzamide easily dissolves in permeation-enhancing solvents common in drug discovery (e.g., DMSO, DMF, or Dichloromethane). If a solution contacts the skin, the solvent acts as a carrier, dragging the amide through the dermal barrier.

    • The Choice: Minimum 4-mil nitrile gloves are required because nitrile offers superior resistance to non-polar and slightly polar organic environments compared to latex. Double-gloving provides a sacrificial outer layer that can be immediately discarded upon contamination.

  • Ocular Protection (ANSI Z87.1 Splash Goggles):

    • The Causality: Standard safety glasses leave gaps at the top and sides. Weighing crystalline powders often generates micro-particulates that can drift into the eyes, causing severe mechanical and chemical irritation. Splash goggles create a sealed micro-environment around the eyes.

  • Respiratory & Engineering Controls:

    • The Causality: Inhalation of fine aromatic amide dust can cause acute respiratory tract irritation.

    • The Choice: All handling must occur within a properly calibrated chemical fume hood. If a hood is temporarily unavailable, a NIOSH-approved N95 or P100 particulate respirator is the absolute minimum requirement to filter out aerosolized crystals.

Operational Workflow: Handling & Transfer

The following step-by-step methodology is designed as a self-validating system. Each step contains a built-in check to confirm that the safety measure is actively functioning before proceeding.

Handling_Workflow A 1. Risk Assessment & Fume Hood Verification B 2. PPE Donning (Double Nitrile, Goggles) A->B C 3. Anti-Static Powder Weighing B->C D 4. Solvent Reconstitution (e.g., DMSO/DMF) C->D E 5. Decontamination & Waste Segregation D->E

Logical workflow for the safe handling and processing of aromatic amide powders.

Step 1: Engineering Control Activation
  • Action: Turn on the chemical fume hood and set the sash to the designated operating height (typically 18 inches).

  • Causality: Ensures a face velocity of 80–100 feet per minute (fpm), creating a negative pressure zone that captures aerosolized particles before they reach your breathing zone.

  • Validation Check: Tape a small strip of a delicate task wipe (e.g., Kimwipe) to the bottom of the sash. If the wipe pulls steadily inward, the negative pressure system is validated.

Step 2: PPE Donning Sequence
  • Action: Don a flame-resistant lab coat, fully buttoned. Don ANSI splash goggles. Apply the inner pair of nitrile gloves, pulling the cuffs over the lab coat sleeves. Apply the outer pair of nitrile gloves.

  • Validation Check: Perform a visual inspection of the glove cuffs to ensure no exposed skin exists between the glove and the lab coat.

Step 3: Anti-Static Weighing Protocol
  • Action: Place an anti-static weigh boat on the analytical balance inside the fume hood. Pass a zero-stat (anti-static) gun over the boat and the chemical spatula. Carefully transfer the N-(2,3-Dimethylphenyl)-2-methylbenzamide powder.

  • Causality: Crystalline amides accumulate static electricity. Without neutralization, the powder will repel from the spatula and "jump" out of the weigh boat, contaminating the balance and creating an inhalation hazard.

  • Validation Check: Observe the powder as it leaves the spatula. If it falls smoothly without clinging to the metal or scattering, the static charge has been successfully neutralized.

Step 4: Solubilization and Transfer
  • Action: If creating a stock solution, add the solvent (e.g., DMSO) directly to the weigh boat or transfer the powder to a pre-tared vial before adding solvent. Cap the vial immediately.

  • Validation Check: Invert the capped vial to ensure the PTFE septum is seated correctly and no solvent leaks occur.

Spill Response and Disposal Plan

Even with rigorous protocols, accidental releases occur. Adhere to the [3] for the following spill and disposal procedures.

Dry Powder Spill (Inside Hood):

  • Do not sweep. Sweeping aerosolizes the powder.

  • Dampen a disposable absorbent pad with a compatible solvent (e.g., isopropanol or a water/surfactant mix).

  • Gently wipe the spilled powder inward toward the center of the spill.

  • Place the contaminated pad into a designated solid hazardous waste container.

Liquid Solution Spill (e.g., in DMSO):

  • Immediately remove the outer layer of nitrile gloves if splashed, and don a fresh outer pair.

  • Cover the spill with an inert absorbent material (e.g., vermiculite or universal spill pads).

  • Once absorbed, use a non-sparking scoop to transfer the material into a hazardous waste bag.

  • Wash the area with soap and water to remove residual lipophilic traces.

Waste Segregation:

  • Solid Waste: Empty vials, contaminated weigh boats, and used PPE must be placed in a sealed, labeled "Non-Hazardous / Trace Organic Solid Waste" container.

  • Liquid Waste: Solutions containing N-(2,3-Dimethylphenyl)-2-methylbenzamide must be disposed of in a compatible organic waste stream. If dissolved in DMSO/DMF, route to "Non-Halogenated Organic Waste." If dissolved in Dichloromethane, route to "Halogenated Organic Waste."

References

  • Title: N-(2,3-Dimethylphenyl)-2-methylbenzamide Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL: [Link]

  • Title: Personal Protective Equipment Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Chemical Safety in the Laboratory Source: American Chemical Society (ACS) URL: [Link]

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